molecular formula C14H17NO5 B155310 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid CAS No. 138402-13-8

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Cat. No.: B155310
CAS No.: 138402-13-8
M. Wt: 279.29 g/mol
InChI Key: KBGZJANMFZSOFP-UHFFFAOYSA-N
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Description

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is a useful research compound. Its molecular formula is C14H17NO5 and its molecular weight is 279.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(phenylmethoxycarbonylamino)oxane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c16-12(17)14(6-8-19-9-7-14)15-13(18)20-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGZJANMFZSOFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598693
Record name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
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Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138402-13-8
Record name Tetrahydro-4-[[(phenylmethoxy)carbonyl]amino]-2H-pyran-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138402-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, chemically-sound methodology for the synthesis of this compound, a valuable constrained non-proteinogenic amino acid. Such scaffolds, incorporating sp³-rich tetrahydropyran rings, are of significant interest in medicinal chemistry for their potential to enhance the metabolic stability, solubility, and cell permeability of peptide-based therapeutics and other novel drug candidates.[1][2] This document details a robust three-step synthetic pathway commencing from the commercially available tetrahydropyran-4-one. The synthesis leverages a classic multicomponent Bucherer-Bergs reaction to construct the core α-amino acid framework, followed by hydantoin hydrolysis and subsequent N-protection. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and justifications for procedural choices, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule, this compound, is best approached through a linear sequence that builds complexity from a simple, cyclic ketone. The carboxybenzyl (Cbz) group is a standard amine protecting group, suggesting its installation on a precursor amino acid.[3] The α,α-disubstituted amino acid structure points towards a synthetic method capable of forming a quaternary carbon center bearing both an amine and a carboxylic acid. The Bucherer-Bergs reaction is an ideal choice for this transformation, starting from a ketone.[4][5]

This logic leads to the following retrosynthetic breakdown:

G Target This compound Step3 Cbz Protection (Amine Functionalization) Target->Step3 AminoAcid 4-Aminotetrahydropyran-4-carboxylic acid Step3->AminoAcid Step2 Hydrolysis (Hydantoin Ring Opening) AminoAcid->Step2 Hydantoin 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione Step2->Hydantoin Step1 Bucherer-Bergs Reaction Hydantoin->Step1 Ketone Tetrahydropyran-4-one Step1->Ketone G start Tetrahydropyran-4-one intermediate1 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Hydantoin) start->intermediate1 Step 1: Bucherer-Bergs (NH4)2CO3, NaCN intermediate2 4-Aminotetrahydropyran-4-carboxylic acid intermediate1->intermediate2 Step 2: Hydrolysis H2SO4, H2O product This compound intermediate2->product Step 3: Cbz-Protection Cbz-Cl, Na2CO3

Caption: Overall three-step synthetic scheme.

Detailed Synthesis Protocols and Mechanistic Discussion

Step 1: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione via Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a highly efficient, one-pot multicomponent reaction that converts a ketone into a hydantoin. [6]This transformation is the cornerstone of the synthesis, establishing the critical α,α-disubstituted amino acid precursor in a single, reliable step. [4] Reaction Mechanism: The reaction proceeds through several key stages. First, the ketone reacts with ammonia (generated in situ from ammonium carbonate) to form an imine. Concurrently, cyanide attacks the ketone's carbonyl carbon to form a cyanohydrin. These pathways converge on the formation of an α-aminonitrile intermediate. [7][8]The aminonitrile then reacts with carbon dioxide (also from ammonium carbonate decomposition) and cyclizes intramolecularly to form the stable hydantoin ring. [8][9] Experimental Protocol:

ReagentMW ( g/mol )EquivalentsAmountMoles
Tetrahydropyran-4-one100.121.0100.0 g0.999
Ammonium Carbonate96.093.0288.0 g2.997
Sodium Cyanide49.011.258.8 g1.199
Ethanol46.07-600 mL-
Deionized Water18.02-600 mL-

Procedure:

  • To a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add ethanol (600 mL) and deionized water (600 mL).

  • Add tetrahydropyran-4-one (100.0 g), ammonium carbonate (288.0 g), and sodium cyanide (58.8 g) to the solvent mixture. [10]CAUTION: Sodium cyanide is extremely toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). [7]3. Heat the reaction mixture to a gentle reflux (approximately 70-75 °C) with vigorous stirring. [10][11]The use of a 1:1 ethanol/water mixture is crucial for solubilizing both the organic ketone and the inorganic salts, facilitating a homogenous reaction environment. [8]4. Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • After the reaction is complete, cool the mixture to 0-5 °C in an ice bath.

  • The white solid product will precipitate. Collect the solid by vacuum filtration and wash the filter cake with cold deionized water (2 x 100 mL) to remove residual inorganic salts. [10]7. Dry the white solid under vacuum at 60 °C to a constant weight to yield 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. (Expected yield: 160-170 g).

Step 2: Hydrolysis to 4-Aminotetrahydropyran-4-carboxylic Acid

The stable hydantoin ring is cleaved under harsh hydrolytic conditions to liberate the desired amino acid. Acid-catalyzed hydrolysis is effective for this transformation, breaking the two amide bonds within the heterocyclic ring. [12][13] Experimental Protocol:

ReagentMW ( g/mol )EquivalentsAmountMoles
Hydantoin Intermediate170.171.0100.0 g0.588
Sulfuric Acid (98%)98.08-150 mL-
Deionized Water18.02-150 mL-

Procedure:

  • To a 1 L round-bottom flask equipped with a reflux condenser, add the hydantoin intermediate (100.0 g).

  • In a separate beaker, carefully and slowly add concentrated sulfuric acid (150 mL) to deionized water (150 mL) with cooling in an ice bath. CAUTION: This dilution is highly exothermic. Always add acid to water.

  • Carefully add the cooled, diluted sulfuric acid solution to the flask containing the hydantoin.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. The complete hydrolysis of both amide linkages requires prolonged heating with a strong acid. [14][15]5. After the reaction is complete, cool the mixture to room temperature and then further in an ice bath.

  • Slowly and carefully neutralize the reaction by adding a concentrated solution of sodium hydroxide until the pH is approximately 6-7. This will cause the amino acid to precipitate as it approaches its isoelectric point.

  • Collect the precipitated solid by vacuum filtration. Wash the solid with a minimal amount of cold water and then with ethanol.

  • Dry the product under vacuum to yield 4-aminotetrahydropyran-4-carboxylic acid.

Step 3: N-Protection to Yield this compound

The final step involves the protection of the primary amine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. [16]This reaction creates a stable carbamate linkage that protects the amine from participating in subsequent reactions, such as peptide coupling. [3] Experimental Protocol:

ReagentMW ( g/mol )EquivalentsAmountMoles
Amino Acid Intermediate145.161.050.0 g0.344
Sodium Carbonate105.992.591.1 g0.860
Benzyl Chloroformate (Cbz-Cl)170.591.164.5 g (53 mL)0.378
Deionized Water18.02-500 mL-
Diethyl Ether74.12-200 mL-

Procedure:

  • Dissolve the amino acid intermediate (50.0 g) and sodium carbonate (91.1 g) in deionized water (500 mL) in a 2 L beaker, with cooling in an ice bath. The sodium carbonate acts as a base to deprotonate the amine, making it nucleophilic, and to neutralize the HCl byproduct generated during the reaction. [16]2. While vigorously stirring the cooled solution, add benzyl chloroformate (53 mL) dropwise, ensuring the internal temperature remains below 5 °C. [16]Maintaining a low temperature is critical to minimize the hydrolysis of the reactive Cbz-Cl.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 3-4 hours.

  • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. [16]5. Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 2M HCl. The Cbz-protected product, being a carboxylic acid, is insoluble in acidic aqueous solution and will precipitate.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the final product, this compound.

Safety and Handling

  • Cyanide: Sodium cyanide and its parent acid, HCN, are potent, fast-acting poisons. All manipulations involving cyanide salts must be performed in a certified chemical fume hood. An emergency cyanide antidote kit should be available. All cyanide waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines. [7]* Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with appropriate PPE, including acid-resistant gloves and face shields.

  • Benzyl Chloroformate: Cbz-Cl is a lachrymator and is corrosive. Handle in a fume hood.

Conclusion

The synthesis outlined in this guide represents a robust and scalable route to this compound. By employing the classic and efficient Bucherer-Bergs reaction, the core amino acid structure is constructed from an inexpensive starting material. Subsequent hydrolysis and standard N-protection protocols provide the target compound in good overall yield. This guide provides the necessary detail and scientific rationale for researchers to confidently reproduce this synthesis and utilize this valuable building block in drug discovery and peptide chemistry programs.

References

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A Technical Guide to the Physicochemical Properties of Cbz-Protected Tetrahydropyran Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbobenzyloxy (Cbz)-protected tetrahydropyran (THP) amino acids are a class of non-proteinogenic amino acids that serve as critical building blocks in modern medicinal chemistry.[1] Their rigid, saturated heterocyclic structure provides a valuable scaffold for introducing conformational constraints into peptides and small molecule therapeutics, influencing potency, selectivity, and metabolic stability.[2] A thorough understanding of their physicochemical properties is paramount for their effective application in synthesis, purification, and formulation development. This guide provides an in-depth analysis of the core physicochemical attributes of Cbz-THP-amino acids, detailing experimental protocols for their characterization and discussing the implications of these properties for drug discovery and development.

Introduction: The Strategic Value of Cbz-THP-Amino Acids

The synthesis of peptides with defined sequences is a cornerstone of modern pharmacology.[3] The journey from random polymerization to controlled synthesis was revolutionized by the introduction of the carbobenzyloxy (Cbz or Z) protecting group.[3] This group effectively "masks" the highly reactive amino group of an amino acid, preventing unwanted side reactions during peptide coupling.[4] The Cbz group is renowned for its stability across a wide range of reaction conditions and its clean removal via catalytic hydrogenolysis.[3][5]

When combined with a tetrahydropyran (THP) amino acid scaffold, the resulting molecule offers unique advantages. THP rings act as conformationally restricted isosteres of natural amino acid side chains, enabling chemists to design peptides with predictable secondary structures, such as helices and β-hairpins.[2] This structural control is crucial for optimizing ligand-receptor interactions and enhancing biological activity. This guide focuses on the essential physicochemical properties that govern the behavior of these valuable synthetic intermediates.

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physical and chemical characteristics. For Cbz-THP-amino acids, the key properties influencing their application are solubility, solid-state characteristics, and stability.

Solubility Profile

Solubility is a critical parameter that dictates the choice of solvents for synthesis, purification, and formulation. The Cbz group, with its aromatic ring, imparts a significant degree of hydrophobicity, generally rendering these compounds soluble in a range of common organic solvents.

Table 1: Representative Solubility Data for Cbz-THP-Amino Acids

SolventPolarity IndexTypical SolubilityRationale and Application Notes
Dichloromethane (DCM)3.1HighExcellent for reactions (e.g., peptide coupling) and extractions due to its non-polar nature.
Ethyl Acetate (EtOAc)4.4HighCommonly used for extraction and chromatography; good solvent for crystallization.[]
Tetrahydrofuran (THF)4.0HighAprotic ether suitable for a wide range of organometallic and coupling reactions.
Methanol (MeOH)5.1Moderate to HighPolar protic solvent, often used in deprotection steps (e.g., hydrogenolysis) and for HPLC analysis.[3]
Acetonitrile (ACN)5.8ModerateCommon mobile phase component in reverse-phase HPLC for purification and analysis.[7]
Water10.2Very LowThe hydrophobic Cbz group and THP ring limit aqueous solubility. Solubility is slightly enhanced at basic pH due to deprotonation of the carboxylic acid.

Causality: The balance between the polar carboxylic acid and amino groups and the non-polar Cbz and THP moieties dictates the solubility profile. While generally favoring organic solvents, the specific stereochemistry and any additional functional groups on the THP ring can modulate these properties.

Solid-State Properties: Crystallinity and Thermal Stability

A significant advantage of the Cbz protecting group is its tendency to impart crystallinity to amino acid derivatives.[8][9] This is highly beneficial for purification, as crystalline solids are typically easier to handle, store, and characterize than amorphous oils.[10]

  • Crystallinity : Cbz-THP-amino acids are often obtained as stable, crystalline white to off-white solids. This facilitates purification by recrystallization, which is an effective method for removing impurities.[] X-ray crystallography can be employed to determine the precise three-dimensional structure, providing invaluable information on the conformation of the THP ring and intermolecular interactions in the solid state.[11]

  • Thermal Stability : Understanding the thermal behavior of these compounds is crucial for setting appropriate drying temperatures and for ensuring stability during storage. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this assessment.

    • DSC analysis typically reveals a sharp endothermic peak corresponding to the melting point (Tm). A sharp, well-defined melting point is often indicative of high purity.

    • TGA is used to determine the onset of thermal decomposition (Td). Cbz-protected amino acids are generally stable at room temperature but will decompose at elevated temperatures.

Table 2: Typical Thermal Properties

ParameterTechniqueTypical Value RangeSignificance
Melting Point (Tm)DSC100 - 180 °CIndicator of purity and solid-state packing forces. Can be affected by polymorphism.
Decomposition Temp (Td)TGA> 200 °CDefines the upper limit for thermal processing and long-term storage conditions.
Chemical Stability

The Cbz group is valued for its stability under various conditions, making it compatible with a wide array of synthetic transformations.[8]

  • pH Stability : The Cbz group is stable in basic and mildly acidic media.[3] However, it can be cleaved by strong acids, such as HBr in acetic acid.[9] The ester linkage of the carbamate is generally stable to hydrolysis under typical reaction conditions. The pH should be carefully controlled during introduction (typically pH 8-10) to avoid racemization or decomposition of the reagent.[9]

  • Orthogonality : The Cbz group is orthogonal to other common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). This means one group can be selectively removed without affecting the others, a critical feature for complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[8][12]

  • Deprotection : The most common and mildest method for Cbz group removal is catalytic hydrogenolysis (e.g., H₂ gas with a Palladium on Carbon catalyst).[3] This reaction is clean, with the byproducts being toluene and carbon dioxide, which are easily removed.[3] However, this method is incompatible with molecules containing other reducible functional groups (e.g., alkynes, some sulfur-containing residues).[8]

Experimental Characterization Workflows

A systematic approach is required to fully characterize a new Cbz-THP-amino acid derivative. The following workflow outlines the key experimental stages.

G cluster_0 Initial Synthesis & Purification cluster_1 Structural & Purity Verification cluster_2 Physicochemical Property Analysis cluster_3 Final Data Package synthesis Synthesis of Cbz-THP-Amino Acid purification Purification (Crystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms hplc HPLC Purity (>95%) purification->hplc solubility Solubility Screening (Table 1 Solvents) hplc->solubility dsc_tga Thermal Analysis (DSC/TGA) hplc->dsc_tga xrd Solid-State Analysis (XRPD) hplc->xrd logp Lipophilicity (LogP Determination) hplc->logp report Certificate of Analysis & Technical Data Sheet solubility->report dsc_tga->report xrd->report logp->report

Caption: Workflow for the characterization of a new Cbz-THP-amino acid.

Protocol: Purity and Identity Confirmation by HPLC and HRMS

Objective: To confirm the purity and verify the molecular weight of the synthesized Cbz-THP-amino acid.

A. High-Performance Liquid Chromatography (HPLC)

  • System Preparation: Use a reverse-phase HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN).[7]

  • Gradient Elution:

    • Time 0-2 min: 5% B

    • Time 2-25 min: Linear gradient from 5% to 95% B

    • Time 25-28 min: Hold at 95% B

    • Time 28-30 min: Return to 5% B and equilibrate.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of ACN/Water.

  • Injection & Detection: Inject 10 µL and monitor the elution profile using a UV detector at 254 nm (for the Cbz aromatic ring).

  • Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak.

B. High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode. Positive mode will detect the protonated molecule [M+H]⁺, while negative mode will detect the deprotonated molecule [M-H]⁻.

  • Analysis: Acquire the mass spectrum and compare the experimentally measured exact mass to the theoretically calculated mass. The difference should be less than 5 ppm to confirm the elemental composition.[14]

Protocol: Determination of Thermal Stability by DSC

Objective: To determine the melting point and assess the thermal stability of the compound.

  • Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline compound into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 250 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • Analyze the resulting heat flow curve.

    • The melting point (Tm) is determined as the onset or peak of the endothermic event.

    • Observe for any other thermal events, such as polymorphic transitions or decomposition, which may appear as additional peaks or a broad exothermic baseline shift.

Conclusion

Cbz-protected tetrahydropyran amino acids are sophisticated building blocks that offer chemists precise control over molecular architecture. Their favorable physicochemical properties—namely their tendency to form stable, crystalline solids soluble in common organic solvents—greatly simplify their handling, purification, and use in synthesis. A comprehensive characterization of these properties, following the protocols outlined in this guide, is a prerequisite for their successful integration into drug discovery programs. This foundational knowledge enables researchers to accelerate the development of novel therapeutics with enhanced conformational stability and improved pharmacological profiles.

References

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An In-Depth Technical Guide on the Structure and Conformation of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the design of molecules with specific three-dimensional structures is paramount to achieving desired biological activity and pharmacological profiles. Unnatural amino acids, particularly those with conformationally restricted scaffolds, have emerged as powerful tools in drug design.[1][2] By reducing the rotational freedom of molecules, these constrained structures can pre-organize a ligand into its bioactive conformation, leading to enhanced binding affinity, selectivity, and metabolic stability.[3][4] 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is a prime example of such a constrained amino acid. The tetrahydropyran (THP) ring system, a common motif in pyranose sugars, imparts a significant degree of rigidity.[5] The incorporation of this scaffold into peptide-based therapeutics or as a standalone pharmacophore can lead to improved drug-like properties.[2][6] This guide provides a comprehensive analysis of the synthesis, structure, and conformational preferences of this compound, offering critical insights for researchers in drug development.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a robust and validated method.

Experimental Protocol: Synthesis
  • Step 1: Bucherer-Bergs Hydantoin Synthesis.

    • To a solution of tetrahydropyran-4-one (1.0 eq) in a mixture of ethanol and water (1:1 v/v), add ammonium carbonate (3.0 eq) and sodium cyanide (1.2 eq).[7]

    • Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

    • Cool the mixture in an ice bath to precipitate the hydantoin intermediate.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Step 2: Hydrolysis to the Amino Acid.

    • Suspend the hydantoin intermediate in a 6 M aqueous solution of hydrochloric acid.

    • Reflux the mixture for 16-24 hours until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the crude 4-aminotetrahydropyran-4-carboxylic acid.[8][9]

    • Filter the product and wash with water.

  • Step 3: Carboxybenzyl (Cbz) Protection.

    • Suspend the crude amino acid in a mixture of water and a suitable organic solvent (e.g., dioxane).

    • Cool the mixture to 0°C and add sodium carbonate (2.5 eq) to adjust the pH to ~9-10.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature and pH.

    • Stir the reaction at room temperature for 4-6 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 2-3 to precipitate the Cbz-protected product.

    • Filter the solid, wash with cold water, and dry.

  • Step 4: Purification.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.[10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Bucherer-Bergs Reaction cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Cbz Protection cluster_3 Step 4: Purification A Tetrahydropyran-4-one B Hydantoin Intermediate A->B (NH4)2CO3, NaCN C 4-Aminotetrahydropyran- 4-carboxylic acid (crude) B->C 6 M HCl, Reflux D 4-(Cbz-amino)tetrahydropyran- 4-carboxylic acid (crude) C->D Cbz-Cl, Na2CO3 E Pure Product D->E Recrystallization

Caption: Synthetic route to this compound.

Structural Elucidation: X-ray Crystallography

The definitive three-dimensional structure of this compound in the solid state is best determined by single-crystal X-ray diffraction.[11] This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's conformational preferences.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent mixture (e.g., methanol/chloroform).

  • Data Collection: Mount a selected crystal on a goniometer and collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson synthesis. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.[12][13]

Key Structural Parameters (Hypothetical Data)
ParameterAxial ConformerEquatorial Conformer
Bond Lengths (Å)
C4-N1.481.47
C4-C(carboxyl)1.541.53
C-O (ring)1.43 (avg)1.43 (avg)
**Bond Angles (°) **
N-C4-C(carboxyl)109.5110.2
O-C-C (ring)111.0 (avg)110.8 (avg)
Torsional Angles (°)
O-C2-C3-C4-55.856.1
C2-C3-C4-C554.9-55.2

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values would be determined experimentally.

Conformational Analysis: A Balance of Forces

The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain.[5] For a 4-substituted tetrahydropyran, the substituent can occupy either an axial or an equatorial position. The preferred conformation of this compound is determined by a delicate balance of steric and stereoelectronic effects.

The Chair Conformations

The two primary chair conformations are in equilibrium. The relative stability of the axial versus the equatorial conformer is influenced by several factors, including the anomeric effect and 1,3-diaxial interactions.[14][15] While the anomeric effect primarily influences substituents at the 2-position, its principles of orbital overlap can have subtle influences on the overall ring conformation.[16][17]

Conformations cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer Axial Equilibrium Axial_Label Cbz-NH group is axial Equatorial Equatorial_Label Cbz-NH group is equatorial

Caption: Equilibrium between axial and equatorial chair conformations.

In the case of this compound, the large Cbz-amino group would be expected to favor the equatorial position to minimize steric hindrance with the axial hydrogens at the C2 and C6 positions. However, intramolecular hydrogen bonding between the amide proton and the carboxylate group, or between either of these and the ring oxygen, could potentially stabilize the axial conformer.

Spectroscopic Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[18][19] The chemical shifts and coupling constants of the ring protons are particularly sensitive to their spatial orientation.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Prepare a solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The coupling constants (³J) between adjacent protons can be used to determine their dihedral angles via the Karplus equation, providing insight into the ring's conformation.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC, NOESY): Perform two-dimensional NMR experiments to aid in the assignment of proton and carbon signals and to identify through-space interactions (NOESY) that can provide definitive evidence for the preferred conformation.[20][21]

Expected NMR Signatures
FeatureAxial ConformerEquatorial Conformer
¹H NMR Chemical Shift of H4 Downfield shiftUpfield shift
³J(H,H) Coupling Constants Large axial-axial couplings (~10-13 Hz)Smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz)
NOESY Correlations NOEs between the axial Cbz-amino group and axial protons at C2/C6NOEs between the equatorial Cbz-amino group and both axial and equatorial protons at C2/C6

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the relative energies of different conformers and the energy barriers for their interconversion.[22][23]

Computational Workflow

Computational_Workflow Start Generate Initial 3D Structures (Axial and Equatorial) Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Confirm Minima) Opt->Freq Energy Single-Point Energy Calculation (Higher Level of Theory) Freq->Energy Analysis Analyze Relative Energies, Boltzmann Distribution Energy->Analysis

Caption: A typical workflow for computational conformational analysis.

Conclusion: An Integrated Approach to Structural Understanding

A comprehensive understanding of the structure and conformation of this compound requires an integrated approach that combines robust synthetic methods, definitive solid-state analysis via X-ray crystallography, detailed solution-state investigation using advanced NMR techniques, and theoretical validation through computational modeling. The insights gained from these studies are crucial for the rational design of novel therapeutics that incorporate this valuable constrained amino acid scaffold. The preference for a particular conformation, dictated by the interplay of steric and electronic factors, will ultimately govern how this molecule interacts with its biological targets, making this fundamental knowledge indispensable for drug development professionals.

References

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  • Kankaanperä, A., & Miikki, K. (1969). Anomeric Effect in Compounds with Five-membered Rings. Comparison of Equilibrium Data for Isomeric Tetrahydrofuran and Tetrahydropyran Derivatives. Acta Chemica Scandinavica, 23, 1471-1476. [Link]

  • Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design. (2011, February 7). BioSpace. [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(25), 7736-7746. [Link]

  • Zeng, Z., et al. (2022). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. Molecules, 27(15), 4983. [Link]

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  • Carlomagno, T., et al. (2014). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. Journal of the American Chemical Society, 136(21), 7623-7632. [Link]

  • Linclau, B., et al. (2021). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry, 17, 1024-1032. [Link]

  • Mammana, A., et al. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 26(24), 5124-5129. [Link]

  • Mó, O., et al. (2012). Preferential formation of the different hydrogen bonds and their effects in tetrahydrofuran and tetrahydropyran microhydrated complexes. The Journal of Chemical Physics, 136(16), 164303. [Link]

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  • Chacko, K. K., et al. (1977). Crystal and molecular structure of 4-amino-4-carboxyl thiapyran hydrobromide. Journal of Crystallographic and Spectroscopic Research, 7(3), 159-168. [Link]

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An In-depth Technical Guide to 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that impart improved pharmacokinetic and pharmacodynamic properties to therapeutic candidates is relentless. Among these, conformationally constrained amino acids have emerged as invaluable tools. This technical guide provides a comprehensive overview of 4-(Benzyloxycarbonylamino)tetrahydropyran-4-carboxylic acid, a non-canonical amino acid that has garnered significant interest. We will delve into its chemical identity, synthesis, physicochemical properties, and critically, its application in the design of sophisticated peptidomimetics and other therapeutic agents. This document serves as a detailed resource for researchers aiming to leverage the unique structural and functional attributes of this compound in their drug discovery programs.

Chemical Identity and Nomenclature

4-(Cbz-amino)tetrahydropyran-4-carboxylic acid is a synthetic amino acid derivative characterized by a tetrahydropyran ring, which introduces conformational rigidity, and a carboxybenzyl (Cbz) protecting group on the alpha-amino group. This strategic combination of features makes it a versatile building block in organic synthesis, particularly in solid-phase peptide synthesis (SPPS).

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 138402-13-8[1][2]
Molecular Formula C₁₄H₁₇NO₅
Molecular Weight 279.29 g/mol
IUPAC Name 4-{[(Benzyloxy)carbonyl]amino}oxane-4-carboxylic acid
Primary Synonym 4-(Benzyloxycarbonylamino)tetrahydropyran-4-carboxylic acid[2]

Synthesis and Purification

The synthesis of this compound typically involves a two-step process starting from the commercially available tetrahydro-4H-pyran-4-one. The initial step is the synthesis of the unprotected parent amino acid, 4-aminotetrahydropyran-4-carboxylic acid, followed by the protection of the amino group with the Cbz moiety.

Synthesis of 4-aminotetrahydropyran-4-carboxylic acid

A common method for the synthesis of the parent amino acid is the Strecker synthesis or a related hydantoin synthesis. A patented method describes a process involving the reaction of tetrahydro-pyranone with ammonium carbonate and sodium cyanide in a mixture of water and ethanol. This is followed by hydrolysis to yield 4-aminotetrahydropyran-4-carboxylic acid.

Experimental Protocol: Synthesis of 4-aminotetrahydropyran-4-carboxylic acid

  • To a solution of tetrahydro-pyranone in a mixture of water and an alcohol (e.g., ethanol), add ammonium carbonate and sodium cyanide.

  • Heat the reaction mixture to 60-70°C for 3-4 hours.

  • Cool the mixture to 5-10°C to precipitate the intermediate hydantoin.

  • Filter and dry the intermediate.

  • Hydrolyze the intermediate using a strong base (e.g., 40-60% sodium hydroxide solution) in a suitable solvent like tetrahydrofuran under reflux for 5-6 hours.

  • After reaction completion, distill off the tetrahydrofuran.

  • Adjust the pH to 2-4 with hydrochloric acid to precipitate the final product, 4-aminotetrahydropyran-4-carboxylic acid.

  • Filter and dry the product.

Cbz-Protection of 4-aminotetrahydropyran-4-carboxylic acid

The final step is the protection of the amino group with a carboxybenzyl group. This is a standard procedure in peptide chemistry.

Experimental Protocol: Cbz-Protection

  • Dissolve 4-aminotetrahydropyran-4-carboxylic acid in an aqueous solution of a base, such as sodium bicarbonate or sodium carbonate, at 0°C.[3]

  • To this solution, add benzyl chloroformate (Cbz-Cl) dropwise while maintaining the temperature at 0°C.[3]

  • Allow the reaction to stir at room temperature for several hours.

  • After the reaction is complete, wash the mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the Cbz-protected product.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.

Synthesis_Workflow A Tetrahydro-4H-pyran-4-one B Strecker/Hydantoin Synthesis (NH4)2CO3, NaCN, EtOH/H2O A->B C Intermediate Hydantoin B->C D Hydrolysis NaOH, THF, Reflux C->D E 4-aminotetrahydropyran- 4-carboxylic acid D->E F Cbz-Protection Cbz-Cl, NaHCO3, H2O E->F G 4-(Cbz-amino)tetrahydropyran- 4-carboxylic acid F->G

Caption: General synthesis workflow for this compound.

Physicochemical Properties and Spectroscopic Data

While specific, experimentally-derived spectroscopic data for this compound is not widely published in publicly accessible databases, its properties can be inferred from its structure and data available for analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Melting Point >265°C (decomposes) (for the unprotected amino acid)[4]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.
pKa Two pKa values are expected due to the carboxylic acid and the carbamate.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the benzylic protons of the Cbz group (around 5.1 ppm), aromatic protons (7.3-7.4 ppm), and the diastereotopic protons of the tetrahydropyran ring.

  • ¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, aromatic carbons, and the carbons of the tetrahydropyran ring.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretches of the carboxylic acid and carbamate, and C-O stretches of the ether and ester functionalities.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 280.12.

Applications in Drug Discovery and Development

The incorporation of non-natural amino acids like this compound into peptides is a powerful strategy in drug discovery.[5][6] These modifications can lead to peptides with enhanced stability, improved receptor affinity and selectivity, and better pharmacokinetic profiles.

Peptidomimetics with Enhanced Stability

The tetrahydropyran scaffold introduces a degree of conformational constraint to the peptide backbone. This rigidity can lock the peptide into a bioactive conformation, leading to higher binding affinity for its target. Furthermore, the non-natural structure can confer resistance to proteolytic degradation, a major challenge in the development of peptide-based therapeutics.

Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in solid-phase peptide synthesis. The Cbz group provides stable protection for the amino group during the coupling of subsequent amino acids.

General Protocol for Incorporation using SPPS:

  • Resin Preparation: Start with a suitable resin for SPPS, depending on whether a C-terminal acid or amide is desired.

  • First Amino Acid Coupling: Couple the first amino acid to the resin.

  • Deprotection: Remove the N-terminal protecting group (e.g., Fmoc or Boc).

  • Coupling of this compound:

    • Activate the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU, HATU).

    • Couple the activated amino acid to the deprotected N-terminus of the resin-bound peptide.

  • Continue Peptide Elongation: Repeat the deprotection and coupling steps with subsequent amino acids.

  • Cbz-Group Removal: The Cbz group is typically removed at the end of the synthesis or at a specific step where orthogonal deprotection is required. Common methods for Cbz deprotection include catalytic hydrogenolysis (e.g., H₂/Pd-C) or treatment with strong acids like HBr in acetic acid.

SPPS_Cycle cluster_0 SPPS Cycle A Resin-bound Peptide (N-terminal deprotected) B Activate 4-(Cbz-amino)tetrahydropyran- 4-carboxylic acid with Coupling Reagent C Couple to Resin-bound Peptide A->C B->C D Wash Resin C->D E Deprotect next N-terminal group (if applicable) D->E E->A Repeat Cycle F Elongated Peptide E->F

Caption: Simplified workflow for incorporating the title compound in Solid-Phase Peptide Synthesis.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug developers. Its unique structural features, combining a conformationally rigid tetrahydropyran core with the well-established Cbz protecting group, offer a powerful tool for the design and synthesis of novel peptidomimetics and other complex therapeutic molecules. The ability to introduce conformational constraint and enhance proteolytic stability makes this compound a key player in the ongoing effort to develop more potent, selective, and durable peptide-based drugs. This guide provides the foundational knowledge for researchers to confidently incorporate this promising scaffold into their drug discovery pipelines.

References

  • BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.
  • Patsnap. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

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Foreword: The Paradigm Shift from Flexible to Rigid Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the therapeutic potential of peptides has been evident, mirroring nature's use of these molecules to orchestrate a vast array of biological processes. However, the translation of native peptides into viable therapeutics has been fraught with challenges, primarily stemming from their inherent flexibility. This conformational freedom, while advantageous for their natural function, often leads to poor metabolic stability and non-specific binding, hindering their clinical utility. The field of peptide design is currently undergoing a paradigm shift, moving away from linear, flexible molecules towards conformationally constrained peptides. This evolution is driven by the understanding that by "pre-organizing" a peptide into its bioactive conformation, we can overcome many of its intrinsic limitations. This guide serves as a deep dive into the core of this transformation: the strategic use of constrained amino acids to engineer peptides with superior drug-like properties. As a Senior Application Scientist, my goal is to provide not just a theoretical overview, but a practical, in-depth technical guide for researchers, scientists, and drug development professionals navigating this exciting frontier.

Introduction: Overcoming the Achilles' Heel of Therapeutic Peptides

The Promise and Peril of Linear Peptides

Linear peptides, composed of the 20 proteinogenic amino acids, offer a vast chemical space for interacting with biological targets.[1][2] Their modular nature makes them amenable to combinatorial chemistry and rational design.[1] However, their inherent flexibility in solution presents significant hurdles. This conformational heterogeneity leads to a high entropic cost upon binding to a target, which can compromise binding affinity.[1] Furthermore, the extended conformations often adopted by linear peptides make them susceptible to proteolytic degradation, resulting in short in vivo half-lives.[3]

The Concept of Conformational Constraint: A Strategy for Pre-organization

The central tenet of constrained peptide design is to reduce the conformational freedom of the peptide backbone and/or side chains.[4] By introducing specific structural modifications, we can lock the peptide into a conformation that mimics its structure when bound to its biological target.[4][5] This "pre-organization" minimizes the entropic penalty of binding, thereby enhancing affinity and potency.[4]

Advantages Conferred by Constrained Amino Acids: A Synopsis

The incorporation of constrained amino acids into a peptide sequence can bestow a range of beneficial properties:

  • Enhanced Stability: Constraining a peptide can make it more resistant to enzymatic degradation by proteases, which often recognize and cleave peptides in an extended conformation.[1][3]

  • Increased Binding Affinity: By reducing the number of available conformations, the entropic cost of binding is lowered, leading to a more favorable free energy of binding.[1][6]

  • Improved Selectivity: A rigidified peptide can be designed to fit a specific receptor binding pocket more precisely, reducing off-target interactions.[1][7]

  • Enhanced Cell Permeability: In some cases, macrocyclization and the shielding of polar amide bonds can improve a peptide's ability to cross cell membranes, although this is not a universal outcome.[3]

A Lexicon of Constraint: Categorizing Constrained Amino Acids

The strategies for introducing conformational constraints are diverse, ranging from localized modifications of a single amino acid to global cyclization of the entire peptide.

Main-Chain Constraints: Local and Global Rigidity

The incorporation of α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), restricts the available Ramachandran space for the peptide backbone. The two methyl groups on the α-carbon of Aib sterically favor helical conformations, particularly the 3₁₀-helix.[8]

N-methylation of the backbone amide nitrogen can introduce a local conformational constraint and also enhance metabolic stability by preventing enzymatic degradation. Furthermore, N-methylation can improve cell permeability.[9]

The insertion of β-amino acids, which have an additional carbon atom in their backbone, can induce unique secondary structures and has been shown to modulate receptor selectivity.[7][10] These modifications can shift a side-chain position by the length of a single carbon-carbon bond, leading to substantial changes in biological activity.[7]

Side-Chain to Side-Chain Cyclization: Crafting Macrocycles

Macrocyclization is a powerful strategy for globally constraining a peptide's conformation.

The formation of a disulfide bond between two cysteine residues is a common and straightforward method for cyclization. This approach is frequently used to stabilize β-hairpin structures.[1][8]

An intramolecular amide bond can be formed between the side chains of an acidic amino acid (e.g., aspartic acid, glutamic acid) and a basic amino acid (e.g., lysine, ornithine).[2] This lactam bridge is a robust method for creating cyclic peptides.

Peptide stapling involves covalently linking the side chains of two amino acids with a hydrocarbon chain. This technique is particularly effective at stabilizing α-helical conformations, which are crucial for many protein-protein interactions.[3][4][5]

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," provides an efficient and orthogonal method for peptide cyclization. This approach allows for the creation of triazole-containing macrocycles.[2]

Backbone-to-Side-Chain and Head-to-Tail Cyclization

In addition to side-chain to side-chain cyclization, peptides can be constrained by forming a covalent bond between the N-terminus and a side chain, a side chain and the C-terminus, or a direct head-to-tail linkage of the N- and C-termini.[11]

Inducing Secondary Structures: Mimetics of Helices and Sheets

Beyond stapling, other strategies to induce helicity include the use of unnatural helix-favoring amino acids like Aib and the replacement of backbone hydrogen bonds with covalent linkages.[8]

Constrained amino acids and cyclic structures can be designed to mimic β-turns and stabilize β-sheet conformations.[8][12] For instance, dibenzofuran-based scaffolds can be used to replace the i+1 and i+2 residues of a β-turn.[8]

Design Principles for a Priori Integration of Constrained Amino Acids

The successful design of a constrained peptide requires a thoughtful approach to integrating these specialized amino acids.

Rational Design Based on Known Pharmacophores

When the three-dimensional structure of a peptide bound to its target is known, this information can be used to rationally design constraints that lock the peptide into its bioactive conformation.[13] Key contact residues are identified, and constraints are introduced to maintain their spatial arrangement.[13]

Library-Based Approaches and High-Throughput Screening

For targets where structural information is limited, library-based approaches are invaluable. Libraries of constrained peptides with randomized sequences can be generated and screened for binding to the target of interest.[1][2] Phage display is a powerful technology for screening large libraries of constrained peptides.[4]

Computational Modeling in Constrained Peptide Design

Computational tools play a crucial role in predicting the effect of a given constraint on the peptide's conformation. Molecular dynamics simulations and other modeling techniques can help guide the design process and prioritize candidates for synthesis and testing.

The Biophysical Ramifications of Conformational Constraint

The introduction of constraints has profound effects on the biophysical properties of peptides.

Enhanced Binding Affinity: Minimizing the Entropic Penalty

As previously mentioned, by pre-organizing a peptide into its bioactive conformation, the entropic penalty associated with binding is reduced, leading to higher binding affinity.[4][6]

Improved Proteolytic Stability: Resisting Enzymatic Degradation

Many proteases recognize and cleave peptides in an extended β-strand conformation. By constraining a peptide into a specific secondary structure, such as an α-helix or a β-hairpin, it becomes a poor substrate for these enzymes, thus increasing its stability in biological fluids.[1][3]

Increased Receptor Selectivity: Tuning the Bioactive Conformation

A flexible peptide may be able to adopt multiple conformations, allowing it to bind to different receptors. By rigidifying the peptide into a conformation that is specific for one receptor, its selectivity can be significantly enhanced.[1][7]

Enhanced Cell Permeability: A Complex Relationship

While not a universal outcome, constraining a peptide, particularly through macrocyclization, can sometimes lead to improved cell permeability.[3] This is thought to be due to the shielding of polar backbone amides and the adoption of a more lipophilic conformation.

Applications in Drug Discovery and Beyond

The enhanced properties of constrained peptides make them attractive candidates for a wide range of applications.

Targeting Protein-Protein Interactions (PPIs)

PPIs are often characterized by large, flat interfaces that are difficult to target with small molecules. Constrained peptides, with their larger surface areas and defined conformations, are well-suited to inhibit these challenging targets.[4][8][14] A notable example is the development of stapled peptides to inhibit the interaction between p53 and MDM2 in cancer.[4]

Development of Novel Antimicrobials

Constrained peptides are being explored as a new class of antimicrobial agents. By mimicking the structures of naturally occurring antimicrobial peptides, constrained versions can be designed with enhanced stability and potency.

Engineering Peptide-Based Vaccines and Immunotherapies

Constrained peptides can be used to mimic specific epitopes of pathogens or tumor antigens, leading to the development of more effective and specific vaccines and immunotherapies.

Applications in Biomaterials and Catalysis

The well-defined structures of constrained peptides also make them useful building blocks for the creation of novel biomaterials and as minimalist catalysts in organic synthesis.[6]

Experimental Workflows and Protocols

The synthesis and characterization of constrained peptides require specialized techniques.

Solid-Phase Peptide Synthesis (SPPS) of Constrained Peptides

SPPS is the most common method for synthesizing peptides containing unnatural amino acids.[5][15]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide) in a suitable solvent like dimethylformamide (DMF).[15]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF.[15]

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either standard or constrained) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid to the resin to form the peptide bond.[15]

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[15]

  • Synthesize Linear Peptide: Synthesize the linear peptide on the resin as described above, incorporating amino acids with orthogonal side-chain protecting groups at the positions to be cyclized (e.g., Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH).

  • Selective Deprotection: Selectively remove the orthogonal protecting groups (e.g., allyl and alloc) using a specific reagent (e.g., Pd(PPh₃)₄).

  • Cyclization: Add a coupling reagent (e.g., PyBOP) to mediate the formation of the intramolecular lactam bridge on the resin.

  • Cleavage: Cleave the cyclized peptide from the resin as described in the general SPPS protocol.

Characterization of Constrained Peptides

A suite of biophysical techniques is used to confirm the structure and function of constrained peptides.

  • Circular Dichroism (CD) Spectroscopy: CD is used to assess the secondary structure of the peptide in solution. For example, α-helical peptides show characteristic minima at 208 and 222 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed three-dimensional structural information about the peptide in solution.[16]

The stability of the constrained peptide is evaluated by incubating it with proteases (e.g., trypsin, chymotrypsin) and analyzing the degradation over time using techniques like HPLC or mass spectrometry.

  • Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics (on-rate and off-rate) and affinity (KD) of the interaction between the constrained peptide and its target.

  • Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding interaction, including the enthalpy (ΔH) and entropy (ΔS) of binding.

Case Study: The Development of a Stapled Peptide Inhibitor of the p53-MDM2 Interaction

The interaction between the tumor suppressor p53 and its negative regulator MDM2 is a critical target in cancer therapy. A short α-helical region of p53 is responsible for binding to MDM2. Linear peptides derived from this region have low affinity and poor cell permeability. By introducing a hydrocarbon staple between amino acids at the i and i+7 positions, researchers were able to lock the peptide in its bioactive α-helical conformation.[4] This stapled peptide, ATSP-7041, exhibited significantly increased helicity, proteolytic resistance, and cell permeability compared to its linear counterpart.[4] It was shown to effectively disrupt the p53-MDM2 interaction in cancer cells, leading to the reactivation of p53 and apoptosis.[4]

Future Perspectives and Challenges

The field of constrained peptide design continues to evolve rapidly. New methods for creating novel constraints, a deeper understanding of the rules governing cell permeability, and the development of orally bioavailable constrained peptides are key areas of ongoing research.[17] While challenges remain, particularly in achieving oral bioavailability, the ability to engineer peptides with precisely controlled conformations opens up exciting new avenues for drug discovery and development.

References

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. PubMed. [Link]

  • Synthesis of conformationally constrained amino acid and peptide derivatives. Heriot-Watt Research Portal. [Link]

  • Constrained Peptides as Miniature Protein Structures. PubMed Central. [Link]

  • Recent Structural Advances in Constrained Helical Peptides. PubMed Central. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI. [Link]

  • Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]

  • Conformationally Constrained Amino Acids in Peptide Design. ResearchGate. [Link]

  • Aspects of the Design of Conformationally Constrained Peptides. UTMB Research Experts. [Link]

  • Constrained beta-amino acid-containing miniproteins. RSC Publishing. [Link]

  • Rational Design of Constrained Peptides as Protein Interface Inhibitors. PubMed Central. [Link]

  • Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]

  • Constrained Peptides in Drug Discovery and Development. ResearchGate. [Link]

  • Receptor selectivity from minimal backbone modification of a polypeptide agonist. NIH. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing. [Link]

Visualizations

Diagram 1: The Advantages of Constrained Peptides

G cluster_0 Linear Peptide cluster_1 Constrained Peptide High Flexibility High Flexibility Constrained Amino Acid Incorporation Constrained Amino Acid Incorporation High Flexibility->Constrained Amino Acid Incorporation leads to Low Stability Low Stability High Stability High Stability Low Affinity Low Affinity High Affinity High Affinity Low Selectivity Low Selectivity High Selectivity High Selectivity Reduced Flexibility Reduced Flexibility Constrained Amino Acid Incorporation->Reduced Flexibility results in

Caption: The incorporation of constrained amino acids transforms the properties of a peptide.

Diagram 2: Workflow for the Design and Evaluation of a Constrained Peptide

A Target Identification & Pharmacophore Analysis B Rational Design or Library Screening A->B C Solid-Phase Peptide Synthesis (SPPS) B->C D Purification & Characterization (HPLC, MS) C->D E Structural Analysis (CD, NMR) D->E F Functional Assays (Binding, Stability) D->F G Lead Optimization F->G Active Hit G->B Iterative Design

Caption: An iterative workflow for the development of constrained peptide therapeutics.

Data Presentation

Table 1: Comparison of Properties: Linear vs. Constrained Peptides
PropertyLinear PeptideConstrained PeptideReference(s)
Conformational Freedom HighLow (pre-organized)[1]
Binding Affinity (KD) Typically µM to mMCan reach nM to pM[6]
Proteolytic Stability Low (rapid degradation)High (increased half-life)[3]
Receptor Selectivity Can be promiscuousHigh (tuned for specific receptor)[7]
Cell Permeability Generally lowCan be enhanced (not guaranteed)[3]

Sources

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Six-Membered Heterocycle

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in the design and development of novel therapeutics.[1][2] Its prevalence is underscored by its presence in a multitude of natural products with potent biological activities and its incorporation into numerous FDA-approved drugs.[2][3] The THP scaffold is not merely a passive structural element; its unique stereoelectronic properties and conformational preferences actively contribute to a molecule's pharmacological profile.[4][5] This guide provides a comprehensive exploration of the tetrahydropyran core, from its fundamental chemical principles to its strategic application in contemporary drug discovery.

The utility of the THP moiety in medicinal chemistry is multifaceted. It can serve as a bioisosteric replacement for other cyclic systems, such as cyclohexane, offering improved physicochemical properties like reduced lipophilicity, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] The embedded oxygen atom can also act as a hydrogen bond acceptor, forging critical interactions with biological targets.[4] Furthermore, the inherent conformational rigidity of the THP ring, when compared to linear ethers, can reduce the entropic penalty upon binding to a target, leading to higher affinity.[4]

Strategic Synthesis of the Tetrahydropyran Core

The construction of the tetrahydropyran ring is a well-established field in synthetic organic chemistry, with a variety of reliable methods at the disposal of medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final molecule. Key strategies include:

  • Prins Cyclization: This powerful reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone.[6][7] The reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the tethered olefin.[8] The Prins cyclization is particularly valued for its ability to stereoselectively generate highly substituted THPs.[6][7][9] Both Brønsted and Lewis acids can be employed as catalysts, offering a range of reaction conditions to suit various substrates.[6][10]

  • Hetero-Diels-Alder Reaction: This cycloaddition reaction provides a convergent and often highly stereoselective route to dihydropyran intermediates, which can be readily reduced to the corresponding tetrahydropyrans.[11][12] The reaction typically involves an electron-rich dienophile (like an enol ether) and an electron-deficient diene.[13] The development of asymmetric catalysts for this transformation has made it a valuable tool for the enantioselective synthesis of complex THP-containing molecules.[11][12][13]

  • Intramolecular Cyclization: A broad category of reactions that involves the formation of the THP ring through the cyclization of a linear precursor. Common strategies include:

    • Oxa-Michael Addition: The intramolecular addition of an alcohol to an α,β-unsaturated ester or ketone can be a highly effective method for constructing the THP ring, particularly for the synthesis of spirocyclic systems.[14]

    • Intramolecular Williamson Ether Synthesis: This classic method involves the cyclization of a halo-alcohol or a diol with a suitable leaving group.

    • Ring-Closing Metathesis (RCM): The use of ruthenium-based catalysts to cyclize a diene containing an ether linkage is a modern and powerful approach to THP synthesis.[2]

    • Intramolecular Epoxide Ring Opening (IERO): The cyclization of 4,5-epoxy-alcohols can be a highly regio- and stereoselective method for the formation of THP rings.[2]

Experimental Protocol: Stereoselective Synthesis of a 2,6-cis-Disubstituted-4-hydroxytetrahydropyran via Prins Cyclization

This protocol outlines a general procedure for the synthesis of a substituted tetrahydropyran, a common structural motif in bioactive molecules.

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Lewis Acid (e.g., BF₃·OEt₂, 10 mol%)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the homoallylic alcohol and anhydrous DCM.

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the aldehyde to the solution.

  • Slowly add the Lewis acid catalyst to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired tetrahydropyran.

Conformational Analysis: The Influence of Stereoelectronic Effects

The biological activity of a tetrahydropyran-containing molecule is intimately linked to its three-dimensional structure. The THP ring typically adopts a low-energy chair conformation, similar to cyclohexane. However, the presence of the endocyclic oxygen atom introduces significant stereoelectronic effects that govern the preferred orientation of substituents, particularly at the anomeric (C2) position.[5][15]

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to favor an axial orientation, despite the steric hindrance this may cause.[5] This counterintuitive preference is explained by a stabilizing hyperconjugative interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the axial C-X bond (where X is the electronegative substituent).[16][17] This interaction is maximized when the orbitals are anti-periplanar, a condition met in the axial conformation.[18]

Caption: The anomeric effect stabilizes the axial conformation of a 2-substituted tetrahydropyran.

The exo-anomeric effect is a related phenomenon that describes the preferred orientation of an exocyclic substituent attached to the anomeric carbon.[5][19] This effect also arises from hyperconjugative interactions and influences the rotational preference of the substituent, which can have a significant impact on how the molecule presents itself to a biological target.

The Tetrahydropyran Scaffold in Drug Discovery and Development

The versatility of the tetrahydropyran scaffold has led to its incorporation into a wide array of therapeutic agents targeting diverse disease areas.[1][20][21]

As a Carbohydrate Mimetic

The structural resemblance of the THP ring to pyranose sugars has made it a valuable scaffold for the design of carbohydrate mimetics.[22][23] These mimics can interact with carbohydrate-binding proteins or enzymes involved in carbohydrate metabolism, but often exhibit improved metabolic stability and pharmacokinetic properties compared to their natural carbohydrate counterparts.[23] For example, THP-based structures have been developed as inhibitors of galectin-3, a protein implicated in cancer and inflammation.[24]

In FDA-Approved Drugs

A significant number of FDA-approved drugs feature a tetrahydropyran ring, highlighting its importance in successful drug design.[3][4] These drugs span a range of therapeutic classes, including anticancer agents, antivirals, and treatments for metabolic disorders.

Drug NameTherapeutic AreaRole of the Tetrahydropyran Scaffold
Gilteritinib (Xospata®) Acute Myeloid LeukemiaThe amino-THP substituent is a key component of this AXL receptor tyrosine kinase inhibitor.[4]
Venetoclax (Venclexta®) Chronic Lymphocytic LeukemiaThe THP moiety contributes to the overall binding affinity and pharmacokinetic profile of this Bcl-2 inhibitor.[4]
Omarigliptin (Marizev®) Type 2 DiabetesThe THP ring is a central feature of this dipeptidyl peptidase-4 (DPP-4) inhibitor.[4]
AZD0156 Oncology (Clinical Candidate)A THP-amine fragment was crucial in developing this potent and selective ATM kinase inhibitor.[4]
Overcoming Drug Resistance

In the context of cancer chemotherapy, multidrug resistance (MDR) is a major obstacle to successful treatment.[25] One of the key mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of cancer cells.[25][26] Interestingly, several compounds containing the tetrahydropyran scaffold have been investigated as P-gp inhibitors, demonstrating the potential of this motif to act as a chemosensitizer.[25][27][28]

Drug_Development_Workflow A Scaffold Selection (Tetrahydropyran) B Library Synthesis (e.g., Prins, HDA) A->B C High-Throughput Screening B->C D Hit Identification C->D E Lead Optimization (SAR, ADME) D->E F Preclinical Development E->F G Clinical Trials F->G H FDA Approval G->H

Caption: A simplified workflow for drug development featuring the tetrahydropyran scaffold.

Future Perspectives

The tetrahydropyran scaffold will undoubtedly continue to be a valuable tool in the medicinal chemist's arsenal. Future research will likely focus on the development of novel and more efficient synthetic methodologies to access increasingly complex and diverse THP-containing molecules.[29][30][31][32][33][34] Furthermore, a deeper understanding of the subtle interplay of stereoelectronic effects within the THP ring will enable the more rational design of molecules with tailored pharmacological properties. The continued exploration of the THP scaffold as a privileged motif in drug discovery holds great promise for the development of the next generation of innovative medicines.

References

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  • Reddy, B. V. S., et al. (2014). Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. Organic & Biomolecular Chemistry, 12(35), 6828-6832. [Link]

  • O'Doherty, I., & O'Donovan, D. H. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Natural Product Reports, 38(10), 1856-1875. [Link]

  • Ghosh, A. K., & Nagi Reddy, P. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Molecules, 21(9), 1145. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1184-1234. [Link]

  • Alomari, K. B. (2022). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York. [Link]

  • Waldmann, H., et al. (2005). Solid Phase Synthesis of Highly Substituted Tetrahydropyrans by Tandem ene-Reaction/Intramolecular Sakurai Cyclization. Organic Letters, 7(19), 4241-4244. [Link]

  • Reddy, B. V. S., & Yadav, J. S. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1184-1234. [Link]

  • Elliot, M. C. (2009). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 7(20), 4153-4176. [Link]

  • Ghosh, A. K., & Shevlin, G. I. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Organic Letters, 14(3), 824-827. [Link]

  • Stekrova, M., et al. (2018). Prins cyclization: synthesis of compounds with tetrahydropyran moiety over heterogeneous catalysts. Åbo Akademi University Research Portal. [Link]

  • Anderson, C. B., & Sepp, D. T. (1968). Conformational analysis of 2-methoxytetrahydropyran in relation to the anomeric effect. Journal of the American Chemical Society, 90(13), 3657-3658. [Link]

  • Loh, T.-P. (2008). Development of new methods in tetrahydropyran ring synthesis. DR-NTU. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Kirby, A. J., & Williams, N. H. (1998). Stereoelectronic effects on reactivity. Crystal-structure–reactivity correlations for acetals with synperiplanar lone pairs. Journal of the Chemical Society, Perkin Transactions 2, (5), 1063-1070. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-​aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. [Link]

  • Xu, L., et al. (2021). Synthesis, Structure–Activity Relationships, and In Vivo Evaluation of Novel Tetrahydropyran-Based Thiodisaccharide Mimics as Galectin-3 Inhibitors. Journal of Medicinal Chemistry, 64(10), 6847-6868. [Link]

  • Kim, J., et al. (2017). Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. Scientific Reports, 7(1), 12513. [Link]

  • Cramer, C. J., et al. (1997). Exo-anomeric effects on energies and geometries of different conformations of glucose and related systems in the gas phase and aqueous solution. Carbohydrate Research, 298(1-2), 1-14. [Link]

  • Banerjee, B., et al. (2015). U.S. FDA approved commercially available drugs containing tetrahydropyran skeleton. ResearchGate. [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(25), 7573-7579. [Link]

  • Klein, A., et al. (2020). Stereoelectronic Effects: Perlin Effects in Thiane‐Derived Compounds. European Journal of Organic Chemistry, 2020(17), 2549-2560. [Link]

  • Wang, Y., et al. (2020). ent-Kaurane-based regio- and stereoselective inverse electron demand hetero-Diels–Alder reactions: synthesis of dihydropyran-fused diterpenoids. Organic & Biomolecular Chemistry, 18(27), 5171-5175. [Link]

  • Booth, H., & Khedhair, K. A. (1985). Conformation and the anomeric effect in 2-halotetrahydropyrans. The Journal of Organic Chemistry, 50(23), 4640-4644. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 6(1), 85-102. [Link]

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  • Evans, D. A., et al. (1998). Enantioselective Synthesis of Dihydropyrans. Catalysis of Hetero Diels−Alder Reactions by Bis(oxazoline) Copper(II) Complexes. Journal of the American Chemical Society, 120(23), 5824-5825. [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. [Link]

  • Abdallah, H. M., et al. (2015). P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review. Journal of Advanced Research, 6(1), 45-62. [Link]

  • Fu, L., et al. (2004). Characterization of tetrandrine, a potent inhibitor of P-glycoprotein-mediated multidrug resistance. Cancer Chemotherapy and Pharmacology, 53(4), 349-356. [Link]

  • Baran, P. S. (n.d.). Stereoelectronic Effects. Baran Lab. [Link]

  • Wu, H., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]

  • Dale, I. L., et al. (1998). Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative. British Journal of Cancer, 78(7), 885-892. [Link]

  • Butler, S. L., et al. (2012). Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. ACS Medicinal Chemistry Letters, 3(1), 34-38. [Link]

  • Cipolla, L., et al. (2010). Carbohydrate mimetics and scaffolds: sweet spots in medicinal chemistry. Future Medicinal Chemistry, 2(4), 587-599. [Link]

Sources

An In-depth Technical Guide to the Stability and Solubility of Cbz-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Legacy of the Carboxybenzyl Group

The ability to construct peptides with absolute sequence fidelity is the bedrock of modern drug discovery and biochemical research. This was a formidable challenge until 1932, when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl (Cbz or Z) protecting group.[1] This innovation was not merely an incremental improvement; it was a paradigm shift that transformed peptide synthesis from an uncontrolled polymerization into a precise, stepwise science. The Cbz group's genius lies in its dual nature: it is exceptionally robust under many synthetic conditions, yet it can be cleaved with surgical precision.[2] This guide provides a deep, mechanistic exploration of the two properties most critical to the successful application of Cbz-protected amino acids: their stability and their solubility. For the researcher, scientist, or drug development professional, a mastery of these concepts is essential for troubleshooting syntheses, designing robust processes, and unlocking the full potential of this foundational tool in peptide chemistry.

Chapter 1: The Physicochemical Landscape of Cbz-Amino Acids

The addition of the Cbz group to an amino acid dramatically alters its physicochemical properties. The transformation of the polar, zwitterionic amino acid into a carbamate introduces a significant hydrophobic character due to the benzyl moiety. This has profound implications for its behavior in different chemical environments.

One of the most frequently noted consequences of Cbz protection is an increase in the crystallinity of the resulting derivative.[3] This is a significant practical advantage, as it often facilitates purification of the protected amino acid by simple recrystallization, yielding a product of high purity. However, this same crystallinity can also foreshadow challenges in solubility, a topic we will explore in detail.

The core structure consists of the N-terminal amine of the amino acid forming a carbamate linkage. The stability of this bond is central to its utility as a protecting group.

cluster_Cbz Carboxybenzyl (Cbz) Group cluster_AA Amino Acid benzyl Benzyl Moiety (Hydrophobic) carbamate Carbamate Linkage (Stable Core) benzyl->carbamate alpha_carbon α-Carbon carbamate->alpha_carbon Protection Site side_chain Side Chain (R) (Variable Polarity) alpha_carbon->side_chain carboxyl Carboxyl Group (Polar) alpha_carbon->carboxyl

Caption: Core structure of a Cbz-protected amino acid.

Chapter 2: Solubility Profiles: A Predictive Framework

The solubility of a Cbz-protected amino acid is a critical parameter for its successful use in solution-phase synthesis. A homogenous reaction phase is paramount for achieving optimal reaction kinetics and avoiding side reactions. Solubility is governed by the interplay between the solute's crystal lattice energy and the solvation energy provided by the solvent.

The general rule of "like dissolves like" is a useful starting point. The Cbz group imparts significant non-polar character, yet the molecule retains a polar carboxylic acid group. This amphipathic nature results in complex solubility behavior.

A comprehensive study on N-carbobenzyloxyglycine (Cbz-Gly) provides an excellent quantitative baseline for understanding these interactions.[4]

Table 1: Molar Fraction Solubility (x10³) of Cbz-Glycine in Various Solvents at 298.15 K (25 °C)

Solvent Molar Fraction (x10³) Polarity Index Solvent Type
Alcohols
Methanol 179.91 5.1 Polar Protic
Ethanol 100.83 4.3 Polar Protic
i-Propanol 46.99 3.9 Polar Protic
n-Propanol 46.22 4.0 Polar Protic
n-Butanol 25.43 3.9 Polar Protic
Ketones & Esters
Acetone 102.77 5.1 Polar Aprotic
Ethyl Acetate 32.73 4.4 Polar Aprotic
Other Solvents
Dichloromethane 2.58 3.1 Apolar Aprotic
Acetonitrile 10.11 5.8 Polar Aprotic
Water 0.28 10.2 Polar Protic

Data sourced from Huang, H., et al. (2021).[4]

Field-Proven Insights on Solubility:
  • Causality of Solvent Choice: As demonstrated with Cbz-Gly, solubility is highest in polar protic solvents like methanol and ethanol, which can effectively solvate both the carbamate and the carboxylic acid through hydrogen bonding.[4] Polar aprotic solvents like acetone are also effective, but solubility drops significantly in less polar solvents like dichloromethane and is extremely low in water due to the hydrophobic benzyl group.[4]

  • Impact of the Amino Acid Side Chain (R-group): The nature of the amino acid's side chain significantly modulates solubility.

    • Hydrophobic Side Chains: Cbz-derivatives of amino acids with bulky, non-polar side chains (e.g., Phenylalanine, Leucine, Valine) generally exhibit better solubility in apolar solvents like Dichloromethane (DCM) and Ethyl Acetate compared to Cbz-Glycine. For instance, Cbz-L-Phenylalanine is sparingly soluble in DMF and only slightly soluble in methanol.[5][6]

    • Polar/Functionalized Side Chains: Side chains containing hydroxyl (Ser, Thr), amide (Asn, Gln), or additional carboxyl groups (Asp, Glu) increase the polarity of the molecule, often requiring more polar solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for effective dissolution.[7]

  • Common Solvents in Peptide Synthesis: In practice, DMF and DCM are workhorse solvents.[7] While Cbz-amino acids may have limited solubility in DCM alone, it is often sufficient for subsequent coupling reactions where the material is used in situ. For challenging cases, particularly with larger protected peptide fragments, solvent mixtures containing Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can be exceptionally powerful at disrupting aggregation and dissolving sparingly-soluble intermediates.[8]

Chapter 3: Stability Under Chemical Stress

The utility of the Cbz group hinges on its stability during peptide synthesis steps and its lability under specific, controlled conditions.[2] Its robustness allows for orthogonal protection schemes, a cornerstone of modern chemical synthesis.[9]

Table 2: Chemical Stability Profile of the Cbz Group

Condition / Reagent Class Specific Reagents Stability Assessment Causality and Field Insights
Mild to Strong Base 20-50% Piperidine in DMF; 1M NaOH (aq, RT) Stable The carbamate linkage is not susceptible to nucleophilic attack by amines or hydroxide under standard conditions used for Fmoc deprotection. This orthogonality is fundamental to Fmoc-based SPPS.[2][10]
Mild Acid 25-50% TFA in DCM (brief exposure) Largely Stable While prolonged exposure to strong acids will cause cleavage, the Cbz group is significantly more stable than the acid-labile Boc group. It can withstand typical Boc-deprotection conditions for short periods, allowing for a degree of orthogonality.[2][11]
Strong Acid 33% HBr in Acetic Acid; Concentrated HCl; Anhydrous HF Labile (Cleaved) Strong acids protonate the carbamate oxygen, weakening the benzylic C-O bond and facilitating cleavage via an SN1 or SN2 mechanism to release the free amine, carbon dioxide, and a benzyl cation.[3][9]
Catalytic Hydrogenolysis H₂ gas, Pd/C catalyst; Transfer hydrogenation (e.g., HCOOH, Cyclohexene) Labile (Cleaved) This is the most common and mildest deprotection method. The palladium catalyst facilitates the reductive cleavage of the weak benzylic C-O bond, forming the unstable carbamic acid, which spontaneously decarboxylates.[9][11]
Nucleophiles Thiols, Hydrazine Generally Stable The Cbz group is not susceptible to common nucleophiles used in synthesis.

| Oxidizing/Reducing Agents | Standard coupling reagents (e.g., HATU, HBTU) | Stable | The Cbz group is compatible with the reagents used for peptide bond formation. |

Thermal Stability

Cbz-protected amino acids are generally stable crystalline solids at room temperature.[12] Their stability is typically limited by their melting point, above which decomposition can occur. For example, Cbz-L-Phenylalanine has a melting point of 85-87 °C, indicating good thermal stability for most solution-phase applications which are conducted at or below room temperature.[6] Studies on similar N-acyl amino acids suggest that thermal degradation at higher temperatures proceeds through events like intramolecular cyclization (imide formation) and sublimation before fragmentation.

Chapter 4: Deprotection Pathways & Mechanistic Insights

The choice of deprotection method is a critical decision in the synthetic strategy, dictated by the presence of other functional groups in the molecule.

G cluster_start Starting Material cluster_decision Deprotection Decision Point cluster_methods Deprotection Methods cluster_end Product Start Cbz-Protected Peptide Decision Evaluate Substrate Sensitivity Start->Decision Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Decision->Hydrogenolysis  Substrate is compatible? (No S-residues, no reducible groups)   Acidolysis Strong Acidolysis (e.g., HBr/AcOH) Decision->Acidolysis  Catalyst poisoning or  reducible groups present?   Enzymatic Enzymatic Cleavage (e.g., Cbz-hydrolase) Decision->Enzymatic  Enantioselective  resolution required?   End Deprotected Peptide Hydrogenolysis->End Acidolysis->End Enzymatic->End

Caption: Decision workflow for selecting a Cbz deprotection method.

  • Catalytic Hydrogenolysis: This is the preferred method due to its exceptionally mild and clean nature.[11] The reaction is performed under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst. The byproducts are toluene and carbon dioxide, which are volatile and easily removed.

    • Field Insight: This method is incompatible with molecules containing other reducible functional groups, such as alkenes, alkynes, or certain sulfur-containing residues (methionine, cysteine), which can poison the palladium catalyst.[2]

  • Acid-Mediated Cleavage: Treatment with a strong acid, most commonly 33% hydrogen bromide in acetic acid (HBr/AcOH), is a robust and effective alternative.[3] This method is advantageous when catalytic hydrogenolysis is not feasible.[13]

    • Field Insight: These are harsh conditions that can cleave other acid-labile protecting groups (like Boc) and may not be suitable for sensitive or complex peptides. This method is a metal-free process, which is a significant advantage in large-scale synthesis where removal of residual heavy metals is a regulatory concern.[13]

  • Enzymatic Cleavage: For specialized applications, enzymes have been identified that can perform enantioselective cleavage of Cbz groups. For example, a Cbz-deprotecting enzyme from Sphingomonas paucimobilis can deprotect Cbz-L-amino acids while leaving the Cbz-D-amino acids untouched. This is a powerful tool for the kinetic resolution of racemic mixtures.

Chapter 5: Experimental Protocols: A Self-Validating System

The trustworthiness of any protocol lies in its reproducibility. The following methods are standard, field-proven procedures for the protection and deprotection of amino acids.

Protocol 1: N-Cbz Protection of L-Alanine (Schotten-Baumann Conditions)

This protocol describes the standard procedure for protecting an amino acid using benzyl chloroformate in an alkaline aqueous solution.[12][14]

  • Dissolution: In a 3-necked flask equipped with a mechanical stirrer and a thermometer, dissolve L-alanine (1.0 eq) in a 2N aqueous sodium hydroxide (NaOH) solution (3.5 eq).

  • Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Effective cooling is critical to minimize hydrolysis of the reagent and potential racemization.

  • Reagent Addition: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2N NaOH solution (3.5 eq) simultaneously and dropwise from two separate addition funnels. The rate of addition should be controlled to maintain the internal reaction temperature below 5 °C. The concurrent addition of base is crucial to neutralize the HCl generated and maintain a pH of 8-10.[3]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-3 hours.

  • Aqueous Workup: Wash the reaction mixture twice with diethyl ether to remove any unreacted Cbz-Cl and benzyl alcohol byproduct. Discard the organic layers.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of 2N HCl. The Cbz-L-Alanine will precipitate as a white solid.

  • Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol details the clean and efficient removal of the Cbz group using hydrogen gas and a palladium catalyst.[1]

  • Setup: In a heavy-walled flask (e.g., a Parr shaker bottle or a flask suitable for balloon hydrogenation), dissolve the Cbz-protected amino acid or peptide (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate). Caution: The Pd/C catalyst can be pyrophoric, especially when dry. Handle with care and ensure it remains wet with solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this evacuation-backfill cycle three times to ensure an inert atmosphere. Stir the reaction vigorously under a positive pressure of hydrogen (typically a balloon or 1-4 atm) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed. The reaction is typically complete within 2-16 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and are removed during this step.

Chapter 6: Storage and Handling

Proper storage is crucial to ensure the long-term stability and integrity of Cbz-protected amino acids.

  • Solid Compounds: As solids, Cbz-amino acids are quite stable. For long-term storage, they should be kept in a tightly sealed container at -20°C, protected from moisture and light.[15][16] Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the cold solid, which can degrade the material over time.[16][17]

  • Solutions: Storing peptides or their derivatives in solution is generally not recommended due to the potential for degradation.[17] If storage in solution is unavoidable, the solution should be prepared in a sterile, dry solvent, aliquoted into single-use vials to avoid freeze-thaw cycles, and stored at -20°C or -80°C.[16][18]

References

  • LookChem. (n.d.). Cas 1161-13-3, N-Cbz-L-Phenylalanine. Retrieved from [Link]

  • Huang, H., Qiu, J., He, H., Guo, Y., Hu, S., & Zhao, Y. (2021). Solubility Behavior of N-Carbobenzyloxyglycine in 14 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 66(10), 3874–3884. Available from: [Link]

  • Caracelli, I., Zukerman-Schpector, J., Stefani, H. A., Chieffi, A., & Comasseto, J. V. (2003). Thermal degradation of N-(o-carboxybenzoyl)-L-amino acids. Journal of Thermal Analysis and Calorimetry, 74(2), 539-547.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. Retrieved from [Link]

  • AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]

  • Isadiartuti, D., et al. (2017). Histogram solubility of CBZ and physical mixture of CBZ and amino acids... ResearchGate. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 65(2), 136-138.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on CBZ adsorption by QSBA. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • Zhang, X. R., et al. (2022). Role of polymers in the physical and chemical stability of amorphous solid dispersion: A case study of carbamazepine. European Journal of Pharmaceutical Sciences, 169, 106086.
  • SciELO. (2023). Article. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Quora. (2012). How long can one store amino acids at room temperature? Retrieved from [Link]

  • ResearchGate. (n.d.). Compound stability under different pH conditions. Retrieved from [Link]

  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island. Retrieved from [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • PubChem. (n.d.). N-carbobenzyloxyalanine. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Nishiuchi, Y., et al. (1998). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 46(4), 265-74.
  • Google Patents. (n.d.). US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

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An In-Depth Technical Guide to the Commercial Availability and Application of Tetrahydropyran-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of tetrahydropyran-4-carboxylic acid (THP-4-COOH) and its derivatives. We will explore its commercial landscape, delve into robust synthetic methodologies, and illuminate its strategic application as a privileged scaffold in modern medicinal chemistry. The narrative emphasizes the causal reasoning behind its utility, offering field-proven insights into leveraging this versatile building block for the development of next-generation therapeutics.

Introduction: The Strategic Value of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a cornerstone of contemporary drug design.[1][2][3] It is recognized not merely as a passive linker but as a critical structural motif for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules.[2][3] Among the various functionalized THP building blocks, tetrahydropyran-4-carboxylic acid stands out for its synthetic versatility and strategic importance.[1][2][4]

The core value of the THP-4-COOH scaffold lies in the synergistic combination of its two key features:

  • The Tetrahydropyran Ring: Often employed as a bioisostere for cyclohexane, the THP ring offers distinct advantages.[3] Its ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, while its conformationally restrained nature reduces the entropic penalty of binding.[3] Crucially, it generally imparts lower lipophilicity than its carbocyclic counterpart, a feature frequently exploited to enhance solubility and improve overall Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.[2][3]

  • The Carboxylic Acid Group: This functional group is a frequent component of pharmacophores, capable of forming strong electrostatic and hydrogen-bond interactions with protein targets.[5] While sometimes associated with metabolic liabilities or poor membrane permeability, its reactivity is essential for creating a diverse array of derivatives, including esters and amides, allowing for fine-tuning of a molecule's properties.[5][6][7]

This guide will first establish the ready commercial availability of the core scaffold, then detail scalable synthetic routes for its preparation and derivatization, and finally, contextualize its application with examples from cutting-edge drug discovery programs.

Part 1: Commercial Availability of Tetrahydropyran-4-carboxylic Acid (CAS: 5337-03-1)

Tetrahydropyran-4-carboxylic acid is a readily available chemical building block, offered by a multitude of specialized chemical suppliers. This widespread availability ensures a reliable supply chain for research and development activities, from initial screening to process scale-up. Below is a comparative summary of offerings from several reputable vendors.

SupplierProduct Synonym(s)PurityAppearance
AChemBlock Tetrahydropyran-4-carboxylic acid97%-
Biosynth Tetrahydro-2H-pyran-4-carboxylic acid--
Chem-Impex Tetrahydropyran-4-yl-carboxylic acid≥ 98%White to off-white crystalline powder
CP Lab Safety Tetrahydropyran-4-carboxylic Acidmin 98% (GC)-
Matrix Scientific Tetrahydropyran-4-carboxylic acid--
Santa Cruz Biotechnology Tetrahydropyran-4-carboxylic acid≥99%-
Thermo Scientific Tetrahydropyran-4-carboxylic acid≥97.5%White to pale cream crystalline powder

This table is representative and not exhaustive. Researchers should consult individual supplier websites for the most current product specifications, availability, and pricing.

Key Physical and Chemical Properties:

  • CAS Number: 5337-03-1[4]

  • Molecular Formula: C₆H₁₀O₃[4][8]

  • Molecular Weight: 130.14 g/mol [4][8]

  • Appearance: Typically a white to off-white or pale cream crystalline powder.[4][9]

  • Melting Point: Approximately 87-89 °C.[9]

Part 2: Synthesis and Derivatization Strategies

The utility of any building block is fundamentally tied to the efficiency and scalability of its synthesis. THP-4-COOH benefits from well-established and commercially viable manufacturing processes.

Commercial-Scale Synthesis of the THP-4-COOH Core

A robust and frequently optimized route for large-scale production involves a three-step sequence starting from inexpensive commodity chemicals: diethyl malonate and bis(2-chloroethyl) ether.[1] This process is designed for efficiency and control over the final product.

  • Step I: Cyclisation: A double alkylation of diethyl malonate with bis(2-chloroethyl) ether under basic conditions constructs the tetrahydropyran ring, yielding diethyl tetrahydropyran-4,4-dicarboxylate. The choice of base and solvent is critical for maximizing yield and minimizing side reactions.

  • Step II: Hydrolysis: The resulting diester is saponified using a strong base, such as sodium hydroxide, to hydrolyze both ester groups to the corresponding carboxylate salts. Subsequent acidification yields the solid tetrahydropyran-4,4-dicarboxylic acid.[1]

  • Step III: Decarboxylation: The final step involves the controlled thermal decarboxylation of the dicarboxylic acid.[1] Heating the intermediate, often in a high-boiling solvent like xylene or paraffin oil to ensure even heat transfer and prevent localized overheating, drives off one molecule of carbon dioxide to afford the target tetrahydropyran-4-carboxylic acid.[1] This step must be carefully managed to control the evolution of CO₂ and prevent decomposition.[1]

G cluster_0 Commercial Synthesis of THP-4-COOH A Diethyl Malonate + Bis(2-chloroethyl) ether B Step 1: Cyclisation (Base, Solvent) A->B C Diethyl Tetrahydropyran- 4,4-dicarboxylate B->C D Step 2: Hydrolysis (1. NaOH, 2. H+) C->D E Tetrahydropyran-4,4- dicarboxylic Acid D->E F Step 3: Decarboxylation (Heat, ~130°C) E->F G Tetrahydropyran-4- carboxylic Acid (Product) F->G

Caption: Commercial synthesis workflow for Tetrahydropyran-4-carboxylic acid.

Laboratory-Scale Derivatization Protocols

The true power of THP-4-COOH lies in its role as a versatile intermediate.[2][4][6] The carboxylic acid handle allows for straightforward conversion into a wide range of functional groups.

This protocol describes a standard, reliable method for converting the carboxylic acid to its corresponding methyl ester, a common next-step intermediate.

Materials:

  • Tetrahydropyran-4-carboxylic acid (1.0 eq)

  • Methanol (MeOH, solvent, large excess)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~2-5 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-carboxylic acid (1.0 eq) and methanol (20-50 eq).

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.02-0.05 eq) dropwise. The addition is exothermic.

  • Reaction: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution: CO₂ evolution.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an organic solvent (e.g., ethyl acetate).

  • Workup - Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude methyl ester can be purified by flash column chromatography or distillation if necessary, though it is often of sufficient purity for subsequent steps.

Advanced Synthetic Strategies for Substituted THPs

For more complex drug targets, medicinal chemists often require THP rings with specific substitution patterns. Several powerful synthetic strategies have been developed for this purpose, including:

  • Hetero-Diels-Alder Cycloaddition: This method uses Lewis acid catalysis to react dienes with aldehydes, efficiently constructing 2,6-disubstituted tetrahydropyran-4-one derivatives.[10]

  • Intramolecular Oxa-Michael Addition: This involves the 1,4-addition of an alcohol onto an α,β-unsaturated carbonyl system, forming the THP ring.[10]

  • Prins Cyclization: An acid-catalyzed cyclization between an alkene (or alkyne) and an aldehyde, which can form the THP ring system.[10]

G cluster_1 Advanced THP Ring Synthesis Start Acyclic Precursors (Alcohols, Aldehydes, Dienes) Method1 Hetero-Diels-Alder Start->Method1 Method2 Intramolecular Oxa-Michael Start->Method2 Method3 Prins Cyclization Start->Method3 End Substituted Tetrahydropyrans Method1->End Method2->End Method3->End

Caption: Key strategies for synthesizing complex substituted tetrahydropyran rings.

Part 3: Applications in Drug Discovery

The strategic incorporation of the THP-4-COOH scaffold and its derivatives is a validated approach to enhance the drug-like properties of therapeutic candidates.

The THP Ring as a Superior Bioisostere

The concept of bioisosterism—the replacement of one chemical group with another to create a new compound with similar biological activity—is central to medicinal chemistry. The THP ring is a highly effective bioisostere for the cyclohexane ring.[3]

FeatureCyclohexaneTetrahydropyran (THP)Advantage in Drug Design
Polarity Non-polar / LipophilicPolarLower lipophilicity can improve solubility and reduce off-target binding.[3]
H-Bonding NoneOxygen is an H-bond acceptorProvides an additional, directional interaction with the target protein for increased potency/selectivity.[3]
Conformation Flexible chair/boatRigid chairReduces the entropic cost of binding, potentially increasing binding affinity.[3]
Metabolism Susceptible to P450 oxidationGenerally more stableCan improve metabolic stability and half-life.
Case Study: Gilteritinib (Xospata®)

A prominent example of a marketed drug featuring a THP derivative is Gilteritinib, an inhibitor of the AXL receptor tyrosine kinase approved for treating acute myeloid leukemia (AML).[3] Gilteritinib incorporates a popular amino-THP substituent, demonstrating the successful application of this scaffold in developing targeted cancer therapies.[3] The THP moiety contributes to the overall ADME profile and binding interactions of the drug.

Modulating Properties in Drug Candidates

The THP scaffold has been successfully employed in numerous drug discovery programs to solve specific challenges. For instance, in the development of Janus kinase 1 (JAK1) selective inhibitors, replacing a cyclohexyl group with a THP derivative introduced a polar oxygen heteroatom.[3] This change facilitated tighter drug-enzyme binding interactions, showcasing the scaffold's ability to directly enhance target engagement.[3]

Conclusion

Tetrahydropyran-4-carboxylic acid is far more than a simple cyclic acid. It is a commercially accessible, synthetically tractable, and strategically powerful building block for modern drug discovery. Its proven ability to modulate lipophilicity, introduce beneficial polar interactions, and enhance pharmacokinetic profiles makes it an invaluable tool for medicinal chemists. By understanding its commercial availability, mastering its synthetic transformations, and appreciating its role as a superior bioisostere, researchers can effectively leverage the THP-4-COOH scaffold to accelerate the design and development of innovative therapeutics with improved efficacy and safety profiles.

References

  • US5580994A - Preparation of tetrahydropyran-4-carboxylic acid and its esters.
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  • US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Synthesis of carboxylic acids, esters, alcohols and ethers containing a tetrahydropyran ring derived from 6-methyl-5-hepten-2-one. (2014). PubMed. [Link]

  • DE59304444D1 - METHOD FOR PRODUCING TETRAHYDROPYRAN-4-CARBONIC ACID AND ITS ESTERS.
  • Tetrahydropyran-4-carboxylic Acid, min 98% (GC), 100 grams. CP Lab Safety. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (2015). National Institutes of Health (NIH). [Link]

  • Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine. (1987). PubMed. [Link]

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Hindawi. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (2013). PubMed Central (PMC). [Link]

  • 1-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid as a Tic Mimetic: Application in the Synthesis of Potent Human melanocortin-4 Receptor Selective Agonists. (2005). PubMed. [Link]

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Beyond Nature's Blueprint: A Guide to the Synthesis and Application of Unnatural Amino Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Unnatural Amino Acids

In the landscape of modern drug discovery, peptides and their derivatives represent a privileged class of therapeutics, occupying a unique space between small molecules and large biologics.[1][2] However, natural peptides often suffer from poor metabolic stability, low cell permeability, and limited conformational control, hindering their therapeutic potential.[3] The strategic incorporation of unnatural amino acids (UAAs)—those not found among the 20 canonical proteinogenic amino acids—has emerged as a transformative tool to overcome these limitations.[4][5] UAAs provide medicinal chemists with an expanded molecular toolkit to precisely modulate the physicochemical and pharmacological properties of drug candidates, enhancing stability, improving target selectivity, and introducing novel functionalities.[][7]

The power of this approach is validated by the increasing number of UAA-containing drugs approved by the FDA, including therapeutics for pain, hypertension, and cancer.[1][8] Molecules like methyldopa, baclofen, and the peptide-based bortezomib showcase the profound impact of moving beyond nature's standard alphabet to engineer superior medicines.[2][4][5] This guide provides a technical overview of the rational design, core synthetic strategies, and key applications of UAAs in contemporary drug discovery programs.

Section 1: Rational Design of Unnatural Amino Acids

The decision to incorporate a UAA is driven by a specific design hypothesis aimed at improving a molecule's drug-like properties. The versatility of UAA side chains allows for a wide array of structural and functional modifications.

Key Design Strategies:

  • Conformational Constraint: Introducing cyclic or sterically demanding UAAs (e.g., cyclopropylglycine) can lock the peptide backbone into a specific, bioactive conformation.[3] This pre-organization reduces the entropic penalty of binding to a target receptor, often leading to a significant increase in potency and selectivity.

  • Metabolic Stability: The peptide backbone is susceptible to cleavage by proteases. Introducing UAAs with non-natural side chains, D-stereochemistry, or backbone modifications (e.g., N-methylation) can create steric shields or disrupt recognition motifs for proteolytic enzymes, thereby extending the in-vivo half-life of the drug.

  • Modulation of Physicochemical Properties: UAAs can be designed to fine-tune properties such as lipophilicity, hydrophilicity, and hydrogen bonding capacity.[1] For instance, incorporating fluorinated amino acids can enhance protein-protein interactions and improve metabolic stability, while adding basic or acidic side chains can modulate solubility and cell permeability.

  • Introduction of Novel Functionality: UAAs can introduce chemical handles for bio-orthogonal conjugation (e.g., azides, alkynes), enabling the creation of antibody-drug conjugates (ADCs) or peptide-based imaging agents.[7] They can also carry spectroscopic probes or photo-crosslinkers to study drug-target interactions in detail.[9]

The logical relationship between UAA design and therapeutic outcome is a cornerstone of modern medicinal chemistry.

G cluster_design UAA Design Strategy cluster_outcome Pharmacological Outcome Constrain Conformational Constraint Potency Increased Potency & Selectivity Constrain->Potency Stabilize Enhance Metabolic Stability HalfLife Extended In-Vivo Half-Life Stabilize->HalfLife Modulate Modulate Physicochemical Properties PKPD Improved PK/PD Profile Modulate->PKPD Functionalize Introduce Novel Functionality NewModal New Modalities (e.g., ADCs, Probes) Functionalize->NewModal Potency->PKPD HalfLife->PKPD caption Fig 1. Logical flow from UAA design strategy to improved pharmacological outcomes.

Fig 1. Logical flow from UAA design strategy to improved pharmacological outcomes.

Section 2: Core Synthetic Strategies for UAA Production

The availability of structurally diverse and enantiomerically pure UAAs is critical for their successful application.[10] Both chemical and biocatalytic methods are employed, with the choice depending on the desired structure, scale, and cost-effectiveness.

Chemical Synthesis: Asymmetric Methods

Asymmetric synthesis is the workhorse for producing a vast array of UAAs with precise stereochemical control.[7]

A. The Strecker Synthesis: The classical Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide. While historically significant, it produces a racemic mixture and uses highly toxic cyanide reagents.[11] Modern asymmetric variants have been developed that utilize chiral auxiliaries or catalysts to induce stereoselectivity, making it a more viable route in a research setting.

B. Asymmetric Alkylation of Glycine Enolates: A powerful and widely used strategy involves the alkylation of a chiral, non-racemic glycine enolate equivalent. The chiral auxiliary (e.g., derived from camphor or a Schöllkopf bis-lactim ether) directs the incoming electrophile (an alkyl halide) to one face of the enolate, establishing the desired stereocenter. Subsequent hydrolysis removes the auxiliary to yield the enantioenriched UAA.

  • Causality: The choice of a bulky chiral auxiliary creates a sterically hindered environment, forcing the alkylating agent to approach from the least hindered face. This steric control is the primary determinant of the reaction's stereochemical outcome. The method is highly reliable for producing a wide range of α-alkyl-α-amino acids.

C. Catalytic Asymmetric Synthesis: More advanced methods employ chiral catalysts to achieve enantioselectivity, which is more atom-economical.[12]

  • Asymmetric Hydrogenation: Prochiral precursors, such as N-acyl dehydroamino acids, can be stereoselectively hydrogenated using chiral transition metal catalysts (e.g., Rhodium or Ruthenium complexes with chiral phosphine ligands like BINAP). This is a robust and scalable method often used in industrial production.

  • Photoredox-Mediated Synthesis: Recent innovations include photoredox-mediated protocols that enable the use of novel radical precursors under mild conditions.[9][13] For example, a chiral N-sulfinyl imine can act as a radical acceptor, allowing for the asymmetric synthesis of functionalized UAAs with CO₂ as the only stoichiometric byproduct.[13] This approach opens avenues to previously inaccessible chemical space.

G Start Prochiral Precursor (e.g., Dehydroamino Acid) Reactor Hydrogenation Reactor Start->Reactor Catalyst Chiral Catalyst (e.g., Rh-BINAP) Catalyst->Reactor Reagent H₂ Gas Reagent->Reactor Solvent Methanol Solvent->Reactor Product Enantiopure UAA Reactor->Product High e.e. caption Fig 2. Workflow for asymmetric hydrogenation to produce UAAs.

Fig 2. Workflow for asymmetric hydrogenation to produce UAAs.
Biocatalytic Synthesis: The Enzymatic Approach

Enzymatic methods offer a green and highly selective alternative to chemical synthesis, often proceeding under mild aqueous conditions with perfect stereocontrol.[]

  • Key Enzymes: Transaminases, dehydrogenases, and acylases are commonly used.[7][15]

    • Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid precursor, creating the UAA.

    • Dehydrogenases can be used for the asymmetric reductive amination of α-keto acids.[7]

    • Acylases are used in the kinetic resolution of racemic N-acetyl amino acids, where the enzyme selectively hydrolyzes one enantiomer, allowing for the separation of the two. While effective, this method is limited to a theoretical maximum yield of 50%.[7]

  • Advantages & Rationale: The primary advantage of biocatalysis is the exquisite chemo-, regio-, and stereoselectivity of enzymes, which eliminates the need for complex protecting group manipulations common in chemical synthesis.[16] For example, engineered enzymes can be designed to accept non-natural substrates, expanding the scope of accessible UAA structures.[15]

Table 1: Comparison of Core Synthetic Methodologies

MethodologyKey AdvantagesKey LimitationsTypical Application
Asymmetric Alkylation High reliability, broad substrate scopeRequires stoichiometric chiral auxiliary, multi-stepR&D, small-scale synthesis
Asymmetric Hydrogenation Highly scalable, excellent enantioselectivity, atom-economicalRequires specific precursor synthesis, catalyst costIndustrial manufacturing
Photoredox Catalysis Mild conditions, novel reactivity, high atom economyNewer technology, substrate scope still expandingAccessing novel/complex UAAs
Biocatalysis (Enzymatic) Unmatched stereoselectivity, green chemistry, mild conditionsEnzyme stability/availability, substrate scope can be limitedProduction of specific L- or D-amino acids

Section 3: Experimental Protocol: Asymmetric Synthesis of a UAA via Nickel-Catalyzed Cross-Coupling

This protocol describes an enantioconvergent method that uses an earth-abundant metal catalyst to couple a racemic electrophile with an alkylzinc reagent, providing a versatile route to protected UAAs.[12]

Objective: To synthesize an enantioenriched protected unnatural α-amino acid from a racemic α-chloro glycine derivative.

Materials:

  • Racemic N-(benzyloxycarbonyl)-α-chloroglycine methyl ester (Electrophile)

  • Alkylzinc reagent (e.g., n-Butylzinc bromide) (Nucleophile)

  • Nickel(II) chloride glyme complex (NiCl₂·dme) (Catalyst precursor)

  • (S)-PyBOX (Chiral ligand)

  • Anhydrous N,N-Dimethylacetamide (DMA) (Solvent)

  • Inert atmosphere glovebox or Schlenk line

Methodology:

  • Catalyst Preparation: Inside a glovebox, add NiCl₂·dme (5 mol%) and (S)-PyBOX ligand (6 mol%) to an oven-dried vial equipped with a magnetic stir bar.

  • Reaction Setup: Add anhydrous DMA to the vial and stir for 15-20 minutes at room temperature until a colored solution forms, indicating catalyst complex formation.

  • Reagent Addition: To this solution, add the racemic α-chloro glycine derivative (1.0 equivalent).

  • Nucleophile Addition: Slowly add the alkylzinc reagent (1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected UAA.

  • Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Self-Validating System: The success of this protocol is validated by achieving a high yield of the desired product with high enantiomeric excess. The chiral HPLC analysis provides a quantitative measure of stereocontrol, directly confirming the efficacy of the chiral nickel catalyst. This method is tolerant of a wide variety of functional groups, making it a robust choice for medicinal chemistry programs.[12]

Conclusion and Future Horizons

References

  • Sharma, K., et al. (2024). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link][1][4][5][17]

  • PubMed. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link][2]

  • Perdih, A., & Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. [Link][10]

  • Singh, S., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology. [Link][7]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. [Link][11]

  • Pollegioni, L., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link][15]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. [Link][18]

  • Technology Networks. (2023). A New Chemical Process To Create “Unnatural” Amino Acids. Technology Networks. [Link][16]

  • Alvey, G. R., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link][9][13]

  • Weix, D. J., et al. (2022). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society. [Link][12]

  • Cui, F., et al. (2024). Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System. Molecules. [Link][3]

  • enzymatic synthesis of peptides containing unnatural amino acids - PubMed. (n.d.). [Link][19]

  • Unnatural amino acids in drug discovery - ResearchGate. (n.d.). [Link][20]

Sources

Methodological & Application

Application Notes and Protocols for Peptide Coupling using 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Tetrahydropyrans in Peptide Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural, conformationally constrained amino acids is a key strategy for developing novel therapeutics with enhanced potency, selectivity, and metabolic stability.[1][2][3] 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid emerges as a valuable building block in this context. The tetrahydropyran (THP) moiety, a saturated heterocyclic scaffold, is increasingly utilized in medicinal chemistry to modulate physicochemical properties such as lipophilicity and to serve as a bioisostere for other cyclic systems.[2] The rigid structure of the THP ring can impart a specific conformation to the peptide backbone, which is crucial for optimizing interactions with biological targets.[4][5]

The benzyloxycarbonyl (Cbz) protecting group on the alpha-amino function is a classic and versatile choice in peptide synthesis, particularly in solution-phase strategies.[6] It is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, offering an orthogonal protection scheme to acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) groups.[7][8][9][10]

A critical structural feature of this compound is the quaternary carbon at the 4-position, which renders it a sterically hindered amino acid. This steric bulk presents a significant challenge for peptide bond formation, often leading to slow reaction rates and incomplete coupling.[1][11][12] Therefore, the selection of an appropriate and highly efficient coupling protocol is paramount to the successful incorporation of this amino acid into a peptide sequence.

This application note provides a detailed guide for researchers on effective peptide coupling strategies for this compound, covering the underlying principles, detailed experimental protocols, and troubleshooting advice.

Key Considerations for Peptide Coupling with a Sterically Hindered Amino Acid

The primary obstacle in coupling sterically hindered amino acids is the reduced accessibility of the reacting centers—the carboxylic acid of the incoming amino acid and the N-terminal amine of the peptide chain.[1][12] To overcome this, the chosen coupling reagent must rapidly generate a highly reactive activated species. The choice of coupling reagent, additives, base, and solvent system are all critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[13][14]

Coupling Reagent Classes:
  • Carbodiimides: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[14][15][16] They activate the carboxylic acid to form a reactive O-acylisourea intermediate.[14][17] However, for sterically hindered couplings, their reactivity may be insufficient, and they are prone to forming an unreactive N-acylurea byproduct.[13][17] The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) is essential to enhance reaction rates and suppress racemization by forming a more reactive active ester.[13][18][19]

  • Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective for difficult couplings.[16][20] They generate benzotriazolyl esters, which are very reactive.[20] A key advantage of phosphonium salts is that they do not lead to guanidinylation of the N-terminal amine, a potential side reaction with uronium/aminium salts.[20]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most powerful coupling reagents available.[16][20][21] HATU, in particular, is preferred for sterically hindered couplings due to its rapid activation and the anchimeric assistance provided by the pyridine nitrogen in its corresponding active ester.[19][20][21] It is crucial to use these reagents in equimolar amounts relative to the carboxylic acid, as an excess can lead to capping of the N-terminus.[19][21]

The Role of Additives and Bases:

Additives like HOBt and its aza-derivative, HOAt (1-hydroxy-7-azabenzotriazole), are crucial for minimizing racemization.[13][18] They act as activated ester intermediates that are more reactive and less prone to racemization than the O-acylisourea intermediate formed by carbodiimides alone.[19]

A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, is required for couplings involving phosphonium and uronium/aminium salts to neutralize the protonated amine and facilitate the reaction.[16] For carbodiimide-mediated couplings where the amine component is a salt (e.g., hydrochloride), one equivalent of a tertiary base is needed.[16]

General Peptide Coupling Mechanism

The fundamental process of peptide bond formation involves the activation of a carboxylic acid group, followed by nucleophilic attack from an amine. The coupling reagent facilitates this by converting the hydroxyl of the carboxylic acid into a good leaving group.

PeptideCoupling cluster_activation Carboxyl Activation cluster_coupling Amide Bond Formation R_COOH R-COOH (Protected Amino Acid) Activated_Species R-CO-X (Highly Reactive Intermediate) R_COOH->Activated_Species Activation Coupling_Reagent Coupling Reagent (+ Additive, Base) Coupling_Reagent->Activated_Species Peptide_Bond R-CO-NH-R' (Dipeptide) Activated_Species->Peptide_Bond Nucleophilic Attack H2N_R_prime H₂N-R' (N-terminus of Peptide) H2N_R_prime->Peptide_Bond

Caption: General workflow of a peptide coupling reaction.

Experimental Protocols

The following protocols are designed for the coupling of this compound in a solution-phase synthesis. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Carbodiimide-Mediated Coupling using DIC/Oxyma Pure

This protocol is a robust and cost-effective method suitable for many applications. The use of DIC is advantageous over DCC as the resulting diisopropylurea byproduct is generally soluble in common organic solvents, simplifying purification.[14][15] Oxyma Pure is a highly effective, non-explosive alternative to HOBt.

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester hydrochloride)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DMF.

  • Add the amine component (1.1 eq). If it is a hydrochloride salt, add DIPEA (1.1 eq) to neutralize it.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIC (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is recommended for particularly challenging couplings where steric hindrance is a major concern. HATU is a highly reactive uronium salt that often provides superior yields and faster reaction times.[18][20][21]

Materials:

  • This compound

  • Amine component (e.g., an amino acid ester)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.0 eq) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the amine component (1.1 eq) to the reaction mixture.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Overview of Protocols

ParameterProtocol 1: DIC/Oxyma PureProtocol 2: HATU
Coupling Reagent N,N'-DiisopropylcarbodiimideHATU
Reactivity Moderate to HighVery High
Cost LowerHigher
Byproducts Soluble DiisopropylureaWater-soluble byproducts
Racemization Risk Low (with Oxyma Pure)Very Low
Side Reactions Potential for N-acylurea formationPotential for N-terminal guanidinylation if excess is used
Ideal Application Routine couplings, larger scale synthesisSterically hindered couplings, difficult sequences, rapid synthesis

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reactivity of the coupling reagent due to steric hindrance. Poor quality of solvents or reagents (presence of water).Switch to a more powerful coupling reagent like HATU (Protocol 2). Ensure all solvents and reagents are anhydrous. Increase reaction time and/or temperature slightly (e.g., to 40 °C).
Low Yield Product loss during workup or purification. Incomplete reaction.Optimize the extraction and chromatography conditions. Re-evaluate the coupling protocol as per "Incomplete Reaction".
Presence of Side Products Racemization of the amino acid. N-terminal capping (guanidinylation) with HATU.Ensure the use of an additive like Oxyma Pure or HOAt. Avoid excess uronium/aminium salt reagents; use a 1:1 stoichiometry with the carboxylic acid.

Workflow Visualization

Caption: From reactants to purified product workflow.

Conclusion

The successful incorporation of the sterically hindered amino acid, this compound, into peptide chains is highly dependent on the judicious selection of the coupling methodology. While standard carbodiimide-based protocols in the presence of additives like Oxyma Pure can be effective, the use of high-reactivity uronium salts such as HATU is often necessary to achieve high yields and reaction rates. By understanding the principles behind these coupling strategies and adhering to the detailed protocols provided, researchers can effectively utilize this valuable building block in the synthesis of novel and complex peptides for a wide range of applications in drug discovery and chemical biology.

References

  • Vertex AI Search. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Fields, G. B., & Noble, R. L. (1990). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • BenchChem. (2025). A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis.
  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (2021). Carbodiimides and Additives.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.
  • Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(21), 8144-8147.
  • Aapptec. (n.d.).
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Iannucci, K., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3125.
  • ResearchG
  • ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.
  • Sharma, P., et al. (2023). Tetrahydropyridines: a recent update for their multicomponent synthesis. RSC Advances, 13(5), 3249-3272.
  • Zhang, Y., et al. (2021). Synthesis of Dehydroamino Acids and Their Applications in the Drug Research and Development. Chinese Journal of Organic Chemistry, 41(1), 1-19.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Peptidomimetics with Tetrahydropyran Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydropyran Scaffold in Modern Drug Discovery

The tetrahydropyran (THP) ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1] As a conformationally constrained bioisostere of a cyclohexane, the THP moiety can reduce the entropic penalty upon binding to a biological target. The embedded oxygen atom can also serve as a hydrogen bond acceptor, potentially enhancing binding affinity and specificity.[1] Peptidomimetics incorporating THP scaffolds are of significant interest as they merge the structural benefits of the THP core with the functional diversity of amino acid side chains, offering a promising avenue for the development of novel therapeutics with improved metabolic stability and oral bioavailability compared to their traditional peptide counterparts.[2][3][4][5]

Solid-phase peptide synthesis (SPPS) provides a powerful and efficient platform for the construction of these complex molecules.[2][4][5] By anchoring the growing molecule to an insoluble resin, SPPS facilitates the use of excess reagents to drive reactions to completion and simplifies purification through simple filtration and washing steps, making it ideal for the rapid generation of compound libraries for screening.[6][7][8]

This guide provides a detailed overview and step-by-step protocols for the solid-phase synthesis of a model peptidomimetic incorporating a tetrahydropyran-based amino acid, utilizing the widely adopted Fmoc/tBu orthogonal protection strategy.[6][9][10][11]

Strategic Considerations in Synthesis Design

The successful solid-phase synthesis of THP-containing peptidomimetics hinges on a carefully designed strategy that considers the choice of solid support, the nature of the linker, and the orthogonal protecting group scheme.[6][9][10]

  • Solid Support and Linker: The choice of resin and linker is critical as it dictates the C-terminal functionality of the cleaved peptide and the conditions required for its release.[12][13] For producing a C-terminal amide, a Rink Amide resin is a common choice.[2][12] The linker's acid lability must be compatible with the side-chain protecting groups.[7]

  • Orthogonal Protection Scheme: The Fmoc/tBu strategy is the cornerstone of this protocol.[11] The Nα-amino group is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle. The reactive side chains of trifunctional amino acids are protected by acid-labile groups, such as tert-butyl (tBu), which remain intact until the final cleavage step.[6][9][10] This orthogonality ensures selective deprotection and prevents unwanted side reactions.[6][9][10]

Workflow Overview

The overall synthetic workflow is depicted below. It follows a cyclic process of deprotection and coupling, culminating in the final cleavage and purification of the target peptidomimetic.

SPPS_Workflow cluster_cycle Resin 1. Resin Preparation (Swelling) Fmoc_Deprotection 2. Fmoc Deprotection (Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling 3. Amino Acid Coupling (HBTU/HOBt/DIEA) Fmoc_Deprotection->Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Final_Deprotection 4. Final Fmoc Deprotection Repeat->Final_Deprotection Washing3 Washing Final_Deprotection->Washing3 Cleavage 5. Cleavage & Deprotection (TFA Cocktail) Washing3->Cleavage Purification 6. Precipitation, Purification & Analysis Cleavage->Purification

Figure 1. General workflow for solid-phase synthesis of THP-peptidomimetics.

Detailed Protocols

This section outlines the step-by-step procedures for the synthesis of a model tetrapeptidomimetic, Ac-Tyr(tBu)-Ala-THAA-Leu-NH2, where THAA represents a generic tetrahydropyran-containing amino acid.

Materials and Reagents
ReagentAcronym/FormulaPurpose
Rink Amide MBHA Resin-Solid support for C-terminal amide
N,N-DimethylformamideDMFSolvent
DichloromethaneDCMSolvent
PiperidineC₅H₁₁NFmoc deprotection reagent
Fmoc-L-Leu-OH-Protected amino acid
Fmoc-THAA-OH-Protected THP amino acid
Fmoc-L-Ala-OH-Protected amino acid
Fmoc-L-Tyr(tBu)-OH-Protected amino acid
Acetic AnhydrideAc₂ON-terminal capping reagent
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateCoupling reagent
HOBt1-HydroxybenzotriazoleCoupling additive (racemization suppressant)
N,N-DiisopropylethylamineDIEABase for coupling reaction
Trifluoroacetic AcidTFACleavage and side-chain deprotection
TriisopropylsilaneTISScavenger in cleavage cocktail
WaterH₂OScavenger in cleavage cocktail
Diethyl Ether (cold)Et₂OPeptide precipitation
Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents, which is essential for achieving high coupling efficiencies.[8]

  • Place the Rink Amide MBHA resin (e.g., 100 mg, 0.5 mmol/g substitution) into a fritted reaction vessel.

  • Add DMF (2-3 mL) to the resin.

  • Agitate the resin suspension gently (e.g., using a shaker or bubbling with nitrogen) for 30 minutes at room temperature.

  • Drain the solvent by vacuum filtration.

  • Wash the resin with DMF (3 x 2 mL).

Protocol 2: Iterative Amino Acid Coupling Cycle

This protocol describes the addition of the first amino acid (Fmoc-L-Leu-OH). The cycle of deprotection and coupling is repeated for each subsequent amino acid.

A. Fmoc Deprotection Rationale: The Fmoc group is cleaved by a secondary amine base, typically piperidine, via a β-elimination mechanism, liberating the free Nα-amine for the next coupling step.

  • Add a solution of 20% piperidine in DMF (2 mL) to the swollen resin.

  • Agitate for 5 minutes at room temperature.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF (2 mL).

  • Agitate for 15-20 minutes at room temperature.[14]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (2 x 2 mL), followed by DMF (3 x 2 mL) to remove all traces of piperidine.

B. Amino Acid Coupling Rationale: The carboxylic acid of the incoming Fmoc-amino acid is activated to form a highly reactive ester (e.g., with HBTU/HOBt), which then readily reacts with the free amine on the resin-bound peptide chain to form the amide bond. DIEA is added as a non-nucleophilic base to maintain the reaction pH.

  • In a separate tube, dissolve the Fmoc-amino acid (e.g., Fmoc-L-Leu-OH, 3 equivalents relative to resin loading), HBTU (2.9 equiv.), and HOBt (3 equiv.) in DMF (1.5 mL).

  • Add DIEA (6 equiv.) to the activation mixture and vortex for 1-2 minutes.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (2 x 2 mL), and DMF (3 x 2 mL).

  • (Optional but recommended) Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, repeat the coupling step.

C. Repeat Cycle Repeat steps A and B for Fmoc-THAA-OH, Fmoc-L-Ala-OH, and Fmoc-L-Tyr(tBu)-OH in sequence.

Protocol 3: N-Terminal Acetylation (Capping)

Rationale: Acetylation of the final N-terminus prevents the formation of a free amine, which can be desirable for mimicking certain biological molecules or improving stability.

  • After the final Fmoc deprotection (of the Tyrosine residue), wash the resin as described in Protocol 2A, step 6.

  • Prepare a capping solution of acetic anhydride/DIEA/DMF (1:2:7 v/v/v).

  • Add the capping solution (2 mL) to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3 x 2 mL), DCM (3 x 2 mL), and finally methanol (2 x 2 mL).

  • Dry the peptidyl-resin under high vacuum for at least 1 hour.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

Rationale: A strong acid, typically TFA, is used to cleave the linker attaching the peptide to the resin and simultaneously remove the acid-labile side-chain protecting groups (e.g., tBu from Tyrosine).[11] Scavengers like TIS and water are crucial to trap the highly reactive carbocations generated during this process, preventing unwanted side reactions with nucleophilic residues.

Cleavage_Mechanism cluster_resin Peptidyl-Resin cluster_products Cleavage Products Resin_Bound Peptide(P)-Linker-Resin Free_Peptide Free Peptide(OH) Resin_Bound->Free_Peptide Linker Cleavage Protecting_Groups Side-Chain(tBu) Deprotected_Peptide Deprotected Side-Chains Protecting_Groups->Deprotected_Peptide Deprotection TFA_Cocktail TFA / H₂O / TIS (95 : 2.5 : 2.5) Scavenged_Cations Trapped Cations (e.g., tBu-S-iPr₃) TFA_Cocktail->Scavenged_Cations Cation Trapping

Figure 2. Schematic of the cleavage and deprotection process.

  • Place the dry peptidyl-resin (approx. 100 mg) in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. (CAUTION: Work in a fume hood. TFA is highly corrosive).

  • Add the cleavage cocktail (2 mL) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.

Protocol 5: Peptide Precipitation, Purification, and Analysis

Rationale: The crude peptide is precipitated from the acidic cleavage solution using a non-polar solvent like cold diethyl ether. Purification is then typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC), which separates the target peptide from deletion sequences and scavenger adducts based on hydrophobicity.[15][16][17][18]

  • Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Isolation: Centrifuge the suspension (e.g., 4000 rpm for 5 min), decant the ether, and repeat the ether wash twice to remove residual scavengers.[14][18]

  • Drying: After the final wash, allow the crude peptide pellet to air dry in the fume hood to remove residual ether.

  • Purification:

    • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major product peak.

  • Analysis and Characterization:

    • Confirm the purity of the collected fractions using analytical HPLC.

    • Verify the identity and molecular weight of the final product using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[14][15][16][17]

    • For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[15][16][17][19]

Conclusion

The integration of tetrahydropyran scaffolds into peptidomimetic structures represents a compelling strategy in modern drug design. The protocols detailed herein provide a robust framework for the solid-phase synthesis of these valuable compounds. By leveraging the efficiency and versatility of Fmoc-based SPPS, researchers can rapidly access novel THP-containing peptidomimetics for biological evaluation. Careful attention to the principles of orthogonal protection, reaction optimization, and thorough purification is paramount to achieving high-quality products for advancing drug discovery programs.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals (Basel, Switzerland), 14(5), 449. [Link]

  • Wessjohann, L. A., & Ruijter, E. (2005). Solid-Phase Synthesis of Heterocycles. In Topics in Current Chemistry (Vol. 243, pp. 1-13). Springer, Berlin, Heidelberg. [Link]

  • Albericio, F., & Subirós-Funosas, R. (2012). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 98(2), 89-106. [Link]

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • ProQuest. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

  • National Center for Biotechnology Information. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. [Link]

  • International Journal of Science and Research Archive. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 10(2), 103-113. [Link]

  • Nature Protocols. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. [Link]

  • CEM Corporation. (n.d.). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation. [Link]

  • MtoZ Biolabs. (n.d.). What are the Common Methods for Peptidomics Analysis. MtoZ Biolabs. [Link]

  • YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. ACD/Labs. [Link]

  • National Center for Biotechnology Information. (2010). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. PubMed Central. [Link]

  • ResearchGate. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • ACS Omega. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2024). Innovative On-Resin and in Solution Peptidomimetics Synthesis via Metal-Free Photocatalytic Approach. PubMed. [Link]

  • MDPI. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. [Link]

  • National Center for Biotechnology Information. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2012). One-Pot High-Throughput Synthesis of β-Turn Cyclic Peptidomimetics via “Volatilizable” Supports. PubMed Central. [Link]

  • ResearchGate. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. ResearchGate. [Link]

  • ResearchGate. (2021). Solid-phase synthesis strategies for heterocycle-based peptidomimetics. ResearchGate. [Link]

  • Wiley Online Library. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Chemistry – An Asian Journal, 16(16), 2138-2155. [Link]

  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael "Click" Acceptor. PubMed. [Link]

  • National Center for Biotechnology Information. (2014). Chemical ligation and cleavage on solid support facilitate recombinant peptide purification. PubMed. [Link]

  • CNR-IRIS. (2024). Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach. CNR-IRIS. [Link]

  • Royal Society of Chemistry. (2022). Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. Organic & Biomolecular Chemistry, 20(30), 5961-5965. [Link]

  • University of Leeds. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Leeds. [Link]

  • Royal Society of Chemistry. (2008). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 6(14), 2445-2453. [Link]

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  • National Center for Biotechnology Information. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central. [Link]

  • ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. [Link]

  • Brieflands. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Journal of Basic and Clinical Pathophysiology, 7(2), 27-32. [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (2022). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]

  • Semantic Scholar. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Semantic Scholar. [Link]

Sources

Navigating the Labyrinth: A Guide to Cbz Deprotection of Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection in peptide synthesis and complex molecule construction, prized for its general stability and versatile removal options.[1] However, when the Cbz group shields a nitrogen atom flanked by bulky substituents, as in α,α-disubstituted amino acids, its removal transforms from a routine procedure into a significant synthetic challenge. Standard deprotection protocols often falter, leading to sluggish reactions, incomplete conversions, or undesired side products. This guide provides an in-depth exploration of robust methods for cleaving the Cbz group from sterically encumbered amino acids, offering detailed protocols and a comparative analysis to empower researchers in navigating this synthetic hurdle.

The Challenge of Steric Hindrance in Cbz Deprotection

Steric hindrance around the Cbz-protected nitrogen atom fundamentally impedes the approach of reagents and catalysts required for its removal. In catalytic hydrogenation, for instance, the bulky substituents can obstruct the substrate's access to the catalyst's active sites. Similarly, in acid-mediated cleavage, steric congestion can hinder the necessary protonation and subsequent nucleophilic attack. This necessitates the use of more forcing conditions or alternative reagents that can circumvent these spatial limitations.

A Comparative Overview of Deprotection Strategies

Choosing the optimal deprotection method requires a careful consideration of the substrate's specific steric environment and the presence of other functional groups. Below is a summary of common and specialized techniques, with a focus on their applicability to sterically hindered substrates.

Deprotection MethodReagents & Typical ConditionsAdvantages for Hindered SubstratesPotential Limitations & Side Reactions
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%), MeOH or EtOH, rt to elevated temp, atmospheric to high pressure[2]Can be effective with optimization; clean byproducts (toluene, CO₂).Often slow or incomplete at atmospheric pressure; may require higher catalyst loading, elevated temperature, and/or high pressure (50-1000 psi).[3] Catalyst poisoning by sulfur-containing groups.[2]
Catalytic Transfer Hydrogenation Pd/C, Ammonium formate, Formic acid, or Cyclohexene in MeOH or EtOH, reflux.[4][5]Safer than using H₂ gas; can be more selective; microwave irradiation can accelerate the reaction.[6][7]May still be slow for highly hindered substrates; requires stoichiometric hydrogen donors.
Strong Acidolysis 33% HBr in Acetic Acid, rt.[8]Often effective when hydrogenation fails; rapid reaction.Harsh conditions can cleave other acid-sensitive groups (e.g., Boc); potential for N-acetylation from the acetic acid solvent, especially with heating.[3][9]
Lewis Acid-Mediated Cleavage AlCl₃ in Hexafluoroisopropanol (HFIP), rt.[10][11]Mild conditions; excellent functional group tolerance (e.g., nitro groups, double bonds).[8]HFIP is a costly solvent; requires stoichiometric Lewis acid.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °C.[12][13]Highly selective for sensitive substrates; avoids heavy metals and harsh acids.The thiol reagent has a strong odor; requires elevated temperatures.

In-Depth Methodologies and Experimental Protocols

High-Pressure Catalytic Hydrogenation

For many sterically hindered Cbz-protected amino acids, standard atmospheric hydrogenation is often sluggish. Increasing the hydrogen pressure can dramatically accelerate the reaction rate by increasing the concentration of dissolved hydrogen and promoting its adsorption onto the catalyst surface.

Causality Behind Experimental Choices:

  • High Pressure (50-1000 psi): Overcomes the steric barrier by increasing the frequency of effective collisions between the substrate and the catalyst-bound hydrogen.

  • Elevated Temperature (e.g., 60 °C): Provides the necessary activation energy to surmount the higher energy barrier of the sterically hindered reaction.[14]

  • Increased Catalyst Loading (10-20 mol%): Offers more available active sites to compensate for the reduced accessibility of each site.

Protocol: High-Pressure Hydrogenation of a Hindered Cbz-Protected Amine

Materials:

  • Cbz-protected sterically hindered amino acid (1.0 equiv)

  • 10% Palladium on carbon (Pd/C, 10-20 mol%)

  • Methanol (or Ethanol)

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

Procedure:

  • In a suitable high-pressure vessel, dissolve the Cbz-protected amino acid in methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with nitrogen or argon gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100 psi).

  • Stir the reaction mixture vigorously at room temperature or an elevated temperature (e.g., 50 °C) as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric; ensure it remains wet during handling.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Acidolysis with HBr in Acetic Acid

When hydrogenation methods prove ineffective, the classic and potent HBr in acetic acid is a reliable alternative. The strong acid protonates the carbamate oxygen, facilitating cleavage of the benzylic C-O bond.

Causality Behind Experimental Choices:

  • 33% HBr in Acetic Acid: A strong, pre-mixed acidic medium that readily protonates the Cbz group, initiating the deprotection cascade.

  • Room Temperature: Often sufficient for the reaction to proceed to completion, minimizing potential side reactions that can occur at higher temperatures, such as N-acetylation from the solvent.[3]

Protocol: Cbz Deprotection with HBr in Acetic Acid

Materials:

  • Cbz-protected sterically hindered amino acid (1.0 equiv)

  • 33% Hydrogen bromide in acetic acid

  • Diethyl ether (cold)

Procedure:

  • Dissolve the Cbz-protected compound in 33% HBr in acetic acid at room temperature.

  • Stir the mixture and monitor the reaction by TLC. Reaction times can vary from 30 minutes to several hours depending on the degree of steric hindrance.

  • Once the reaction is complete, add cold diethyl ether to the mixture to precipitate the amine hydrobromide salt.

  • Isolate the precipitate by filtration and wash thoroughly with diethyl ether to remove residual acetic acid and benzyl bromide.

  • Dry the solid under vacuum. The free amine can be obtained by a subsequent basic workup if required.

Mild Lewis Acid-Mediated Deprotection with AlCl₃/HFIP

For substrates bearing other acid-sensitive functionalities or reducible groups where hydrogenation is not viable, a milder acidic method is desirable. The combination of aluminum chloride and hexafluoroisopropanol (HFIP) has emerged as a powerful system for Cbz deprotection at room temperature.[10][11]

Causality Behind Experimental Choices:

  • Aluminum Chloride (AlCl₃): A Lewis acid that coordinates to the carbonyl oxygen of the Cbz group, activating it for cleavage.[15]

  • Hexafluoroisopropanol (HFIP): A highly polar, non-nucleophilic solvent that enhances the Brønsted acidity of the system, facilitating the deprotection under mild conditions.[10]

Protocol: AlCl₃/HFIP Mediated Cbz Deprotection

Materials:

  • Cbz-protected sterically hindered amino acid (1.0 equiv)

  • Aluminum chloride (AlCl₃, 3.0 equiv)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the Cbz-protected amine in HFIP, add AlCl₃ at room temperature. The mixture may be a suspension.[10]

  • Stir the reaction at room temperature for 2 to 16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Carefully quench the reaction by the slow addition of water.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure amine.[10]

Visualizing the Deprotection Pathways

Deprotection_Pathways cluster_reductive Reductive Cleavage cluster_acidic Acidic Cleavage Cbz_Amine_Red Cbz-Protected Amine H2_PdC H₂ / Pd/C (High Pressure) Cbz_Amine_Red->H2_PdC Hydrogenolysis Transfer_H Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) Cbz_Amine_Red->Transfer_H Hydrogenolysis Free_Amine_Red Free Amine + Toluene + CO₂ H2_PdC->Free_Amine_Red Transfer_H->Free_Amine_Red Cbz_Amine_Acid Cbz-Protected Amine HBr_AcOH HBr / Acetic Acid Cbz_Amine_Acid->HBr_AcOH SN1/SN2 Cleavage AlCl3_HFIP AlCl₃ / HFIP Cbz_Amine_Acid->AlCl3_HFIP Lewis Acid Activation Free_Amine_Acid Free Amine HBr Salt + Benzyl Bromide + CO₂ HBr_AcOH->Free_Amine_Acid Free_Amine_Lewis Free Amine + Benzyl-derived products + CO₂ AlCl3_HFIP->Free_Amine_Lewis

Caption: Decision pathways for Cbz deprotection of hindered amines.

Experimental Workflow Decision Matrix

To facilitate the selection of the most appropriate deprotection strategy, the following logical workflow can be employed.

Deprotection_Workflow Start Cbz-Protected Sterically Hindered Amino Acid Reducible_Groups Are other reducible groups present (e.g., alkenes, nitro, aryl halides)? Start->Reducible_Groups Acid_Sensitive Are other acid-sensitive groups present (e.g., Boc, trityl)? Reducible_Groups->Acid_Sensitive No AlCl3_HFIP AlCl₃ / HFIP Reducible_Groups->AlCl3_HFIP Yes High_Pressure_H2 High-Pressure Catalytic Hydrogenation Acid_Sensitive->High_Pressure_H2 No Transfer_H2 Catalytic Transfer Hydrogenation Acid_Sensitive->Transfer_H2 Yes Hydrogenation_Fails Did hydrogenation give low yield or fail? HBr_AcOH HBr / Acetic Acid Hydrogenation_Fails->HBr_AcOH Yes End Deprotected Amino Acid Hydrogenation_Fails->End No High_Pressure_H2->Hydrogenation_Fails Transfer_H2->End Nucleophilic Nucleophilic Cleavage (2-Mercaptoethanol) AlCl3_HFIP->Nucleophilic If fails HBr_AcOH->End Nucleophilic->End

Caption: A workflow for selecting an appropriate Cbz deprotection method.

Conclusion

The deprotection of Cbz-protected sterically hindered amino acids demands a departure from standard protocols. By understanding the underlying mechanistic challenges posed by steric bulk, researchers can make informed decisions to employ more forcing yet effective conditions such as high-pressure hydrogenation or turn to robust chemical methods like strong acidolysis or mild Lewis acid-mediated cleavage. The choice of method will always be substrate-dependent, and the protocols and decision-making frameworks provided herein serve as a comprehensive guide for overcoming this common synthetic obstacle in drug discovery and development.

References

  • Devyatkov, S. et al. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. Available at: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
  • ResearchGate. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Bieg, T., & Szeja, W. (1985).
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Organic Chemistry Portal. Available at: [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Ammonium formate catalytic transfer hydrogenation:A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Tetrahedron Letters, 26(11), 1381-1384.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. BenchChem.
  • BenchChem. (2025).
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech Co., Ltd.
  • Horsley, P. A., et al. (2025). Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation.
  • Sigma-Aldrich. (n.d.). Palladium on Carbon. Sigma-Aldrich.
  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. PubMed. Available at: [Link]

  • ResearchGate. (2022). Selective Cleavage of Cbz-Protected Amines.
  • Mori, M., et al. (1998). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. PubMed.
  • Bennett, C. S., & Deming, D. A. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development, 25(7), 1606-1614.
  • ACS GCI Pharmaceutical Roundtable. (2026). Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highfine. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. Highfine.
  • Anwer, M. K., & Spatola, A. F. (1980). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1381-1384.
  • Common Organic Chemistry. (n.d.). Cbz Protection. Common Organic Chemistry.
  • BenchChem. (2025). Conditions for the Removal of the Z (Cbz)
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. ThalesNano.
  • Saroha, M., et al. (2018). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature.
  • Scientific Update. (2023). To Deprotect and Serve.
  • Sultane, P. R., et al. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Mayer, J. (2022). Why does my CBz-deprotection not work?
  • Murphy, J. A. (2011). Metal-Free Reductive Cleavage of C–N and S–N Bonds by Photoactivated Electron Transfer from a Neutral Organic Donor. NIH Public Access.
  • Szolcsányi, P., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules, 25(24), 5939.
  • Daga, M. C., et al. (2001). Expeditious Deprotection of N-Benzyloxycarbonyl and N-Benzyl Derivatives. Tetrahedron Letters, 42(30), 5191-5194.
  • Jähnisch, K., et al. (2017). Mechanisms of the AlCl3 Modification of Siliceous Microporous and Mesoporous Catalysts Investigated by Multi-Nuclear Solid-State NMR.
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Application Note: Strategic Incorporation of 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid for the Design of Conformationally Constrained Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract Natural peptides, while exhibiting high potency and selectivity, are often limited as therapeutic agents by their poor metabolic stability and conformational flexibility. Peptidomimetics address these limitations by mimicking the structure and function of natural peptides with improved pharmacokinetic properties.[1][2] A key strategy in peptidomimetic design is the introduction of conformational constraints to lock the molecule into a bioactive conformation, thereby enhancing receptor affinity and stability.[2][3] This application note provides a detailed guide to the use of 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid, a non-natural, cyclic amino acid analogue, as a potent tool for inducing specific secondary structures in peptide sequences. We present its rationale, key experimental protocols for its incorporation, and an analysis of its impact on peptide conformation.

The Scientific Rationale: Leveraging the Tetrahydropyran Scaffold for Conformational Control

The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. Unstructured, linear peptides expend significant entropic energy upon binding to a target, which can reduce affinity. The incorporation of rigid structural motifs is a proven strategy to pre-organize the peptide into a bioactive conformation.[3][4]

The 4-aminotetrahydropyran-4-carboxylic acid scaffold is an sp³-rich, non-planar ring system that serves as an excellent building block for this purpose.[5] When incorporated into a peptide backbone, the tetrahydropyran (THP) ring restricts the rotational freedom around the N-Cα (φ) and Cα-C (ψ) bonds of the peptide backbone. This constraint is instrumental in directing the formation of well-defined secondary structures, such as β-turns and helices, which are often critical for molecular recognition.[3][6]

The benzyloxycarbonyl (Cbz) protecting group on the amine is a well-established choice for peptide synthesis, offering stability during chain elongation and compatibility with various coupling methods.[7][8][9] Its removal can be achieved under specific conditions that are often orthogonal to the acid-labile side-chain protecting groups used in standard Fmoc-based solid-phase peptide synthesis (SPPS).[7][10]

Figure 1: Structure of this compound.

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the integrity of the reagent. The compound should be stored in a cool, dry place, protected from moisture.

PropertyValue
Molecular Formula C₁₄H₁₇NO₅
Molecular Weight 279.29 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM (with base)
Purity >95% (recommended for synthesis)

Core Methodologies: Incorporation and Deprotection

The following protocols are designed for a standard solid-phase peptide synthesis (SPPS) workflow using the Fmoc/tBu strategy.[11] The general principle involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to a solid support resin.[9][12]

SPPS_Workflow Resin Resin with N-Fmoc Peptide Fmoc_Deprotection Fmoc Deprotection 20% Piperidine in DMF Resin->Fmoc_Deprotection 1 Wash1 Wash DMF, DCM Fmoc_Deprotection->Wash1 2 Coupling Coupling Step Target Amino Acid, HATU, DIPEA Wash1->Coupling 3 Wash2 Wash DMF, DCM Coupling->Wash2 4 Repeat Repeat Cycle or Proceed to Cleavage Wash2->Repeat 5

Figure 2: General workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 3.1: HATU-Mediated Coupling of this compound

This protocol describes the coupling of the title compound onto a resin-bound peptide with a free N-terminal amine. HATU is a highly efficient coupling reagent that minimizes racemization and is particularly effective for hindered or unusual amino acids.[13][14][15]

Materials:

  • Resin-bound peptide with a free N-terminus

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin (1.0 eq) in DMF (approx. 10 mL/g resin) for 30 minutes in a reaction vessel. Drain the solvent.

  • Pre-activation: In a separate vial, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) to the solution.[13][14]

  • Activation: Allow the mixture to pre-activate for 3-5 minutes at room temperature. The solution may change color.[13]

  • Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture using a shaker or nitrogen bubbling for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Protocol 3.2: N-Terminal Cbz-Group Deprotection

The Cbz group is stable to the mildly basic conditions used for Fmoc removal (piperidine) and the strongly acidic conditions for final resin cleavage (TFA), making it a valuable orthogonal protecting group.[10] Its removal is typically the final step before purification.

This is the most common and mildest method for Cbz deprotection, proceeding with clean byproducts (toluene and CO₂).[7][16] It is suitable for peptides that do not contain other reducible functional groups (e.g., alkynes, alkenes, or certain sulfur-containing residues like methionine).[7]

Materials:

  • Cbz-protected peptide (cleaved from resin and lyophilized)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide (1.0 eq) in a suitable solvent like methanol.[7]

  • Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol% relative to the peptide) to the solution under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction flask or place the vessel in a hydrogenation apparatus. Purge the flask with H₂.[7]

  • Reaction: Stir the mixture vigorously at room temperature under a positive pressure of H₂.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until all starting material is consumed (typically 2-16 hours).

  • Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[16] Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide, which can then be purified by HPLC.

This method is an alternative for substrates that are sensitive to hydrogenation.[17] A common reagent is hydrobromic acid (HBr) in acetic acid.

Materials:

  • Cbz-protected peptide

  • 33% HBr in acetic acid

  • Glacial acetic acid

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the Cbz-protected peptide in a minimal amount of glacial acetic acid.[7]

  • Reagent Addition: Add a solution of 33% HBr in acetic acid to the mixture at room temperature.

  • Reaction: Stir the reaction for 1-4 hours, monitoring by LC-MS.[7]

  • Precipitation: Upon completion, precipitate the peptide by adding the reaction mixture dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide hydrobromide salt by centrifugation or filtration.

  • Purification: Wash the solid with cold ether, dry under vacuum, and proceed to HPLC purification.

Deprotection MethodReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/C in MeOH/EtOH[7]Extremely mild, neutral pH, high yields, clean byproducts.[7]Incompatible with reducible groups (alkenes, alkynes, Met, Cys); safety concerns with H₂ gas.[7][18]
Acid-Mediated Cleavage HBr in Acetic Acid[7]Fast, effective for hydrogenation-sensitive substrates, metal-free.[17]Harsh acidic conditions may degrade sensitive peptides; requires handling of corrosive reagents.

Mechanistic Insights & Conformational Impact

Why Choose HATU?

HATU is an aminium-based coupling reagent. In the presence of a base like DIPEA, it activates the carboxylic acid of the incoming amino acid to form a highly reactive OAt-active ester.[14][19] This active ester rapidly reacts with the free amine of the peptide chain. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety within HATU is superior to the HOBt found in older reagents (like HBTU) because it accelerates the coupling reaction and is more effective at suppressing racemization, a critical consideration for all peptide synthesis.[13][15]

The Conformational Consequence

The primary goal of using this compound is to reduce the conformational flexibility of the peptide.[3] A standard, acyclic amino acid residue (like Alanine) allows for a wide range of φ and ψ dihedral angles, permitting the peptide to adopt many different shapes. The rigid THP ring, however, forces these angles into a much narrower range of values, akin to the effect of a Proline residue but with different stereoelectronic properties.[20] This structural constraint can stabilize a specific β-turn or helical conformation, which may be essential for high-affinity binding to a biological target.[6][21]

Conformational_Constraint cluster_0 Standard Peptide Chain cluster_1 Constrained Peptide Chain Flexible Flexible Backbone (e.g., Gly, Ala) RandomCoil Multiple Low-Energy Conformations (Random Coil) Flexible->RandomCoil Allows wide range of φ/ψ angles Binding Target Receptor Binding RandomCoil->Binding High Entropic Penalty THP_AA Incorporated THP Amino Acid DefinedTurn Specific, Stable Conformation (e.g., β-Turn) THP_AA->DefinedTurn Restricts φ/ψ angles DefinedTurn->Binding Low Entropic Penalty (Pre-organized for binding)

Sources

Application Note: Acid-Mediated Cbz Deprotection as a Robust Alternative to Hydrogenolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in organic synthesis for the protection of amines, particularly valued in peptide synthesis and the creation of complex molecular architectures.[1] Its stability and the predictability of its removal have made it a reliable tool for chemists. The most common method for Cbz deprotection is catalytic hydrogenolysis, which is lauded for its mild conditions and clean byproducts (toluene and CO2).[2] However, this method has significant limitations. Hydrogenolysis is incompatible with substrates containing reducible functional groups such as alkynes, alkenes, nitro groups, and some aryl halides.[1][3] Furthermore, the use of hydrogen gas and pyrophoric palladium catalysts presents safety and handling challenges, especially in large-scale industrial settings.[4]

This application note provides a detailed guide to acid-mediated Cbz deprotection, a powerful and often safer alternative to hydrogenolysis.[4] We will delve into the mechanistic underpinnings, offer a comparative guide to acidic reagents, and provide detailed, field-tested protocols for researchers.

Mechanistic Overview: The "Why" Behind Acidic Cleavage

Understanding the mechanism of acid-mediated Cbz deprotection is key to its successful application and optimization. The reaction proceeds through the protonation of the carbamate oxygen, which weakens the benzylic carbon-oxygen bond.[5][6] Following this activation, cleavage occurs via one of two pathways, largely dependent on the substrate and the specific acid system employed:

  • SN1 Pathway: In the presence of strong acids and substrates that can form a stable benzylic cation, the reaction proceeds through a unimolecular cleavage. The protonated carbamate expels the stable benzyl cation.

  • SN2 Pathway: With other acidic reagents, a nucleophile (often the conjugate base of the acid, like a bromide ion) attacks the benzylic carbon in a bimolecular displacement.[5]

In both pathways, the initial cleavage results in the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[7]

Acid-Mediated Cbz Deprotection Mechanism sub Cbz-Protected Amine protonated Protonated Carbamate sub->protonated + H+ sn1_path SN1 Pathway protonated->sn1_path Unimolecular Cleavage sn2_path SN2 Pathway protonated->sn2_path Nucleophilic Attack (e.g., Br-) benzyl_cation Benzyl Cation sn1_path->benzyl_cation sn2_complex SN2 Transition State sn2_path->sn2_complex carbamic_acid Carbamic Acid Intermediate sn2_complex->carbamic_acid amine Free Amine carbamic_acid->amine - CO2 co2 CO2

Caption: Mechanism of Acid-Mediated Cbz Deprotection.

Reagent Selection Guide: Choosing the Right Acid

The choice of acidic reagent is critical and depends on the substrate's sensitivity and the presence of other protecting groups. Harsh conditions can lead to the cleavage of other acid-labile groups, such as Boc.[1]

Reagent SystemKey AdvantagesPotential Limitations
HBr in Acetic Acid Potent and rapid deprotection.[5]Harsh, corrosive conditions. Can affect other acid-labile groups.[2][5]
Trifluoroacetic Acid (TFA) Strong acid, effective for many substrates. Volatile, simplifying work-up.[7][8]Corrosive and can be harsh on sensitive molecules.[8]
Isopropanol Hydrochloride (IPA·HCl) Metal-free, operationally simple, and scalable.[4]May require elevated temperatures.[4]
AlCl₃ in HFIP Mild and highly selective for Cbz over O- and N-benzyl groups.[9][10] Good functional group tolerance.[2][10]HFIP is a relatively expensive solvent.[2] Requires anhydrous conditions.[1]
Trimethylsilyl iodide (TMSI) An alternative for substrates sensitive to other methods.[1]The byproduct, benzyl iodide, is a potent and potentially genotoxic alkylating agent that can lead to side reactions.[1][3]

Detailed Experimental Protocols

Here we provide step-by-step methodologies for two common acid-mediated Cbz deprotection procedures.

Protocol 1: Cbz Deprotection using Hydrogen Bromide in Acetic Acid

This is a classic and effective method for robust substrates.

Materials:

  • Cbz-protected compound

  • 33% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Filtration apparatus

Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve the Cbz-protected compound in a minimal amount of 33% HBr in acetic acid.[1][5]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 20 minutes to several hours.[5]

  • Precipitation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.[5]

  • Isolation: Isolate the precipitate by filtration.

  • Washing and Drying: Wash the solid with additional diethyl ether and dry under vacuum to yield the deprotected amine salt.[5]

Protocol 2: Mild Cbz Deprotection using Aluminum Chloride in HFIP

This method is ideal for substrates with sensitive functional groups that are incompatible with harsher acidic conditions.[10]

Materials:

  • Cbz-protected amine (1 equivalent)

  • Aluminum chloride (AlCl₃) (3 equivalents)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Setup: To a solution of the N-Cbz-protected amine in HFIP, add AlCl₃ at room temperature. The reaction mixture will likely be a suspension.[10]

  • Reaction: Stir the mixture at room temperature for 2 to 16 hours, monitoring for completion by TLC or UPLC-MS.[10]

  • Quenching: After completion, dilute the reaction mixture with CH₂Cl₂. Quench the reaction by slowly adding saturated aqueous NaHCO₃.[10]

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 times).[10]

  • Work-up: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

General Experimental Workflow

The following diagram outlines the typical workflow for performing and analyzing an acid-mediated Cbz deprotection.

Experimental Workflow start Start: Cbz-Protected Substrate dissolve Dissolve in Acidic Reagent/Solvent start->dissolve react Stir at Appropriate Temperature dissolve->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Reaction Work-up (Quench, Extract) monitor->workup Complete purify Purification (e.g., Crystallization, Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end End: Pure Deprotected Amine analyze->end

Caption: General workflow for acid-mediated Cbz deprotection.

Troubleshooting and Optimization

  • Incomplete Reaction: If the reaction stalls, consider gently heating the mixture, particularly when using milder reagents like IPA·HCl.[4] Ensure the acidic reagent is not degraded and is used in sufficient stoichiometric excess.

  • Side Reactions: Acetylation can occur when using acetic acid as a solvent, especially at elevated temperatures.[11] If this is observed, switch to a non-acylating solvent or a different acid system. The formation of benzyl iodide with TMSI can lead to unwanted alkylation of nucleophilic sites on the substrate.[1][3]

  • Difficult Work-up: If the deprotected amine salt is soluble in the precipitation solvent, an aqueous work-up with neutralization of the acid may be necessary.[1] For water-soluble amines, ion-exchange resins can be an effective method for isolation.[12]

Conclusion

Acid-mediated Cbz deprotection offers a versatile and robust alternative to catalytic hydrogenolysis, particularly for substrates containing reducible functional groups.[1] From the harsh and rapid action of HBr in acetic acid to the mild and selective AlCl₃/HFIP system, a range of conditions are available to suit various synthetic challenges.[2][9] By understanding the underlying mechanisms and carefully selecting the appropriate reagent, researchers can effectively and safely deprotect Cbz-protected amines, streamlining the synthesis of complex molecules in both academic and industrial settings.[4]

References

  • Greenlee, W. J. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. American Chemical Society. Available from: [Link]

  • Anonymous. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. (2025-08-12). Available from: [Link]

  • Common Organic Chemistry. Cbz Deprotection Mechanism - Strong Acid. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Greenlee, W. J. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ACS Publications. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Scientific Update. To Deprotect and Serve. (2023-02-22). Available from: [Link]

  • Reddit. Protecting groups in organic synthesis?! (2018-10-20). Available from: [Link]

  • ResearchGate. How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate?. (2015-04-14). Available from: [Link]

  • Common Organic Chemistry. Cbz Protection - Common Conditions. Available from: [Link]

  • StudySmarter. Protecting Groups: Boc, Cbz, Amine. (2023-10-21). Available from: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available from: [Link]

  • Oreate AI Blog. Understanding the Acid Workup: A Key Step in Organic Chemistry. (2026-01-07). Available from: [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]

  • ResearchGate. Cbz deprotection conditions: screening of catalysts and sources of H2. Available from: [Link]

  • Semantic Scholar. MgI2 -mediated chemoselective cleavage of protecting groups: an alternative to conventional deprotection methodologies. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Acids. Available from: [Link]

  • Semantic Scholar. Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Available from: [Link]

  • ResearchGate. How to do work-up of a BOC deprotection reaction by TFA?. (2013-01-14). Available from: [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: [Link]

  • Organic Chemistry Portal. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025-06-30). Available from: [Link]

  • Semantic Scholar. A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015-04-15). Available from: [Link]

  • ResearchGate. Selective Cleavage of Cbz-Protected Amines. (2025-08-10). Available from: [Link]

  • Biocompare. Trifluoroacetic Acid From Thermo Scientific For Boc Deprotection. (2023-07-23). Available from: [Link]

  • ResearchGate. An efficient and chemoselective Cbz-protection of amines using silica–sulfuric acid at room temperature. (2025-08-06). Available from: [Link]

  • MDPI. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020-12-15). Available from: [Link]

  • Scribd. TFA Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. (2019-10-02). Available from: [Link]

  • Google Patents. Deprotection method.
  • ResearchGate. Why does my CBz-deprotection not work?. (2022-11-24). Available from: [Link]

  • ResearchGate. (PDF) ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2025-08-05). Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection - TMSI. Available from: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Constrained Amino Acids in the Design of Novel HIV Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The development of potent and durable antiretroviral therapies remains a cornerstone of HIV/AIDS research. While peptide-based inhibitors offer high specificity, their therapeutic potential is often hindered by poor metabolic stability and unfavorable pharmacokinetics. The incorporation of constrained amino acids into inhibitor scaffolds has emerged as a powerful strategy to overcome these limitations. By pre-organizing the inhibitor into its bioactive conformation, these non-natural building blocks enhance binding affinity, improve resistance to proteolytic degradation, and can confer superior pharmacological properties. This guide provides a detailed exploration of the principles, applications, and experimental methodologies for leveraging constrained amino acids in the development of next-generation HIV inhibitors targeting viral entry, protease, and integrase.

The Foundational Rationale: Why Constrain an Inhibitor?

The decision to incorporate a constrained amino acid is not merely an incremental modification; it is a strategic choice rooted in fundamental biophysical and pharmacological principles. Standard linear peptides are highly flexible in solution, adopting a multitude of conformations. For an inhibitory peptide to bind its target, it must select the single "correct" conformation, a process that is energetically unfavorable.

The Thermodynamic Imperative: Minimizing Entropic Loss

The binding affinity of an inhibitor is governed by the change in Gibbs free energy (ΔG), which comprises both enthalpic (ΔH) and entropic (ΔS) components. The high conformational flexibility of a linear peptide means that upon binding, it suffers a significant loss of conformational entropy, which is energetically unfavorable and weakens the binding affinity.

Constrained amino acids lock key regions of the inhibitor into a conformation that closely resembles the one it adopts when bound to its target. This "pre-organization" drastically reduces the entropic penalty of binding.[1][2] Consequently, even with identical enthalpic interactions (hydrogen bonds, van der Waals forces), the constrained inhibitor will exhibit a significantly higher binding affinity (lower K_d_ or K_i_).[3][4] This principle is the primary driver for using constrained systems in rational drug design.

G cluster_0 Unconstrained Peptide cluster_1 Constrained Peptide Unbound Multiple Conformations (High Entropy) Bound_U Bioactive Conformation (Low Entropy) Unbound->Bound_U Large ΔS Penalty (Weak Binding) Target Target Protein Bound_U->Target Constrained Pre-organized Conformation (Low Entropy) Bound_C Bioactive Conformation (Low Entropy) Constrained->Bound_C Small ΔS Penalty (Strong Binding) Bound_C->Target

Caption: Thermodynamic advantage of constrained inhibitors.

Enhancing Stability and Pharmacokinetics

Beyond thermodynamics, constrained amino acids offer practical advantages:

  • Proteolytic Resistance: Unnatural amino acids, particularly those with substitution at the α-carbon like α-aminoisobutyric acid (Aib), sterically shield the peptide backbone from cleavage by proteases, significantly extending the inhibitor's biological half-life.[5]

  • Improved Cell Permeability: By reducing the number of rotatable bonds and potentially masking polar groups, conformational constraint can improve an inhibitor's ability to cross cell membranes, a critical step for reaching intracellular targets like protease and integrase.[6]

  • Overcoming Drug Resistance: HIV's high mutation rate leads to the emergence of drug-resistant strains. These mutations often alter the conformational landscape of the target enzyme, weakening inhibitor binding.[7][8] Inhibitors built with constrained amino acids can be designed to interact with the highly conserved backbone atoms of the target, making them less susceptible to resistance mutations that primarily alter side chains.[9][10]

Key Applications in HIV Inhibitor Design

The principles of conformational constraint have been successfully applied to all major classes of HIV inhibitors.

HIV Entry Inhibitors: Stabilizing the Attack

HIV entry is mediated by the gp41 protein, which undergoes a dramatic conformational change to form a six-helix bundle, fusing the viral and cellular membranes.[3][4] Peptides derived from the C-terminal heptad repeat (C-peptides) of gp41 can intercept this process, but short, drug-like C-peptides are typically non-helical in solution and thus have poor inhibitory activity.[1][2]

Introducing constrained, helix-favoring amino acids like Aib forces these short peptides to adopt the α-helical structure required for binding.[3][4] This pre-organization dramatically enhances their potency.

Case Study: Aib-Modified C-Peptides Studies on a 14-residue C-peptide (C14) targeting a hydrophobic pocket on gp41 demonstrated this principle effectively. The unmodified peptide showed negligible activity, while versions incorporating Aib or a chemical cross-linker showed potent inhibition of cell-cell fusion.[4]

Peptide IDModificationFusion IC₅₀ (µM)Helicity (%)
C14 None> 400~10
C14Aib Aib substitution144~50
C14linkmid Mid-peptide crosslink35~35
Data synthesized from literature.[4]
HIV Protease Inhibitors: Locking into the Active Site

HIV protease is an aspartic protease that processes viral polyproteins into mature enzymes and structural proteins.[10] Its active site is capped by two flexible β-hairpin loops known as "flaps."[11] The efficacy of protease inhibitors (PIs) depends on their ability to fit snugly within the substrate-binding pocket and make extensive contacts.

Constrained scaffolds are used in PIs to orient key functional groups precisely and to maximize interactions with the enzyme backbone. This is a crucial strategy for combating drug resistance, as backbone interactions are less likely to be disrupted by mutations than side-chain interactions.[9] For example, the bis-tetrahydrofuran (bis-THF) moiety in the FDA-approved drug Darunavir acts as a constrained P2 ligand that forms strong hydrogen bonds with the backbone atoms of Asp-29 and Asp-30 in the protease.[9][10]

HIV Integrase Inhibitors: Chelating with Precision

HIV integrase is the enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step for establishing a persistent infection.[12][13] Integrase inhibitors, known as INSTIs, function by chelating two essential magnesium ions in the enzyme's active site. This action requires a specific 3D orientation of three oxygen atoms.

Many successful INSTIs are built upon rigid, constrained heterocyclic ring systems, such as pyridinones or pyrrolinones.[14][15] These scaffolds serve to lock the β-diketo acid pharmacophore into the precise conformation required for potent metal chelation and inhibitory activity. While not amino acids in the traditional sense, these constrained cyclic structures apply the same core principle of conformational pre-organization.

Experimental Workflows and Protocols

The development of an inhibitor featuring constrained amino acids involves a multi-stage workflow encompassing synthesis, biochemical and biophysical characterization, and structural validation.

G cluster_design Design & Synthesis cluster_eval In Vitro Evaluation cluster_char Characterization Design 1. Structure-Based Design (Select Constrained AA) Synth 2. Chemical Synthesis (e.g., SPPS) Design->Synth Biochem 3. Biochemical Assay (Ki / IC50) Synth->Biochem Cell 4. Cellular Assay (Antiviral EC50) Biochem->Cell Biophys 5. Biophysical Analysis (CD, ITC) Cell->Biophys Struct 6. Structural Biology (X-ray, NMR) Biophys->Struct Struct->Design Iterative Optimization

Caption: Workflow for developing constrained HIV inhibitors.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Aib-Containing Peptide

Objective: To synthesize a peptide inhibitor incorporating the constrained amino acid α-aminoisobutyric acid (Aib).

Rationale: Fmoc-based SPPS is the standard method for peptide synthesis. The key consideration for Aib is its steric hindrance, which can slow down coupling reactions. Using a stronger coupling agent and extended reaction times ensures efficient incorporation.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aib-OH)

  • Coupling agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% water

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes. Wash thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate a 4-fold molar excess of the Fmoc-amino acid with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes. Add the activated mixture to the resin and shake for 1-2 hours.

  • Aib Coupling (Modified): For Fmoc-Aib-OH, use a 4-fold molar excess and pre-activate as above. Add to the resin and allow the coupling reaction to proceed for 4-6 hours. The steric bulk of the two methyl groups on Aib slows the reaction kinetics, necessitating a longer coupling time.

  • Wash and Repeat: After each coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the completion of the coupling. Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the pellet. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the final product by mass spectrometry (LC-MS).

Protocol 2: HIV-1 Protease FRET-Based Inhibition Assay

Objective: To determine the inhibitory constant (K_i_) of a constrained peptidomimetic against HIV-1 protease.

Rationale: This assay uses a fluorogenic substrate containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher. In the intact substrate, fluorescence is quenched. Upon cleavage by the protease, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time. The rate of this increase is proportional to enzyme activity.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)

  • Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol

  • Test inhibitor dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~340 nm, Emission: ~490 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (<1%) across all wells.

  • Assay Setup: In the 96-well plate, add:

    • Control wells: Enzyme + Substrate + Buffer (with DMSO)

    • Test wells: Enzyme + Substrate + Buffer + Inhibitor

    • Blank wells: Substrate + Buffer (no enzyme)

  • Enzyme Pre-incubation: Add a fixed concentration of HIV-1 protease to each well (except blanks). Then add the various concentrations of the inhibitor. Allow the enzyme and inhibitor to pre-incubate for 15 minutes at 37°C. This step ensures that the inhibitor has reached binding equilibrium with the enzyme before the reaction starts.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in the fluorescence reader, pre-heated to 37°C. Measure the fluorescence intensity every minute for 30-60 minutes.

  • Data Analysis:

    • For each concentration of inhibitor, calculate the initial reaction velocity (v) from the linear portion of the fluorescence vs. time plot.

    • Plot the reaction velocity (v) against the inhibitor concentration [I].

    • Fit the data to the appropriate Morrison equation for tight-binding inhibitors or use Cheng-Prusoff equation after determining the IC₅₀ to calculate the K_i_ value. This provides a quantitative measure of the inhibitor's potency.

Protocol 3: Circular Dichroism (CD) Spectroscopy for Helicity Assessment

Objective: To confirm that the incorporation of Aib induces α-helical structure in a peptide inhibitor.

Rationale: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. α-helices have a characteristic CD spectrum with negative minima at ~208 nm and ~222 nm and a positive maximum at ~195 nm. By comparing the spectrum of a native peptide with its Aib-constrained analog, one can quantify the increase in helical content.[1]

Materials:

  • Purified peptides (native and Aib-modified)

  • CD-transparent buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD Spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Step-by-Step Methodology:

  • Sample Preparation: Prepare peptide solutions in the CD buffer at a known concentration (e.g., 50 µM). Accurate concentration determination is critical for calculating molar ellipticity.

  • Instrument Setup: Purge the spectropolarimeter with nitrogen gas. Set the measurement parameters (e.g., wavelength range 190-260 nm, data pitch 1 nm, scanning speed 50 nm/min).

  • Blank Measurement: Record a spectrum of the buffer alone to serve as a baseline.

  • Sample Measurement: Record the CD spectrum for each peptide sample. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: Subtract the buffer baseline spectrum from each peptide spectrum. Convert the raw data (in millidegrees) to molar residue ellipticity ([θ]) using the formula: [θ] = (mdeg × 100) / (c × n × l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.

  • Analysis: Compare the spectra. A significant increase in the negative signal at 222 nm for the Aib-modified peptide relative to the native peptide is direct evidence of induced α-helicity. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

Conclusion and Future Directions

The strategic incorporation of constrained amino acids is a field-proven approach for transforming peptide leads into viable drug candidates. By addressing the fundamental challenges of binding affinity and metabolic stability, this strategy has yielded potent inhibitors for multiple HIV targets. The future of this field lies in the exploration of novel, more sophisticated constrained building blocks, the development of computational models to better predict the conformational effects of these residues, and their application to other challenging viral targets and protein-protein interactions.[16][17] These advanced peptidomimetic approaches will continue to be a vital component in the ongoing effort to develop more durable, potent, and resistance-evading antiretroviral therapies.

References

  • Sia, S. K., et al. (2002). Short constrained peptides that inhibit HIV-1 entry. Proceedings of the National Academy of Sciences, 99(23), 14664-14669. [Link]

  • Sia, S. K., et al. (2002). Short constrained peptides that inhibit HIV-1 entry. PubMed, National Institutes of Health. [Link]

  • Sia, S. K., et al. (2002). Short constrained peptides that inhibit HIV-1 entry. PNAS. [Link]

  • Carotenuto, A., et al. (2015). α-Aminoisobutyric acid incorporation induces cell permeability and antiviral activity of HIV-1 major homology region fragments. Chemical Communications, 51(62), 12349-12352. [Link]

  • Gallaher, W. R., et al. (1998). Inhibition of HIV type 1 infectivity by constrained α-helical peptides: Implications for the viral fusion mechanism. Journal of Virology. [Link]

  • Fanucci, G. E., et al. (2013). Elucidating a Relationship between Conformational Sampling and Drug Resistance in HIV-1 Protease. Biochemistry, 52(19), 3296-3307. [Link]

  • Pessi, A., et al. (2012). Design and synthesis of new peptidomimetics as potential inhibitors of HIV-1 protease. AIR Unimi. [Link]

  • Scarsi, M., et al. (2008). Drug resistance in HIV-1 protease: Flexibility-assisted mechanism of compensatory mutations. Proteins: Structure, Function, and Bioinformatics, 71(2), 669-681. [Link]

  • Calugi, C., et al. (2014). Identification of constrained peptidomimetic chemotypes as HIV protease inhibitors. European Journal of Medicinal Chemistry, 84, 459-467. [Link]

  • World Health Organization. (2024). The Phenomenon of Antiretroviral Drug Resistance in the Context of Human Immunodeficiency Virus Treatment: Dynamic and Ever Evolving Subject Matter. Viruses. [Link]

  • Ghosh, A. K., et al. (2014). Design, Synthesis, Biological and Structural Evaluations of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry, 57(1), 28-39. [Link]

  • Ojo, A., et al. (2021). Therapeutic potential of HIV-1 entry inhibitor peptidomimetics. Virology Journal, 18(1), 1-15. [Link]

  • Mahalingam, B., et al. (2012). Conformational variation of an extreme drug resistant mutant of HIV protease. The FEBS Journal, 279(13), 2403-2415. [Link]

  • Fanucci, G. E., et al. (2013). Elucidating a relationship between conformational sampling and drug resistance in HIV-1 protease. Biochemistry. [Link]

  • Smith, A. B., et al. (1992). Design and synthesis of peptidomimetic inhibitors of HIV-1 protease and renin. Evidence for improved transport. Journal of Medicinal Chemistry. [Link]

  • Sia, S. K., et al. (2002). Short constrained peptides that inhibit HIV-1 entry. Peter Kim Lab. [Link]

  • Rathi, A., et al. (2012). Inhibition of HIV-1 protease: the rigidity perspective. Bioinformatics, 28(10), 1337-1344. [Link]

  • Adachi, M., et al. (2009). Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography. Proceedings of the National Academy of Sciences, 106(12), 4641-4646. [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]

  • Nameki, D., et al. (2005). Design of Peptide-based Inhibitors for Human Immunodeficiency Virus Type 1 Strains Resistant to T-20. Journal of Biological Chemistry, 280(21), 20343-20351. [Link]

  • Ghosh, A. K., et al. (2019). Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies. ChemMedChem, 14(22), 1968-1975. [Link]

  • Wensing, A. M., et al. (2010). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. Viruses, 2(12), 2793-2818. [Link]

  • Sansom, C. (2009). HIV protease inhibitors have been one of the big successes of rational drug design. Chemistry World. [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. Yakugaku Zasshi. [Link]

  • Brehm, J. H., et al. (2012). Amino acid residues in HIV-2 reverse transcriptase that restrict the development of nucleoside analogue resistance through the excision pathway. Journal of Biological Chemistry. [Link]

  • Van der Veken, P., et al. (2011). Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. Methods in Molecular Biology. [Link]

  • Wikipedia. (2023). 2-Aminoisobutyric acid. Wikipedia. [Link]

  • Ghosh, A. K., et al. (2019). Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies. PubMed. [Link]

  • Zargahi, M. R., et al. (2016). Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. Iranian Journal of Pharmaceutical Research. [Link]

  • Ghosh, A. K., et al. (2019). Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies. OSTI.GOV. [Link]

  • LifeTein. (2023). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]

  • Dayam, R., et al. (2007). Substituted 2-pyrrolinone inhibitors of HIV-1 integrase. Journal of Medicinal Chemistry. [Link]

  • Welsch, M. E., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

  • Cary, D. R., et al. (2017). Constrained Peptides in Drug Discovery and Development. SciSpace. [Link]

  • Tsiang, M., et al. (2016). Integrase Inhibitor Prodrugs: Approaches to Enhancing the Anti-HIV Activity of β-Diketo Acids. Molecules. [Link]

  • Avilov, S. V., et al. (2012). Four Amino Acid Changes in HIV-2 Protease Confer Class-Wide Sensitivity to Protease Inhibitors. Antimicrobial Agents and Chemotherapy, 56(1), 30-39. [Link]

  • Ghosh, A. K., et al. (2022). Potent HIV-1 Protease Inhibitors Containing Oxabicyclo Octanol-derived P2- Ligands. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Science.gov. alpha-aminoisobutyric acid aib: Topics by Science.gov. Science.gov. [Link]

  • Taylor & Francis. 2-Aminoisobutyric acid – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes & Protocols: A-Guide to Carbodiimide-Mediated Coupling of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Non-Natural Amino Acids and Carbodiimide Chemistry

The incorporation of non-natural amino acids into peptides and proteins has become a cornerstone of modern drug discovery and chemical biology.[1] These unique building blocks offer unparalleled opportunities to modulate the pharmacological properties of therapeutic peptides, including enhancing their stability against enzymatic degradation, improving receptor affinity and selectivity, and fine-tuning their pharmacokinetic profiles.[1] The synthesis of peptides containing these novel moieties relies heavily on robust and efficient coupling methodologies.[2] Among the various techniques available, carbodiimide-mediated coupling stands out as a versatile and widely adopted strategy for forming the requisite amide bonds.[3]

This comprehensive guide provides an in-depth exploration of the use of carbodiimide reagents for the coupling of non-natural amino acids. Moving beyond a simple recitation of protocols, this document delves into the underlying chemical principles, offers practical insights into experimental design, and provides robust troubleshooting strategies to empower researchers in this exciting field.

The Heart of the Reaction: Understanding the Carbodiimide Coupling Mechanism

The efficacy of any chemical transformation is rooted in a thorough understanding of its mechanism. Carbodiimide-mediated amide bond formation is a multi-step process that begins with the activation of a carboxylic acid.[4]

The reaction is initiated by the attack of the carboxylate on the central carbon atom of the carbodiimide (e.g., DCC, EDC), leading to the formation of a highly reactive O-acylisourea intermediate.[5] This intermediate is then susceptible to nucleophilic attack by the primary amine of the incoming amino acid. This attack results in the formation of the desired amide (peptide) bond and the release of a urea byproduct.[5][6]

However, the highly reactive nature of the O-acylisourea intermediate also makes it prone to undesirable side reactions.[7] It can rearrange to form a stable, unreactive N-acylurea, or react with another molecule of the carboxylic acid to generate a symmetric anhydride.[5][8] To mitigate these side reactions and improve coupling efficiency, additives are frequently employed.[9]

The Role of Additives: Enhancing Efficiency and Suppressing Racemization

Additives such as 1-hydroxybenzotriazole (HOBt) and N-hydroxysuccinimide (NHS) play a crucial role in carbodiimide chemistry.[9][10] These molecules react with the O-acylisourea intermediate to form more stable active esters.[11] These active esters are less susceptible to intramolecular rearrangement and are more selective towards aminolysis, thereby increasing the yield of the desired peptide.[7]

Crucially, for chiral amino acids, a significant challenge is the prevention of racemization, which can occur via the formation of a 5(4H)-oxazolone intermediate.[11][12] Additives like HOBt are highly effective at suppressing this side reaction, thus preserving the stereochemical integrity of the amino acid residues.[10][11]

Below is a visual representation of the carbodiimide coupling mechanism, highlighting the key intermediates and the role of additives.

Carbodiimide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_additive_pathway Additive-Mediated Pathway CarboxylicAcid R-COOH (Amino Acid 1) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) CarboxylicAcid->O_Acylisourea + Carbodiimide Carbodiimide R'-N=C=N-R'' (e.g., EDC, DCC) N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea SymmetricAnhydride Symmetric Anhydride O_Acylisourea->SymmetricAnhydride + R-COOH ActiveEster Active Ester (More Stable) O_Acylisourea->ActiveEster + Additive Peptide Peptide Bond (R-CO-NH-R''') O_Acylisourea->Peptide + Amine Urea Urea Byproduct O_Acylisourea->Urea Additive Additive (e.g., HOBt, NHS) ActiveEster->Peptide + Amine ActiveEster->Urea Amine R'''-NH2 (Amino Acid 2) Solution-Phase EDC/NHS Coupling Workflow Start Start Prep Reagent Preparation (Amino Acids, EDC, NHS, Buffers) Start->Prep Activation Carboxylic Acid Activation (Amino Acid 1 + EDC + NHS in Activation Buffer) Prep->Activation Coupling Amine Coupling (Add Amino Acid 2, adjust pH to 7.2-7.5) Activation->Coupling Quenching Quench Reaction (Add Hydroxylamine or Ethanolamine) Coupling->Quenching Workup Work-up & Purification (Extraction, Chromatography) Quenching->Workup End Purified Peptide Workup->End SPPS DIC/HOBt Coupling Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing1 Wash Resin (DMF, DCM) Deprotection->Washing1 Activation Amino Acid Activation (Fmoc-AA + DIC + HOBt in DMF) Washing1->Activation Coupling Coupling to Resin Activation->Coupling Washing2 Wash Resin (DMF, DCM) Coupling->Washing2 Loop Repeat for next Amino Acid Washing2->Loop Loop->Deprotection Yes End Final Cleavage & Purification Loop->End No

Sources

Troubleshooting & Optimization

Troubleshooting low yield in Cbz-protected amino acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Low Yields in N-Carboxybenzyl (Cbz) Amino Acid Synthesis

Welcome to the technical support center for Cbz-protected amino acid synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this fundamental protecting group strategy. Here, we address common and complex issues leading to low yields, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and problems encountered during the Cbz protection of amino acids.

Question 1: My overall yield of purified Cbz-amino acid is significantly lower than expected. What are the most common initial culprits?

Low yields in Cbz protection are often traced back to a few key areas: suboptimal pH control, reagent quality, or inadequate temperature management.

  • Suboptimal pH: The Schotten-Baumann reaction, typically used for Cbz protection, is highly pH-dependent. The amino acid's nucleophilicity is crucial for the reaction to proceed. At a pH that is too low (acidic), the amino group is protonated (-NH3+), rendering it non-nucleophilic and thus unreactive towards the benzyl chloroformate. Conversely, if the pH is too high (strongly basic), the benzyl chloroformate reagent can be rapidly hydrolyzed to benzyl alcohol, consuming the reagent before it can react with the amino acid. The ideal pH range is typically between 9 and 10.5, which ensures the amino group is deprotonated and available for reaction while minimizing the hydrolysis of the protecting group reagent.

  • Reagent Quality: Benzyl chloroformate (Cbz-Cl) is notoriously unstable. It is sensitive to moisture and can degrade over time, especially if not stored properly, leading to the formation of benzyl alcohol and HCl. Always use a fresh bottle of Cbz-Cl or perform a quality check on older reagents. The amino acid starting material should also be of high purity.

  • Temperature Control: The reaction is exothermic. Without proper cooling (typically 0-5 °C), localized heating can occur, which accelerates the hydrolysis of benzyl chloroformate and can promote side reactions.

Question 2: I'm observing a significant amount of a white, water-insoluble precipitate that is not my product. What could this be?

This is a classic sign of undesired side reactions. The most likely culprits are the formation of dipeptides or oligomers, or the precipitation of dibenzyl carbonate.

  • Dipeptide/Oligomer Formation: This occurs when the activated carboxyl group of a newly formed Cbz-amino acid reacts with another molecule of the deprotonated amino acid starting material. This is more common if there is a high local concentration of the amino acid.

  • Dibenzyl Carbonate: This can form from the reaction of benzyl chloroformate with benzyl alcohol, which is a byproduct of Cbz-Cl hydrolysis.

Question 3: Why is my final product an oil instead of the expected crystalline solid?

While many Cbz-amino acids are crystalline, some, particularly those with bulky or unusual side chains, may initially present as oils. However, the presence of impurities is the most frequent cause.

  • Residual Solvents: Incomplete removal of extraction solvents like ethyl acetate or dichloromethane can result in an oily product.

  • Byproducts: The presence of byproducts such as benzyl alcohol or unreacted starting materials can interfere with crystallization.

  • Incorrect pH during Workup: If the pH of the aqueous layer is not sufficiently acidic (pH ~2) during the workup, the Cbz-amino acid will not fully protonate and precipitate, potentially leading to an oily extraction.

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to diagnosing and resolving persistent issues with low yields.

Issue 1: Systematic Diagnosis of Low Yield

A logical workflow is essential to pinpoint the root cause of low yield. The following diagram outlines a systematic approach to troubleshooting.

G A Low Yield Observed B Check Reagent Quality (Cbz-Cl, Amino Acid) A->B C Verify Reaction Conditions (pH, Temp, Stoichiometry) A->C D Analyze Crude Product (TLC, 1H NMR) A->D E Reagents Degraded? B->E F Conditions Suboptimal? C->F G Major Byproducts Identified? D->G E->C No H Use Fresh Reagents E->H Yes F->D No I Optimize Conditions (See Protocol Below) F->I Yes G->C No J Adjust Purification Strategy G->J Yes K Problem Solved H->K I->K J->K

Caption: Systematic workflow for troubleshooting low yields.

Issue 2: The Reaction Stalls or Proceeds Very Slowly

If you observe that the reaction is not progressing, as indicated by thin-layer chromatography (TLC) showing a large amount of unreacted amino acid, consider the following:

Causality: The primary reason for a stalled reaction is insufficient nucleophilicity of the amino acid, which is directly tied to the pH of the reaction medium.

Experimental Protocol: pH Monitoring and Adjustment

  • Setup: Calibrate a pH meter and have solutions of 1M NaOH and 1M HCl ready.

  • Initial pH: Before adding the benzyl chloroformate, ensure the aqueous solution of the amino acid is adjusted to a pH of 9.5-10.0.

  • Concurrent Addition: Add the benzyl chloroformate and a base (like 1M NaOH) simultaneously but separately to the reaction mixture. This maintains the pH in the optimal range, as the reaction generates HCl which would otherwise lower the pH.

  • Monitoring: Continuously monitor the pH during the addition of Cbz-Cl. If the pH drops below 9, pause the Cbz-Cl addition and add more base until the pH is restored.

Issue 3: Formation of Side Products

The formation of byproducts is a major contributor to low yields. The following diagram illustrates the desired reaction pathway versus common side reactions.

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions A Amino Acid (R-NH2) C Cbz-Amino Acid A->C + Cbz-Cl (pH 9-10) B Cbz-Cl B->C D Cbz-Cl F Benzyl Alcohol D->F Hydrolysis E H2O (high pH) E->F G Cbz-Amino Acid I Dipeptide G->I Coupling H Amino Acid H->I

Caption: Desired reaction vs. common side reactions.

Mitigation Strategies:

  • To Prevent Cbz-Cl Hydrolysis:

    • Maintain the reaction temperature at 0-5 °C using an ice bath.

    • Do not let the pH exceed 10.5.

    • Add the Cbz-Cl slowly, subsurface if possible, to ensure it reacts with the amino acid before it has a chance to hydrolyze.

  • To Prevent Dipeptide Formation:

    • Use a slight excess of benzyl chloroformate (1.1 to 1.2 equivalents) to ensure all the amino acid is protected quickly.

    • Ensure rapid and efficient stirring to avoid high local concentrations of reagents.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Temperature 0 - 5 °CMinimizes hydrolysis of Cbz-Cl and other side reactions.
pH 9.0 - 10.5Ensures the amino group is nucleophilic while limiting Cbz-Cl hydrolysis.
Cbz-Cl Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction to completion and minimizes unreacted amino acid.
Reaction Time 2 - 4 hoursTypically sufficient for completion; monitor by TLC.
Issue 4: Difficulties in Product Isolation and Purification

Even with a successful reaction, poor isolation techniques can drastically lower the final yield.

Causality: The Cbz-amino acid is amphiphilic, but its solubility is highly dependent on the pH. Effective isolation relies on exploiting this property.

Experimental Protocol: Optimized Workup and Purification

  • Quenching: After the reaction is complete (as determined by TLC), quench any remaining Cbz-Cl by adding a small amount of aqueous ammonia or by allowing the mixture to stir for an additional hour at room temperature.

  • Initial Wash: Transfer the reaction mixture to a separatory funnel and wash with a non-polar solvent like diethyl ether or hexane. This will remove non-polar impurities, such as dibenzyl carbonate or benzyl alcohol. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with vigorous stirring to precipitate the Cbz-amino acid. The target pH should be around 2. This protonates the carboxylate, making the product insoluble in water.

  • Extraction: Extract the precipitated product into an organic solvent like ethyl acetate or dichloromethane (3x washes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: If the product is an oil or is impure, recrystallization is often effective. Common solvent systems include ethyl acetate/hexane, chloroform/petroleum ether, or water/ethanol.

References

  • Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

  • Organic Syntheses. (1941). Carbobenzoxy-l-glutamic Acid. Org. Synth. 1941, 21, 18. [Link]

  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Carbobenzoxyglycyl-dl-phenylalanine. Organic Syntheses, 23, 13. [Link]

  • Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons. [Link]

Technical Support Center: Troubleshooting Cbz Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Carboxybenzyl (Cbz or Z) group deprotection. The Cbz group is a cornerstone in synthetic chemistry, particularly in peptide synthesis and complex molecule construction, valued for its stability and versatile removal methods.[1][2] However, like any chemical transformation, its removal can be accompanied by challenges. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into diagnosing and resolving common side reactions and issues encountered during Cbz deprotection.

This resource is designed to be a dynamic troubleshooting guide. Instead of a rigid format, we will explore the nuances of Cbz deprotection through a series of frequently asked questions and in-depth technical discussions. Our focus will be on the "why" behind the "how"—elucidating the mechanisms of side reactions and providing rational, evidence-based solutions.

I. Troubleshooting Guide: Common Issues in Cbz Deprotection

This section addresses the most common challenges encountered during Cbz deprotection in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: My catalytic hydrogenation for Cbz deprotection is sluggish or incomplete. What are the likely causes and how can I resolve this?

Answer: This is a frequent challenge in the lab. Several factors can impede the efficiency of catalytic hydrogenation.

  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, especially by sulfur-containing compounds (e.g., thiols, thioethers, or even a thiazole ring in the substrate).[3][4] Phosphorus-containing impurities can also deactivate the catalyst.[5]

    • Solution: Ensure your starting material is meticulously purified to remove any sulfur or phosphorus-containing contaminants. If the substrate itself contains sulfur, catalytic hydrogenation may not be the ideal method. In such cases, consider alternative deprotection strategies like acidic or nucleophilic cleavage.[3][6] For substrates with a thiazole ring, for instance, a higher catalyst loading may be necessary to achieve the desired reaction.[4]

  • Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can differ between batches and diminishes over time.[3][6]

    • Solution: Use a fresh, high-quality catalyst. If you suspect deactivation, try a new batch or a more active catalyst such as Pearlman's catalyst (Pd(OH)₂/C).[6][7]

  • Insufficient Hydrogen Pressure: Atmospheric pressure from a hydrogen balloon may not be sufficient for more challenging or sterically hindered substrates.[3][6]

    • Solution: Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus. Pressures ranging from atmospheric to 50 psi or higher are often employed.[3][6][7]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is paramount for the substrate to have access to the catalyst's surface.[3][6]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[3][6]

  • Solvent Choice: The choice of solvent can influence the reaction rate.

    • Solution: Protic solvents like methanol or ethanol are generally effective.[7] For some substrates, adding a small amount of a weak acid like acetic acid can protonate the newly formed amine, preventing it from coordinating with and poisoning the catalyst.[6][7]

Question 2: I'm observing over-reduction of other functional groups in my molecule during catalytic hydrogenation. How can I enhance selectivity?

Answer: The non-selective reduction of other functional groups is a common drawback of catalytic hydrogenation. Functional groups like alkenes, alkynes, nitro groups, and aryl halides are also susceptible to reduction.[1][3][8]

  • Solution 1: Catalytic Transfer Hydrogenation (CTH): This method often provides better selectivity.[3][6][9] It utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexadiene, which can be a milder approach than using pressurized hydrogen gas.[6][9]

  • Solution 2: Alternative Deprotection Methods: For substrates with highly sensitive functional groups, it is best to avoid reductive methods altogether.

    • Acidic Cleavage: Conditions like HBr in acetic acid or milder Lewis acid conditions such as AlCl₃ in hexafluoroisopropanol (HFIP) are excellent alternatives.[3][6][10] The AlCl₃/HFIP system, in particular, shows good tolerance for a wide range of functional groups.[10][11]

    • Nucleophilic Cleavage: For particularly sensitive and complex molecules, nucleophilic cleavage using reagents like 2-mercaptoethanol with a base offers high selectivity and avoids the use of heavy metals.[3][8][12]

Question 3: During my Cbz deprotection with HBr in acetic acid, I'm getting an acetylated side product. How can I prevent this?

Answer: This is a known side reaction where the deprotected amine is acetylated by the acetic acid solvent, particularly if the reaction is heated.[3]

  • Solution 1: Use a Non-nucleophilic Acid/Solvent System: Consider using HCl in a non-acetylating solvent like dioxane or isopropanol.[3][13][14] Trifluoroacetic acid (TFA) is another option, but be mindful that it is a strong acid that could cleave other acid-sensitive protecting groups.[3][15]

  • Solution 2: Milder Lewis Acid Conditions: The AlCl₃/HFIP method is performed at room temperature and is an excellent way to circumvent such side reactions while being compatible with many functional groups.[3][10]

Question 4: I'm concerned about the formation of the genotoxic byproduct benzyl iodide when using Lewis acid-TMS-iodide for Cbz deprotection. What are safer alternatives?

Answer: This is a valid concern, especially in the late-stage synthesis of active pharmaceutical ingredients (APIs). Benzyl iodide is a potent alkylating agent.[8]

  • Solution: It is advisable to avoid using TMS-iodide for Cbz deprotection in these contexts.[3] Safer alternatives that do not generate highly reactive and potentially genotoxic byproducts include:

    • Catalytic Hydrogenation: This method produces toluene and carbon dioxide as byproducts, which are easily removed.[2][3]

    • Milder Acidic Conditions: The AlCl₃/HFIP system is a safer choice.[3][10]

    • Nucleophilic Cleavage: Using 2-mercaptoethanol results in a benzylated thiol byproduct, which is generally less reactive and easier to handle.[3][8][12]

Question 5: What is N-benzylation and how can I avoid it during Cbz deprotection?

Answer: N-benzylation is a side reaction that can occur during catalytic hydrogenolysis, particularly if there is an insufficient supply of hydrogen.[11] This results in the formation of an N-benzyl protected tertiary amine.

  • Solution: Ensure an adequate and continuous supply of hydrogen throughout the reaction. Using a hydrogenator that maintains a constant pressure is preferable to a balloon setup for larger-scale reactions or when this side reaction is observed.

II. Method Selection and Optimization

Choosing the right deprotection method from the outset is crucial for success. The following decision tree and data summary table can guide your selection process.

Cbz Deprotection Method Selection Guide

G cluster_start cluster_check_reducible cluster_hydrogenolysis cluster_check_sulfur cluster_acid_stable cluster_acid_cleavage cluster_nucleophilic_cleavage start Start with Cbz-protected substrate check_reducible Are other reducible groups present? (e.g., alkenes, alkynes, nitro, aryl halides) start->check_reducible hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C or Transfer Hydrogenation) check_reducible->hydrogenolysis No check_sulfur Does the substrate contain sulfur? check_reducible->check_sulfur Yes check_sulfur->hydrogenolysis No acid_stable Is the substrate stable to acid? check_sulfur->acid_stable Yes acid_cleavage Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) acid_stable->acid_cleavage Yes nucleophilic_cleavage Nucleophilic Cleavage (e.g., 2-mercaptoethanol, base) acid_stable->nucleophilic_cleavage No

Caption: A decision tree for selecting the appropriate Cbz deprotection method.

Summary of Cbz Deprotection Methods
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations & Side Reactions
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1][3]Incompatible with reducible functional groups; catalyst poisoning by sulfur; safety concerns with H₂ gas; potential for N-benzylation.[1][3][8][11]
Transfer Hydrogenation Ammonium formate, Pd/CSafer than H₂ gas; often more selective.[3][6]Can still reduce some sensitive groups.[3]
Acidic Cleavage HBr in Acetic AcidEffective for hydrogenation-sensitive substrates.[1]Harsh conditions; potential for acetylation with acetic acid; O to C migration of benzyl groups in tyrosine.[3][16]
Lewis Acid Cleavage AlCl₃ in HFIPMild, good functional group tolerance, avoids hazardous reagents.[3][10]Not compatible with acid-labile groups like Boc.[10]
Nucleophilic Cleavage 2-Mercaptoethanol, BaseHighly selective for sensitive substrates; avoids heavy metals.[3][8][12]The thiol reagent has an unpleasant odor; requires basic conditions.[3]

III. Experimental Protocols

Here are detailed, step-by-step methodologies for key Cbz deprotection experiments.

Protocol 1: Catalytic Hydrogenolysis using H₂ Gas

This is the most common method for Cbz deprotection due to its mild conditions and high efficiency.[1][2]

  • Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate.[1][6]

  • Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C), typically at a loading of 5-10 mol%.[1]

  • Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere, using either a balloon for atmospheric pressure or a hydrogenation apparatus for higher pressures.[1][6] It is recommended to purge the flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen.[6]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][6]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. Further purification can be done by crystallization or chromatography if necessary.

Protocol 2: Lewis Acid-Mediated Deprotection with AlCl₃ in HFIP

This method is a mild and safe alternative, particularly for substrates with reducible functional groups.[3][10]

  • Reaction Setup: In a clean, dry flask, dissolve the Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).[6][10]

  • Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equivalents) to the solution at room temperature. The mixture may form a suspension.[3]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.[6]

  • Work-up: Dilute the reaction mixture with dichloromethane (DCM). Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.[3][6]

  • Extraction and Isolation: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired amine.[3][10]

Cbz Deprotection General Workflow

G cluster_workflow General Experimental Workflow step1 Dissolve Cbz-protected compound in solvent step2 Add deprotection reagents (e.g., Pd/C, acid) step1->step2 step3 Stir under appropriate conditions (e.g., H₂ atmosphere, room temperature) step2->step3 step4 Monitor reaction progress (TLC, LC-MS) step3->step4 step5 Quench reaction and remove catalyst (if applicable) step4->step5 step6 Aqueous work-up and extraction step5->step6 step7 Purify product (crystallization, chromatography) step6->step7

Caption: A generalized workflow for a typical Cbz deprotection experiment.

IV. Conclusion

The successful removal of the Cbz protecting group is a critical step in many synthetic endeavors. By understanding the underlying mechanisms of both the desired reaction and potential side reactions, researchers can make informed decisions to optimize their deprotection strategies. This guide provides a framework for troubleshooting common issues and selecting the most appropriate method for a given substrate. Always prioritize safety and consider the compatibility of your chosen method with all functional groups present in your molecule.

V. References

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. Retrieved from [Link]

  • ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. Retrieved from [Link]

  • MDPI. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Retrieved from [Link]

  • ResearchGate. (n.d.). Cbz deprotection conditions: screening of catalysts and sources of H2. Retrieved from [Link]

  • PubMed. (n.d.). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Cbz Protection - Common Conditions. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (2020). How does sulfur in thiazole poison Pd catalyst?. Retrieved from [Link]

  • PubMed. (2004). Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for Polar Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-zwitterionic and highly water-soluble compounds. My goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to tackle even the most stubborn purification challenges.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles faced during the purification of polar amino acid derivatives.

Q1: My polar amino acid derivative shows little to no retention on my C18 reversed-phase HPLC column. What is happening and what are my options?

A1: This is a classic problem. Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the stationary phase.[1] Highly polar compounds, like many amino acid derivatives, have a strong affinity for the polar mobile phase and are not sufficiently retained on non-polar stationary phases like C18.[2][3] This results in elution at or near the solvent front.

Your primary options are to either modify the mobile phase or, more effectively, switch to an alternative chromatographic technique.

  • Ion-Pairing Chromatography: You can add an ion-pairing reagent (e.g., trifluoroacetic acid for basic derivatives or triethylamine for acidic derivatives) to the mobile phase. This reagent forms a neutral, more hydrophobic complex with your charged analyte, increasing its retention on a reversed-phase column.[3] However, be aware that these reagents can be difficult to remove from your final product and may interfere with mass spectrometry.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[4][5][6] It utilizes a polar stationary phase (e.g., silica, amide, or amino-bonded phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of water.[2][7] In HILIC, a water-rich layer forms on the stationary phase, and polar analytes partition into this layer, leading to retention.[4][7] Increasing the aqueous content of the mobile phase will decrease retention and elute your compound.[2]

  • Ion-Exchange Chromatography (IEX): If your derivative has a net positive or negative charge, IEX can be a powerful purification method.[8][9] This technique separates molecules based on their charge by using a stationary phase with an opposite charge.[10] For example, a positively charged (cationic) derivative will bind to a negatively charged cation-exchange column.[11]

Q2: I'm trying to purify a zwitterionic amino acid derivative. How do I choose the right purification strategy?

A2: Zwitterionic compounds present a unique challenge as they possess both positive and negative charges, and their net charge is highly dependent on pH. The key is to manipulate the pH to favor a specific charge state for chromatographic separation or to utilize its isoelectric point (pI) for crystallization or precipitation.

  • Ion-Exchange Chromatography (IEX): You can exploit the pH-dependent charge of your zwitterion.[12] At a pH below its pI, the molecule will have a net positive charge and can be purified using a cation-exchange column. Conversely, at a pH above its pI, it will have a net negative charge and can be purified using an anion-exchange column.[9]

  • Crystallization at the Isoelectric Point (pI): At its pI, a zwitterionic compound has a net charge of zero and often exhibits its lowest solubility in aqueous solutions. This property can be leveraged for purification by adjusting the pH of your crude solution to the pI of your derivative to induce crystallization or precipitation, leaving more soluble impurities behind.

  • Mixed-Mode Chromatography: This advanced technique uses stationary phases with both reversed-phase and ion-exchange characteristics. A core-shell mixed-mode column combining reversed-phase and cation-exchange mechanisms can effectively retain and separate underivatized amino acids without ion-pairing reagents.[3]

Q3: My purified amino acid derivative is contaminated with salt from the synthesis or a previous purification step. How can I effectively desalt my sample?

A3: Salt removal is a critical step, especially for downstream applications. Several methods can be employed, with the choice depending on the scale of your purification and the properties of your derivative.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on size. Your larger amino acid derivative will elute before the smaller salt ions. This is a gentle method but can lead to sample dilution.

  • Reversed-Phase Chromatography: If your derivative has some hydrophobic character (e.g., due to protecting groups), you can use a C18 column. The derivative will be retained while the salts wash through. Elution is then achieved with a higher percentage of organic solvent.

  • Ion-Exchange Chromatography: You can bind your charged derivative to an ion-exchange resin, wash away the neutral salts with water, and then elute your product with a buffer containing a higher salt concentration or by changing the pH.[13]

  • Dialysis: For larger quantities, dialysis can be an effective but slow method to remove salts.

  • Electrodialysis: This is an electromembrane process that can efficiently remove salts from solutions containing amino acids.[14][15]

Q4: I am using protecting groups in my synthesis. How do they affect the purification strategy?

A4: Protecting groups significantly alter the physicochemical properties of amino acid derivatives, which must be factored into your purification plan.[16][17]

  • Increased Hydrophobicity: Many common protecting groups (e.g., Boc, Cbz, Fmoc) are hydrophobic.[18] This increased hydrophobicity makes the protected derivative more amenable to purification by standard reversed-phase chromatography.

  • Changes in Polarity and Charge: Protecting the amino or carboxyl group will change the overall charge and polarity of the molecule. For example, protecting the amine of an amino acid removes its basicity and zwitterionic character at neutral pH, making it behave more like a simple carboxylic acid.

  • Orthogonal Protection Strategies: In complex syntheses, different protecting groups that can be removed under different conditions (orthogonal protection) are used.[19] Your purification strategy may need to be adapted after each deprotection step to account for the change in the molecule's properties.

II. Troubleshooting Guides

This section provides a more in-depth, problem-and-solution-oriented guide to common issues encountered during the purification of polar amino acid derivatives.

Troubleshooting Chromatographic Purifications
Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the stationary phase (e.g., silanol groups on silica-based columns).- Overloading the column.- Inappropriate mobile phase pH.- For RP-HPLC: Add a small amount of an acid (e.g., 0.1% TFA) or a base (e.g., 0.1% NH4OH) to the mobile phase to suppress ionization of your compound and silanol groups.- For HILIC: Ensure proper column equilibration. Adjust the buffer concentration in the mobile phase.- General: Reduce the sample load. Ensure the sample is fully dissolved in the mobile phase.
Irreproducible Retention Times - Inadequate column equilibration.- Mobile phase composition drift.- Temperature fluctuations.- Column degradation.- Equilibrate the column with at least 10-20 column volumes of the initial mobile phase, especially for HILIC.[20]- Prepare fresh mobile phase daily and keep it well-mixed.- Use a column oven to maintain a constant temperature.- Use a guard column and ensure the mobile phase pH is within the stable range for the column.
No Elution of the Product - Compound has very strong interactions with the stationary phase.- Compound precipitated on the column.- For IEX: Increase the salt concentration or change the pH of the elution buffer significantly.- For HILIC: Increase the aqueous content of the mobile phase (up to 50% or more).- General: If precipitation is suspected, try to wash the column with a stronger solvent in which your compound is soluble. Check the solubility of your compound in the mobile phase before injection.
Co-elution with Impurities - Insufficient resolution.- Optimize the gradient steepness (for gradient elution).- Change the mobile phase organic modifier (e.g., from acetonitrile to methanol or vice-versa).- Try a different column with alternative selectivity (e.g., a different HILIC stationary phase like an amide vs. an amino phase).[4]- Change the pH of the mobile phase to alter the ionization state and retention of your compound and impurities.
Troubleshooting Crystallization
Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Presence of impurities that inhibit crystallization.- Cooling too rapidly.- Concentrate the solution further by slow evaporation of the solvent.- Add a "poorer" solvent (an anti-solvent) dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of your compound.- Allow the solution to cool more slowly to room temperature, then in the refrigerator, and finally in the freezer.[21]
Oiling Out - The compound's solubility is exceeded above its melting point.- The solution is too concentrated.- Add a small amount of additional hot solvent to dissolve the oil, then cool slowly.- Try a different crystallization solvent with a lower boiling point.[22]- Use a solvent pair for recrystallization.[23]
Poor Recovery - Using too much solvent for recrystallization.- Washing the crystals with a solvent that is not ice-cold.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.[21]- Cool the crystallization mixture in an ice bath before filtration to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent.[21]

III. Experimental Protocols & Workflows

Protocol 1: General Screening for a Recrystallization Solvent
  • Place approximately 20-30 mg of your crude amino acid derivative into a small test tube.

  • Add the potential solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily, the solvent is unsuitable for recrystallization but may be a good "soluble" solvent in a solvent-pair system.

  • If the compound is insoluble at room temperature, heat the mixture to the boiling point of the solvent.

  • If the compound dissolves in the hot solvent, it is a potentially good recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe for crystal formation. A good solvent will yield a significant amount of crystalline solid.

Table of Common Recrystallization Solvents for Polar Compounds:

SolventProperties
WaterExcellent for highly polar and salt-form derivatives. High boiling point allows for a large temperature gradient.[24]
Ethanol/MethanolGood for moderately polar compounds. Often used in combination with water.
IsopropanolLess polar than ethanol, can be effective for derivatives with some non-polar character.
AcetoneA polar aprotic solvent, can be useful but its lower boiling point may limit the temperature gradient.
AcetonitrileAnother polar aprotic solvent, often used in solvent pairs.
Water/Ethanol MixA very common and effective solvent pair for tuning polarity.
Water/Acetone MixAnother useful solvent pair for compounds with intermediate polarity.
Workflow: Selecting a Purification Strategy

The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for a polar amino acid derivative.

Purification_Strategy start Crude Polar Amino Acid Derivative is_solid Is the crude material a solid? start->is_solid is_charged Is the derivative charged at a usable pH? is_zwitterionic Is it zwitterionic? is_charged->is_zwitterionic No iex Ion-Exchange Chromatography (IEX) is_charged->iex Yes has_hydrophobic_groups Does it have significant hydrophobic character (e.g., protecting groups)? is_zwitterionic->has_hydrophobic_groups No is_zwitterionic->iex Yes (adjust pH away from pI) crystallization Crystallization / Recrystallization is_zwitterionic->crystallization Yes (adjust pH to pI) rp_hplc Reversed-Phase HPLC (with or without ion-pairing) has_hydrophobic_groups->rp_hplc Yes hilic HILIC has_hydrophobic_groups->hilic No is_solid->is_charged No is_solid->crystallization Yes final_product Purified Product rp_hplc->final_product hilic->final_product iex->final_product crystallization->final_product

Caption: Decision workflow for purification strategy selection.

IV. References

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 35(19), 2413-2424. [Link]

  • Hydrophilic interaction chromatography. Wikipedia. [Link]

  • Ultra-Fast HPLC Separation of Underivatized Amino Acids in Reversed-Phase and Cation-Exchange Modes. HELIX Chromatography. [Link]

  • Soper, S. A., & McGown, L. B. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92. [Link]

  • Anion Exchange Chromatography. Bio-Rad. [Link]

  • Chromatography for Protein Analysis: Separation By Amino Acids. FTLOScience. [Link]

  • Analytical Methods for Amino Acids. Shimadzu. [Link]

  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). The separation of amino acids by chromatography on ion exchange columns. Journal of Biological Chemistry, 195(2), 669-683.

  • Hirs, C. H., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-83.

  • Separation and Detection of Amino Acids. eCampusOntario Pressbooks. [Link]

  • Any tips for purification of two zwitterionic compounds? Reddit. [Link]

  • Recrystallization1. University of California, Irvine. [Link]

  • How to desalt zwitterions? ResearchGate. [Link]

  • Hennig, P., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415, 6189–6198. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. [Link]

  • Recrystallization. Biocyclopedia. [Link]

  • Protein Purification by Ion Exchange Chromatography. Sino Biological. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Recrystallization. University of Colorado Boulder. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Babilas, D., & Dydo, P. (2020). Desalination of Neutral Amino Acid Solutions in an Electromembrane System. Membranes, 10(11), 329. [Link]

  • The Application of Electrodialysis to Desalting an Amino Acid Solution. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia. [Link]

Sources

Preventing racemization during coupling of Cbz-amino acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers and Drug Development Professionals

Welcome to the technical support center for peptide synthesis. This guide is designed to provide you, our fellow researchers and developers, with in-depth, field-proven insights into one of the most persistent challenges in peptide chemistry: preventing racemization during the coupling of Carboxybenzyl (Cbz)-protected amino acids. Maintaining the stereochemical integrity of your peptide is paramount to its biological activity and therapeutic efficacy. This resource combines troubleshooting guides and frequently asked questions to address the specific issues you may encounter in the lab.

Troubleshooting Guide: Real-World Scenarios & Solutions

This section addresses specific problems encountered during experiments. Each solution is grounded in mechanistic principles to help you make informed decisions.

Question: I'm using a standard DCC/DIC and base protocol for my Cbz-amino acid coupling and my chiral HPLC shows significant epimerization. What is my first-line-of-defense?

Answer:

This is a classic and common issue. The primary culprit is the highly reactive O-acylisourea intermediate formed by the reaction of the Cbz-amino acid with the carbodiimide (DCC or DIC).[1] This intermediate is highly susceptible to base-catalyzed abstraction of the alpha-proton, leading to the formation of a 5(4H)-oxazolone, which is the main pathway to racemization.[2][3][4][5]

Immediate Corrective Actions:

  • Introduce an Additive: This is the most critical and effective solution. Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) intercept the reactive O-acylisourea intermediate.[1][6] This forms a more stable, yet still reactive, active ester (e.g., OBt ester). This new intermediate is significantly less prone to forming the oxazolone, thereby suppressing racemization.[7][8]

  • Re-evaluate Your Base: The choice and amount of base are critical.[7]

    • Steric Hindrance: Use a sterically hindered, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine are superior to N-methylmorpholine (NMM) or triethylamine (TEA) in minimizing racemization because their bulkiness disfavors the abstraction of the alpha-proton.[7]

    • Stoichiometry: If your amine component is a salt (e.g., HCl or TFA salt), use only one equivalent of base to neutralize it. Excess base floating in the reaction mixture will actively promote racemization.

Workflow: First-Line Troubleshooting for Carbodiimide Coupling

G cluster_0 Problem Identification cluster_1 Immediate Actions cluster_2 Outcome Problem High Racemization with Cbz-AA + DCC/DIC + Base Additive Introduce Additive (1.1 eq HOBt or Oxyma) Problem->Additive Intercepts reactive intermediate Base Change Base (DIPEA or Collidine) Problem->Base Reduces α-proton abstraction Stoichiometry Check Base Stoichiometry (1 eq for salt neutralization) Problem->Stoichiometry Minimizes excess base Result Reduced Racemization & Preserved Chiral Integrity Additive->Result Base->Result Stoichiometry->Result

Caption: Troubleshooting workflow for racemization in carbodiimide couplings.

Question: My coupling reaction is slow, and when I increase the temperature to speed it up, racemization skyrockets. How can I accelerate the reaction safely?

Answer:

Increasing temperature is a double-edged sword. While it accelerates the desired coupling, it disproportionately accelerates the rate of racemization.[9] This is because the activation energy for oxazolone formation and subsequent enolization is often lower than that of the productive amide bond formation.

Safe Acceleration Strategies:

  • Switch to a More Potent Additive: If you are using HOBt, switching to 1-Hydroxy-7-azabenzotriazole (HOAt) or Oxyma can significantly increase the reaction rate without increasing racemization.[7][10] The nitrogen atom at the 7-position in HOAt creates a neighboring group effect, making the resulting active ester more reactive and accelerating the coupling.[11] Oxyma-based esters are also highly reactive and have an excellent safety profile.[7]

  • Use an Onium Salt Coupling Reagent: Instead of activating the Cbz-amino acid in situ with a carbodiimide, switch to a pre-formed onium salt reagent like HBTU, HATU, or PyBOP. These reagents rapidly and efficiently generate the active ester (OBt or OAt ester, respectively) with minimal side reactions.[12][13] HATU is particularly effective for sterically hindered couplings.[13]

  • Optimize Your Solvent: The polarity of the solvent can influence racemization.[14][15] While DMF is a standard, switching to a less polar solvent like Dichloromethane (DCM) can sometimes reduce racemization by disfavoring the formation of the charged enolate intermediate.[1] However, ensure all your reactants remain soluble.

Frequently Asked Questions (FAQs)

This section provides authoritative answers to broader questions about the principles of racemization involving Cbz-amino acids.

Question: What is the primary chemical mechanism that causes racemization in Cbz-amino acids during peptide coupling?

Answer:

The dominant mechanism for racemization of N-acylated amino acids, including those protected with Cbz, is through the formation of a planar, achiral intermediate called a 5(4H)-oxazolone (also known as an azlactone).[2][3][5]

The process occurs in several steps:

  • Activation: The carboxyl group of the Cbz-amino acid is activated by a coupling reagent (e.g., a carbodiimide like DCC). This forms a highly reactive intermediate, such as an O-acylisourea.[1]

  • Intramolecular Cyclization: The carbonyl oxygen of the Cbz protecting group attacks the activated carboxyl group, causing an intramolecular cyclization that releases the activating group and forms the 5(4H)-oxazolone.

  • Tautomerization & Racemization: In the presence of a base, a proton is abstracted from the alpha-carbon (the stereocenter).[2] This creates a resonance-stabilized, aromatic oxazole intermediate, which is planar and achiral.

  • Re-protonation: When this planar intermediate is re-protonated, it can happen from either face with roughly equal probability, leading to a mixture of L- and D-isomers—racemization.

  • Coupling: The oxazolone itself can be attacked by the amine nucleophile, but this often happens after racemization has occurred.

Urethane-based protecting groups like Cbz and Fmoc are considered "safer" than simple acyl groups (like Acetyl) because the lone pair on the urethane nitrogen participates in resonance, making the carbonyl oxygen less nucleophilic and thus slowing down the rate of oxazolone formation.[3] However, under harsh conditions (strong base, highly reactive intermediates), this protective effect can be overcome.

Mechanism: Oxazolone-Mediated Racemization

G Cbz_AA Cbz-L-Amino Acid (Chiral) Activated_Ester Activated Intermediate (e.g., O-acylisourea) Cbz_AA->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Chiral) Activated_Ester->Oxazolone Intramolecular Cyclization Peptide_Bond Desired Peptide Bond (Chiral Integrity Maintained) Activated_Ester->Peptide_Bond + R'-NH2 (Desired Pathway) Aromatic_Oxazole Aromatic Oxazole Intermediate (Planar, Achiral) Oxazolone->Aromatic_Oxazole + Base (Proton Abstraction) Aromatic_Oxazole->Oxazolone Re-protonation (Loss of Chirality) Racemized_Product Racemized Product (L- and D-mixture) Aromatic_Oxazole->Racemized_Product + R'-NH2 Amine R'-NH2

Caption: The primary pathway for racemization via oxazolone formation.

Question: How do additives like HOBt, HOAt, and Oxyma quantitatively compare in their ability to suppress racemization?

Answer:

Additives are essential tools for suppressing racemization, especially in carbodiimide-mediated couplings.[7] They work by converting the highly unstable O-acylisourea intermediate into a more stable active ester, which is less prone to cyclizing into an oxazolone but still reactive enough to couple with the amine component.[1][8]

While direct quantitative comparisons depend heavily on the specific amino acids, solvents, and bases used, a generally accepted hierarchy of effectiveness has been established in the field.

Table 1: Comparison of Common Racemization-Suppressing Additives

AdditiveChemical NamepKa[7]Relative EffectivenessKey Considerations
HOBt 1-Hydroxybenzotriazole4.60GoodThe historical standard. Effective in most cases but can be outperformed by newer additives.[2] Has explosive properties in its anhydrous form, leading to restricted availability.[2]
HOAt 1-Hydroxy-7-azabenzotriazole3.28ExcellentSuperior to HOBt due to the electron-withdrawing effect of the pyridine nitrogen, which accelerates coupling and further stabilizes the active ester against racemization.[7][11]
6-Cl-HOBt 6-Chloro-1-hydroxybenzotriazole3.35ExcellentThe chloro-substituent makes it more acidic than HOBt, enhancing its performance to a level comparable with HOAt.[7]
Oxyma Ethyl 2-cyano-2-(hydroxyimino)acetate~4.60ExcellentPerformance is comparable or even superior to HOAt in many cases.[7] It is a non-explosive, cost-effective, and safer alternative to benzotriazole-based additives.[7]
CuCl₂ Copper(II) ChlorideN/AVery HighAn additive found to be extremely efficient at suppressing racemization, even in very sensitive couplings.[16] It is believed to work by suppressing the racemization of the oxazolone itself.[16]

Expert Recommendation: For routine couplings, Oxyma is now considered the best choice due to its high efficacy, excellent safety profile, and cost-effectiveness.[7] For particularly difficult or sterically hindered couplings where speed is essential, HOAt (often incorporated into the coupling reagent itself, like in HATU) remains a top-tier option.[11]

Protocols: Best Practices in Action
Protocol: Low-Racemization Coupling of a Cbz-Amino Acid using DIC/Oxyma

This protocol details a standard procedure for coupling a Cbz-protected amino acid to an amine-HCl salt, minimizing the risk of racemization.

Materials:

  • Cbz-protected amino acid (1.0 eq)

  • Amine component (as HCl salt) (1.0 eq)

  • Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.1 eq)

  • DIC (N,N'-Diisopropylcarbodiimide) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (1.0 eq)

  • Anhydrous DMF or DCM as solvent

Procedure:

  • Dissolution: In a clean, dry, nitrogen-flushed reaction vessel, dissolve the Cbz-amino acid (1.0 eq), the amine-HCl salt (1.0 eq), and Oxyma (1.1 eq) in the anhydrous solvent. Stir until all solids are dissolved.

  • Cooling (Critical Step): Cool the reaction mixture to 0 °C using an ice-water bath. Low temperatures are highly recommended for carbodiimide-mediated couplings as they disfavor side reactions, including oxazolone formation.[2]

  • Base Addition: Slowly add DIPEA (1.0 eq) to the cooled mixture. The purpose of this single equivalent of base is solely to neutralize the HCl salt of the amine component, forming the free amine in situ.

  • Activation and Coupling: Add DIC (1.1 eq) dropwise to the cold, stirring solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Once the reaction is complete, filter off the precipitated diisopropylurea (DIU) byproduct.

    • Rinse the filter cake with a small amount of cold solvent.

    • Proceed with a standard aqueous workup to remove the water-soluble components (excess reagents, base salts).

  • Analysis: After purification, analyze the stereochemical purity of the product using a suitable chiral HPLC method to confirm the absence of the diastereomeric impurity.

References
  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia (n.d.). Peptide synthesis. Retrieved from [Link]

  • Miyazawa, T., Otomatsu, T., Fukui, Y., Yamada, T., & Kuwata, S. (1988). Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. Retrieved from [Link]

  • ResearchGate (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

  • Biomatik (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Iris Biotech (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Retrieved from [Link]

  • Romoff, T. T., Tran, T. A., & Goodman, M. (1997). Urethane-protected N-carboxyanhydrides (UNCAs) as unique reactants for the study of intrinsic racemization tendencies in peptide synthesis. PubMed. Retrieved from [Link]

  • MDPI (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health (NIH) (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate (n.d.). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Retrieved from [Link]

  • National Institutes of Health (NIH) (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • National Institutes of Health (NIH) (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl). Retrieved from [Link]

  • ResearchGate (n.d.). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Retrieved from [Link]

  • ResearchGate (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser.... Retrieved from [Link]

  • ResearchGate (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]

  • PNAS (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets. Retrieved from [Link]

  • AAPPTEC (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate (n.d.). Proposed mechanism for the formation of the reactive species of the.... Retrieved from [Link]

  • ResearchGate (n.d.). Epimerization by oxazolone formation. Retrieved from [Link]

  • YouTube (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Retrieved from [Link]

  • National Institutes of Health (NIH) (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Protected Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to overcome one of the most persistent challenges in solid-phase peptide synthesis (SPPS): the poor solubility of protected amino acids. Here, we move beyond simple protocols to explain the why behind the how, empowering you to make informed decisions in your experimental design.

The Root of the Problem: Why Do Protected Amino Acids Crash Out of Solution?

The solubility of a protected amino acid is a delicate balance of intermolecular forces. Disruption of this balance can lead to precipitation and incomplete reactions, ultimately compromising the integrity of your synthesis. The primary culprits behind poor solubility are:

  • Intrinsic Properties of the Amino Acid: The inherent hydrophobicity of an amino acid's side chain plays a significant role.[1][2] Amino acids with bulky, nonpolar side chains are naturally less soluble in the polar aprotic solvents typically used in SPPS.

  • Protecting Group Aggregation: The protecting groups themselves, particularly the Fmoc group, can self-associate through π-stacking interactions, leading to aggregation and reduced solubility.[1]

  • On-Resin Aggregation: As the peptide chain elongates on the solid support, it can fold into secondary structures, such as β-sheets.[3][4] This on-resin aggregation can physically block access of reagents to the growing peptide chain, leading to failed couplings.[5][6][7] This is especially prevalent in sequences rich in hydrophobic residues.[8][9]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding the solubility of protected amino acids.

Q1: My Fmoc-amino acid won't dissolve in DMF, which is the standard solvent. What's happening?

A1: While DMF is a workhorse solvent in SPPS, several factors can lead to poor solubility of Fmoc-amino acids.[10] The quality of the DMF is critical; over time, it can degrade to dimethylamine, which can interfere with the synthesis.[1][10] Additionally, the hydrophobicity of the amino acid side chain and aggregation of the Fmoc protecting groups are common contributors to insolubility.[1]

Q2: I'm observing precipitation during my coupling reaction. What are the likely causes and solutions?

A2: Precipitation during coupling is often a sign of on-resin aggregation.[1] The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the resin, preventing reagents from reaching the reaction site.[8] To address this, you can try washing the resin with a chaotropic salt solution (e.g., 0.8 M NaClO₄ in DMF) to disrupt the hydrogen bonds causing the aggregation.[1][11] Alternatively, switching to a more powerful solvent like N-Methyl-2-pyrrolidone (NMP) can help solvate the growing peptide chain more effectively.[1][8]

Q3: Are there viable "green" alternatives to traditional SPPS solvents like DMF and NMP?

A3: Yes, the development of greener solvents for SPPS is an active area of research driven by safety and environmental concerns.[12][13] Some promising alternatives include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and binary mixtures like DMSO and ethyl acetate.[12][14] However, it's important to note that switching to a new solvent system may require significant optimization of the synthesis protocol.[12]

Q4: Can I use heat to dissolve a stubborn protected amino acid?

A4: Gentle heating to around 37°C can be an effective way to increase the solubility of sparingly soluble protected amino acids.[1] However, prolonged exposure to higher temperatures should be avoided as it can lead to degradation of the amino acid.

Q5: How can I proactively prevent solubility issues with known "difficult" sequences?

A5: For sequences known to be prone to aggregation, a proactive approach is often best. Consider incorporating structure-disrupting elements like pseudoproline dipeptides or using backbone-protected amino acids (e.g., with Dmb or Hmb groups) at regular intervals (e.g., every six to seven residues).[4][11][15] These strategies can disrupt the formation of secondary structures that lead to aggregation.[15]

Troubleshooting Guide: A Systematic Approach to Solubility Problems

When faced with a solubility issue, a systematic approach can help you quickly identify and resolve the problem. The following flowchart outlines a decision-making process for troubleshooting common solubility challenges.

Caption: Troubleshooting workflow for protected amino acid solubility.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for some of the more advanced techniques discussed in this guide.

Protocol 1: Solubilization Using a DMSO Co-solvent

This protocol is for sparingly soluble protected amino acids that do not dissolve in DMF alone.

  • Prepare a concentrated stock solution: Dissolve the protected amino acid in a minimal amount of DMSO (e.g., 100 mg/mL).

  • Prepare the coupling solution: In a separate vial, add the required volume of DMF for your coupling reaction.

  • Combine the solutions: Add a small volume of the concentrated DMSO stock solution to the DMF.

  • Mix thoroughly: Vortex the mixture to ensure it is homogeneous.

  • Proceed with activation and coupling: Use the solution immediately for your coupling reaction.

Protocol 2: On-Resin Chaotropic Salt Wash

This protocol is designed to disrupt on-resin aggregation before a difficult coupling step.

  • Deprotect the resin: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin-bound peptide.

  • Wash the resin: Wash the resin thoroughly with DMF.

  • Prepare the chaotropic salt solution: Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF.[1][11]

  • Treat the resin: Wash the resin with the chaotropic salt solution for 2-5 minutes.[15]

  • Wash thoroughly: Wash the resin extensively with DMF to completely remove the chaotropic salt.

  • Proceed with coupling: Immediately proceed with your standard coupling protocol.

Protocol 3: Incorporation of Pseudoproline Dipeptides

This protocol describes the manual coupling of a pseudoproline dipeptide to disrupt secondary structure formation.

  • Resin preparation: Swell the resin in DMF and perform the Fmoc deprotection of the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Prepare the coupling reagents: In a separate vessel, dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (5 equivalents relative to resin loading) and a coupling reagent such as HATU (5 equivalents) in a minimal volume of DMF or NMP.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (10 equivalents) to the dipeptide/coupling reagent solution and mix.

  • Coupling: Immediately add the activated solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF.

Data Summary: Solvent Properties and Amino Acid Solubility

The choice of solvent is a critical factor in ensuring the solubility of protected amino acids. The following table provides a qualitative overview of the solubility of different types of Fmoc-amino acids in common SPPS solvents.

Amino Acid TypeDMFNMPDCMDMSO
Hydrophobic (e.g., Val, Leu, Ile) ModerateGoodPoorGood
Polar (e.g., Ser, Thr, Gln) GoodGoodPoorVery Good
Charged (e.g., Asp, Glu, Lys, Arg) GoodGoodVery PoorVery Good
Aromatic (e.g., Phe, Tyr, Trp) Moderate-GoodGoodPoorGood

Note: This table provides a general guideline. Actual solubility can vary depending on the specific amino acid and the quality of the solvent.

Conclusion

Successfully navigating the solubility challenges of protected amino acids is a key aspect of efficient and reliable peptide synthesis. By understanding the underlying causes of poor solubility and employing the systematic troubleshooting and proactive strategies outlined in this guide, researchers can significantly improve the outcomes of their syntheses. Remember that a thoughtful and informed approach to experimental design is your most powerful tool in the laboratory.

References

  • Green solvents for solid phase peptide synthesis - Biotage. Available at: [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis Online. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed. Available at: [Link]

  • Sequence-dependent aggregation leads to "difficult couplings", which... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. Available at: [Link]

  • Solvents for Solid Phase Peptide Synthesis. Available at: [Link]

  • Prediction and improvement of protected peptide solubility in organic solvents - PubMed. Available at: [Link]

  • Peptide synthesis - Wikipedia. Available at: [Link]

  • Which strategies do you use for difficult sequences in solid phase synthesis? Available at: [Link]

  • Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences - University of Arizona. Available at: [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase - Open Access Pub. Available at: [Link]

  • (PDF) Controlling Segment Solubility In Large Protein Synthesis - ResearchGate. Available at: [Link]

  • An effective organic solvent system for the dissolution of amino acids - PubMed. Available at: [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. Available at: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. Available at: [Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis - Taylor & Francis Online. Available at: [Link]

  • Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed. Available at: [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent | Biotage. Available at: [Link]

    • Backgrounds of Amino Acids - Chemistry LibreTexts. Available at: [Link]

  • Protein Design: From the Aspect of Water Solubility and Stability - PMC - PubMed Central. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • Using Chaotropic Extraction Buffers to Preserve the Native Charge of Protein. Available at: [Link]

  • Multiphasic DNA Adsorption to Silica Surfaces under Varying Buffer, pH, and Ionic Strength Conditions - NIH. Available at: [Link]

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Technical Support Center: Troubleshooting Incomplete Cbz Deprotection with Pd/C Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Carboxybenzyl (Cbz or Z) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance on overcoming common challenges associated with the use of Palladium on carbon (Pd/C) catalysts for this critical transformation. As a widely used method, catalytic hydrogenation is generally efficient, but its heterogeneous nature can lead to challenges.[1][2] This resource provides a structured approach to diagnosing and resolving issues related to incomplete or stalled Cbz deprotection reactions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and validated solutions to get your reaction back on track.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow, incomplete, or has stalled entirely. What are the likely causes and how can I fix it?

Slow or incomplete hydrogenation is the most frequent issue encountered.[1][3] The problem can typically be traced back to one of four areas: the catalyst, the reaction conditions, the substrate, or the product itself.

Root Cause Analysis & Solutions

A. Catalyst Inactivation (Poisoning)

The palladium catalyst surface is highly susceptible to poisoning, which blocks the active sites required for hydrogenation.[4][5]

  • Common Poisons : The most common culprits are sulfur-containing functional groups (e.g., thiols, thioethers, thioureas) and residual sulfur-containing reagents from previous steps.[1][6][7] Phosphorus compounds can also deactivate the catalyst.[4][5]

  • Diagnostic Check : Review the synthetic route of your starting material for any sulfur- or phosphorus-based reagents. If suspected, purify the starting material meticulously before the hydrogenation step.

  • Solutions :

    • Increase Catalyst Loading : In cases of mild poisoning, increasing the catalyst loading (e.g., from 10 mol% to 20 mol% or higher) can sometimes provide enough active sites to drive the reaction to completion.[4][5]

    • Use a More Robust Catalyst : Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be more resistant to poisoning than standard Pd/C.[3][5]

    • Alternative Deprotection Methods : If the substrate contains an unavoidable sulfur moiety, catalytic hydrogenation is likely not the best method. Consider switching to an acid-mediated cleavage (e.g., HBr in acetic acid) or a nucleophilic cleavage protocol.[1][3][8]

B. Poor Catalyst Quality or Activity

The activity of Pd/C can vary significantly between batches and diminishes with age.[1][3]

  • Diagnostic Check : If the reaction has worked previously with a different batch of catalyst, the current batch may be inactive.

  • Solutions :

    • Use Fresh Catalyst : Always use a fresh, high-quality catalyst from a reputable supplier.[3]

    • Catalyst Activation : In some cases, the catalyst can be activated by heating it under vacuum before use, though purchasing a new batch is often more reliable.[6]

C. Suboptimal Reaction Conditions

Efficient heterogeneous catalysis depends on the successful interaction of three phases: solid (catalyst), liquid (substrate in solvent), and gas (hydrogen).

  • Inadequate Mixing : The substrate must have access to the catalyst surface.[1][3]

    • Solution : Ensure vigorous stirring or agitation. For larger scale reactions, mechanical stirring is often necessary.

  • Insufficient Hydrogen Pressure : Atmospheric pressure may not be sufficient for challenging substrates.[1][4]

    • Solution : Increase the hydrogen pressure. Reactions are often successful at pressures up to 50 psi or higher using appropriate hydrogenation apparatus.[3]

  • Poor Substrate Solubility : The substrate must be fully dissolved for the reaction to proceed efficiently.[4][5]

    • Solution : Experiment with different solvents or solvent mixtures. Common solvents include methanol, ethanol, ethyl acetate, and THF.[3] Dichloromethane has also been shown to be a useful solvent.[9]

D. Product Inhibition

The deprotected amine product can coordinate to the palladium catalyst, effectively poisoning it and stalling the reaction.[5][6]

  • Diagnostic Check : Does the reaction start well and then stop before reaching completion? This is a classic sign of product inhibition.

  • Solution : Perform the reaction in an acidic solvent, such as methanol with a small amount of acetic acid.[3][6] The acid protonates the product amine, preventing its coordination to the palladium surface.[5]

Question 2: I'm observing side products from the reduction of other functional groups. How can I improve selectivity?

A common challenge with catalytic hydrogenation is the non-selective reduction of other sensitive functional groups.[1]

  • Competing Reductions : Functional groups like aryl halides (especially bromides and iodides), nitro groups, alkenes, and benzyl ethers can also be reduced under standard hydrogenation conditions.[1][8]

  • Solutions :

    • Catalytic Transfer Hydrogenation (CTH) : This method often provides better selectivity.[3][5] It uses a hydrogen donor in situ, such as ammonium formate or formic acid, which can be milder than using pressurized hydrogen gas.[2]

    • Use of Catalyst Poisons : In a controlled manner, specific additives can be used to "tame" the catalyst's activity. For example, using diphenylsulfide as a catalyst poison can allow for the selective reduction of olefins and acetylenes without cleaving N-Cbz groups.[10] A Pd/C-pyridine combination can also be used for selective hydrogenolysis.[11]

    • Alternative Deprotection Methods : For highly sensitive substrates, non-reductive methods are the best choice.

      • Acidic Cleavage : Milder Lewis acid conditions like AlCl₃ in hexafluoroisopropanol (HFIP) are compatible with many functional groups.[1][12]

      • Nucleophilic Cleavage : A protocol using 2-mercaptoethanol with a base offers high selectivity and avoids heavy metals.[1][8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Cbz deprotection via catalytic hydrogenolysis?

The reaction proceeds via the cleavage of the benzylic C-O bond on the surface of the palladium catalyst.[2] This releases an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, with toluene and carbon dioxide as the byproducts.[2][13]

Q2: What is the typical catalyst loading for a Pd/C hydrogenation?

A 10% Pd/C catalyst is most common, with a typical loading of 5-10 mol% of palladium relative to the substrate.[3][14] This can also be expressed as 10-20% by weight of the substrate.[4]

Q3: How should I handle and dispose of the Pd/C catalyst safely?

Pd/C catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen.[5] It should not be allowed to dry in the air.[1] After filtration, the catalyst on the filter paper should be quenched with water before disposal.[1]

Q4: Can I use an alternative to hydrogen gas?

Yes, catalytic transfer hydrogenation is an excellent alternative that avoids the need for pressurized hydrogen gas.[2] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[5][12]

Q5: My substrate is insoluble in common hydrogenation solvents. What should I do?

Poor solubility can severely hinder the reaction rate.[5] You can try solvent mixtures to improve solubility.[5] For some substrates, using a surfactant like TPGS-750-M in water can create micellar nanoreactors, allowing the reaction to proceed in an aqueous medium.[15]

Visual Troubleshooting Workflow & Data

The following diagram provides a logical workflow for troubleshooting incomplete Cbz deprotection reactions.

G start Incomplete Cbz Deprotection (Catalytic Hydrogenation) check_catalyst Check Catalyst start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_substrate Check Substrate/Product start->check_substrate catalyst_quality Is catalyst old or from a new batch? check_catalyst->catalyst_quality check_mixing Is mixing adequate? check_conditions->check_mixing product_inhibition Does reaction stall over time? check_substrate->product_inhibition use_fresh Use Fresh/More Active Catalyst (e.g., Pearlman's) catalyst_quality->use_fresh Yes catalyst_poisoning Possibility of Sulfur/Phosphorus Poisoning? catalyst_quality->catalyst_poisoning No success Reaction Complete use_fresh->success catalyst_poisoning->check_conditions No increase_loading Increase Catalyst Loading catalyst_poisoning->increase_loading Maybe/Slight switch_method Switch to Alternative Method (Acidic/Nucleophilic Cleavage) catalyst_poisoning->switch_method Yes (Definite) increase_loading->success increase_stirring Increase Stirring Rate check_mixing->increase_stirring No check_h2 Is H2 pressure sufficient? check_mixing->check_h2 Yes increase_stirring->success increase_pressure Increase H2 Pressure (>1 atm) check_h2->increase_pressure No check_solubility Is substrate fully dissolved? check_h2->check_solubility Yes increase_pressure->success check_solubility->check_substrate Yes change_solvent Change Solvent/Add Co-solvent check_solubility->change_solvent No change_solvent->success add_acid Add Acetic Acid to Protonate Amine product_inhibition->add_acid Yes product_inhibition->success No add_acid->success

Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.

Summary of Reaction Parameters
ParameterTypical Range/ConditionTroubleshooting ActionReference(s)
Catalyst 10% Pd/CUse fresh catalyst; consider Pearlman's catalyst (Pd(OH)₂/C) for difficult substrates.[3][4][5]
Catalyst Loading 5-20% (w/w) or 5-10 mol% PdIncrease loading if catalyst poisoning is suspected.[3][4]
Hydrogen Source H₂ gas (balloon to 50+ psi)Increase pressure for slow reactions.[1][3]
Ammonium Formate (Transfer)Use for improved chemoselectivity.[2][5]
Solvent MeOH, EtOH, EtOAc, THFChange solvent or use co-solvents to ensure complete substrate solubility.[3][5]
Additive Acetic Acid (catalytic)Add to prevent product inhibition by the amine.[3][5][6]
Mixing Vigorous stirringEnsure the catalyst is well-suspended.[1][3]

Detailed Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenation using Pd/C and H₂ Gas

This protocol is suitable for most simple substrates without catalyst-poisoning functionalities.

  • Dissolution : Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a magnetic stir bar.[3][4]

  • Catalyst Addition : Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate) to the solution.[4]

  • Inerting : Seal the flask and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Hydrogenation : Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle 3-5 times to ensure the atmosphere is replaced by hydrogen.[1] For atmospheric pressure, a balloon is sufficient. For higher pressures, use a certified hydrogenation apparatus.

  • Reaction : Stir the reaction mixture vigorously at room temperature.[3]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Filtration : Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[1][14] Caution : The catalyst can be pyrophoric. Do not allow the filtered catalyst to dry on the filter paper in the air.

  • Work-up : Rinse the filter pad with the reaction solvent. Quench the catalyst on the filter paper with water before disposal. Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This method is often milder and can offer better chemoselectivity.[5]

  • Dissolution : Dissolve the Z-protected compound (1.0 equiv) in methanol or ethanol in a round-bottom flask.[14]

  • Reagent Addition : Add ammonium formate (4-5 equivalents) to the solution.[14]

  • Catalyst Addition : Carefully add 10% Pd/C catalyst (10 mol%).[14]

  • Reaction : Stir the reaction mixture vigorously. The reaction can be run at room temperature or heated to reflux to increase the rate.[14]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[14]

  • Isolation : Concentrate the filtrate. To remove excess ammonium formate, the residue can be dissolved in an appropriate organic solvent and washed with saturated NaCl solution, or purified directly.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Failures.
  • Sajiki, H., Kuno, H., & Hirota, K. (1999). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 47(11), 1579-1587. [Link]

  • Benchchem. (2025). The Benzyloxycarbonyl (Cbz or Z) Protecting Group.
  • Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Troubleshooting Z-Protecting Group Removal.
  • Benchchem. (2025). How to improve the efficiency of Cbz group removal.
  • Sajiki, H., Hattori, K., & Hirota, K. (1998). The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups. The Journal of Organic Chemistry, 63(22), 7990-7992. [Link]

  • Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration? ResearchGate. [Link]

  • Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C? ResearchGate. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • White, J. D., et al. (2011). Palladium-Catalyzed Hydrogenations in Dichloromethane. Organic Process Research & Development, 15(4), 885-887. [Link]

  • Scientific Update. (2023). To Deprotect and Serve. [Link]

  • Lipshutz, B. H., et al. (2021). Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Anjaneyulu, S., & Reddy, G. S. (1990). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry-Section B, 29(1), 22-24. [Link]

  • Sajiki, H., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • Vinayagam, V., & Singh, S. K. (2020). Aluminum chloride (AlCl3) in fluorinated solvent 1,1,1,3,3,3-hexafluoroisopropanol [HFIP] efectively deprotects N-benzyloxycarbonyl groups (N-Cbz). Organic Chemistry Portal. [Link]

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Technical Support Center: Optimizing HPLC Separation of Underivatized Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of underivatized amino acids. The inherent challenges of analyzing these small, polar, and often structurally similar compounds without derivatization are well-known. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during HPLC and LC-MS method development and execution. By understanding the causal relationships behind chromatographic phenomena, you can develop more robust and reliable analytical methods.

Part 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a direct question-and-answer format.

Q1: My peaks are exhibiting poor shape (tailing, fronting, or splitting). What are the primary causes and how can I fix this?

A1: Poor peak shape is one of the most common chromatographic problems. It is typically a symptom of undesirable secondary interactions, column issues, or improper method parameters.

Common Causes & Solutions for Poor Peak Shape

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary Silanol Interactions: Charged amine groups on basic amino acids interact with acidic silanol groups on the silica stationary phase.[1]- Adjust Mobile Phase pH: Lower the pH (e.g., with 0.1% formic acid) to protonate silanol groups and ensure amino acids carry a consistent positive charge.[2] - Increase Buffer Strength: A higher buffer concentration (e.g., 10-20 mM ammonium formate) can help shield silanol interactions.[3] - Use a Modern Column: Employ end-capped columns or those with novel surface chemistries (e.g., HILIC-Z, BEH Amide) designed to minimize these interactions.[4]
Column Contamination/Degradation: Accumulation of matrix components or degradation of the stationary phase creates active sites.- Use a Guard Column: Protect your analytical column from strongly retained contaminants.[5] - Implement a Column Wash: Periodically flush the column with a strong solvent (e.g., 50:50 methanol:water) in the reverse direction.[6]
Peak Fronting Sample Overload: Injecting too much sample mass saturates the stationary phase.- Reduce Injection Volume or Dilute Sample: Systematically decrease the amount of analyte loaded onto the column.[7]
Poor Sample Solubility: The analyte is not fully dissolved in the injection solvent.- Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is needed for solubility, keep the injection volume minimal.[7]
Split Peaks Mismatched Sample Solvent: Injecting a sample in a solvent significantly stronger than the mobile phase can cause the peak to distort and split.- Solvent Matching: As with fronting, ensure the sample solvent is weaker than or equal in strength to the mobile phase.[1]
Column Inlet Frit Blockage/Void: A partially blocked frit or a void in the packing material creates multiple flow paths.- Filter Samples: Use 0.22 or 0.45 µm filters to remove particulates before injection.[8] - Reverse and Flush Column: If a blockage is suspected, disconnect the column from the detector and flush in the reverse direction to waste. If a void is present, the column likely needs replacement.
Q2: I'm observing significant retention time drift from one injection to the next. What's causing this instability?

A2: Retention time variability is a critical issue, especially for quantitative analysis. In HILIC, the primary mode for underivatized amino acid separation, stability is closely tied to the establishment and maintenance of the aqueous layer on the stationary phase.

Root Causes of Retention Time Drift:

  • Insufficient Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase.[6] A short re-equilibration period between gradient runs is a common cause of drift.

    • Solution: Ensure a re-equilibration time of at least 10-20 column volumes with the initial mobile phase composition.[6] For new columns, a conditioning run of 20 column volumes is recommended.[6]

  • Mobile Phase Instability or Contamination: The composition of your mobile phase can change over time.

    • Solution: Prepare fresh mobile phases daily.[9] Keep organic solvent bottles capped to prevent evaporation of volatile components like acetonitrile. Recent studies have also shown that ions leaching from borosilicate glass bottles can alter the HILIC stationary phase surface, leading to drift; using plastic (HDPE or PFA) solvent reservoirs can mitigate this.[4][10]

  • Temperature Fluctuations: Column temperature directly affects mobile phase viscosity and reaction kinetics, thereby influencing retention.[11][12]

    • Solution: Use a thermostatted column compartment to maintain a constant temperature.[13]

  • Mobile Phase pH Drift: If the mobile phase buffer is near the pKa of an analyte, small shifts in pH can significantly alter the analyte's ionization state and retention.[6]

    • Solution: Select a buffer system where the pH is at least one unit away from the analyte's pKa. Ensure the buffer has adequate capacity for the sample matrix.

Q3: My analyte signals are very low, and I'm struggling with sensitivity. How can I boost the response for underivatized amino acids?

A3: Low sensitivity is a frequent challenge, as underivatized amino acids often lack strong chromophores for UV detection and can exhibit variable ionization efficiency in mass spectrometry (MS).

Strategies to Enhance Sensitivity:

  • Optimize for Mass Spectrometry Detection: MS is the preferred detection method for this application due to its superior sensitivity and selectivity.[14][15]

    • Mobile Phase Choice: Use volatile mobile phases like acetonitrile and water with volatile additives like formic acid or ammonium formate.[16] These are compatible with ESI-MS and promote efficient ionization.

    • pH Adjustment: A low pH mobile phase (e.g., pH 3) ensures that the amino and carboxylic acid groups are protonated, favoring detection in positive electrospray ionization (ESI+) mode.[2]

    • Source Parameter Tuning: Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature) specifically for your amino acids of interest to maximize ionization efficiency.

  • Minimize Ion Suppression: Co-eluting matrix components can compete with analytes for ionization, suppressing the signal.[17]

    • Improve Chromatographic Resolution: Enhance the separation between your analytes and the bulk of the sample matrix.

    • Effective Sample Preparation: Implement a sample cleanup step, such as solid-phase extraction (SPE) or protein precipitation followed by ultrafiltration, to remove interfering substances like salts, lipids, and proteins.[18]

  • Increase Analyte Concentration: If possible, concentrate the sample before injection. However, be mindful of overloading the column, which can lead to poor peak shape.[19]

Q4: I can't resolve critical pairs like leucine and isoleucine. What specific method adjustments can I make?

A4: Separating isomers and structurally similar amino acids is a classic challenge that requires fine-tuning of the chromatographic system.[14]

Tactics for Resolving Critical Pairs:

  • Optimize the Gradient: A shallower gradient during the elution window of the critical pair can significantly improve resolution.[11] By decreasing the rate of change in mobile phase strength, you give the analytes more time to interact with the stationary phase.

  • Adjust Mobile Phase pH: The ionization state of amino acids is highly dependent on pH.[11] A subtle change in pH can alter the charge distribution and hydrodynamic radius of the molecules, potentially creating enough selectivity difference for separation. For example, a pH of 7.4 has been shown to provide good resolution for many amino acids on a C18 column.[20]

  • Modify Column Temperature: Temperature affects mass transfer kinetics and mobile phase viscosity.[11] Systematically varying the column temperature (e.g., in 5 °C increments) can sometimes "tune" the selectivity and resolve a difficult pair.

  • Select a High-Efficiency Column: Employing columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or core-shell technology provides a higher number of theoretical plates, leading to narrower peaks and better resolution.[11]

  • Switch Column Chemistry: If resolution cannot be achieved on one stationary phase, try an alternative with a different selectivity. For HILIC, columns like HILIC-Z and HILIC-OH5 offer different interaction mechanisms and may provide the necessary resolution for isobars like leucine/isoleucine.[4]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader topics related to method development and best practices.

Q1: What is the best column chemistry for separating underivatized amino acids?

A1: The choice of column chemistry is critical and depends on the specific goals of the analysis. Because amino acids are highly polar, traditional reversed-phase (RP) chromatography often provides insufficient retention.[21]

Comparison of Common Column Chemistries

Column TypeSeparation PrincipleAdvantagesDisadvantages
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[3]Excellent retention for polar compounds. [22] Uses high organic mobile phases, which is ideal for ESI-MS sensitivity.[23] Can resolve isomeric pairs.[4]Requires long equilibration times.[6] Can be sensitive to mobile phase composition and water content.[6]
Ion-Exchange (IEX) Separation based on the net charge of the amino acids interacting with a charged stationary phase.High selectivity and resolving power. A historically robust technique.Often requires high-salt, non-volatile mobile phases that are incompatible with MS.[16] Can be sensitive to pH and buffer concentration.
Reversed-Phase (RP-C18) Partitioning based on hydrophobicity.Robust and widely understood technology.Poor retention for most amino acids. [24] May require ion-pairing agents, which can contaminate the MS system and are difficult to remove from the column.[2]

Recommendation: For most modern applications, especially those coupled with mass spectrometry, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique. It provides the necessary retention for these polar molecules while using MS-friendly mobile phases.[4][22]

Q2: What is the best detection method for underivatized amino acids?

A2: The vast majority of amino acids lack a native chromophore, making them difficult to detect with standard UV-Vis detectors.[25] While derivatization can be used to add a UV-active or fluorescent tag, analyzing them directly offers greater simplicity and avoids potential side reactions.[15]

Recommendation: Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of underivatized amino acids.[14][17] It provides unparalleled sensitivity and selectivity, allowing for confident identification and quantification even in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection of each amino acid, minimizing interferences.[26]

Q3: How should I prepare my samples for analysis?

A3: Proper sample preparation is essential to protect the HPLC column and ensure accurate, reproducible results. The primary goal is to remove substances that can interfere with the analysis or damage the system, such as proteins, lipids, and salts.

G

Step-by-Step Protocol for Biological Fluids (e.g., Plasma, Serum):

  • Protein Precipitation: To a 100 µL aliquot of your sample, add 300-400 µL of a cold organic solvent like acetonitrile or methanol. Trichloroacetic acid (TCA) can also be used.[18] This step crashes out the majority of proteins.

  • Vortex and Incubate: Vortex the mixture thoroughly for 1-2 minutes and incubate at a low temperature (e.g., -20°C) for 30 minutes to ensure complete precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.[18]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the amino acids, to a new tube.

  • Evaporation & Reconstitution (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase. This step concentrates the sample and ensures solvent compatibility.

  • Filtration: Filter the final reconstituted sample through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates before transferring to an HPLC vial.[8]

References

  • Armstrong, D. W., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(16), 2717–2726. [Link]

  • Fauzi, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. AIP Conference Proceedings, 2462(1). [Link]

  • Cowan, T. M., & Fung, E. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 1978, 105-117. [Link]

  • MicroSolv Technology Corporation. (2020). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. Retrieved from MicroSolv Tips & Suggestions. [Link]

  • American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. Retrieved from American Laboratory. [Link]

  • Thiele, B., et al. (2008). Analysis of amino acids without derivatization in barley extracts by LC-MS-MS. Analytical and Bioanalytical Chemistry, 391(7), 2663–2672. [Link]

  • Springer Nature Experiments. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from Springer Nature Experiments. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. Retrieved from Advanced Materials Technology. [Link]

  • S4Science. (n.d.). The Analysis of Underivatized Amino Acids by HPLC with MS Detection. Retrieved from S4Science. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from Phenomenex. [Link]

  • LCGC International. (2024). HILIC Retention Time Issues Addressed with New Approach. Retrieved from LCGC International. [Link]

  • ResearchGate. (2013). HPLC method and sample preparation for amino acids?. Retrieved from ResearchGate. [Link]

  • Mtoz Biolabs. (n.d.). Workflow and Analytical Strategies of HPLC for Amino Acid Determination. Retrieved from Mtoz Biolabs. [Link]

  • SickKids Research Institute. (n.d.). Sample Preparation. Retrieved from SPARC BioCentre Molecular Analysis. [Link]

  • El-Kassem, L. T. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(4), 3464–3473. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from Agilent Application Notes. [Link]

  • ResearchGate. (2023). How to fix peak shape in hplc?. Retrieved from ResearchGate. [Link]

  • Studzińska, S., et al. (2014). Retention Mechanism Studies of Selected Amino Acids and Vitamin B6 on HILIC Columns... Chromatographia, 77(5-6), 433–440. [Link]

  • Waters Corporation. (2022). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids.... Retrieved from Waters Application Notes. [Link]

  • SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from SIELC Technologies. [Link]

  • Wang, H., et al. (2020). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography... Analytical Methods, 12(1), 59-66. [Link]

  • LCGC International. (2018). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. Retrieved from LCGC International. [Link]

  • Fused-Core.com. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from Fused-Core.com. [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds.... Retrieved from MDPI. [Link]

  • MAC-MOD Analytical. (n.d.). HILIC Methods for Separations in Biological Matrices. Retrieved from MAC-MOD Analytical. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from SCION Instruments. [Link]

  • Chromatography Forum. (2020). Zic-HILIC retention time shift. Retrieved from Chromatography Forum. [Link]

  • Chromatography Forum. (2007). hplc of underivitized amino acids. Retrieved from Chromatography Forum. [Link]

  • Waters Knowledge Base. (n.d.). Retention time shift and poor chromatographic resolution of peaks after the first injections. Retrieved from Waters. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from Agilent. [Link]

  • Chromatography Forum. (2005). Analysis of underivatized amino acids by IP-HPLC. Retrieved from Chromatography Forum. [Link]

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation.... Retrieved from ACS Publications. [Link]

  • ResearchGate. (2015). How can I resolve non-polar amino acids by HPLC?. Retrieved from ResearchGate. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. Retrieved from Aurigene. [Link]

  • PubMed Central. (2023). Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode.... Retrieved from NIH. [Link]

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Validation & Comparative

Conformational analysis of peptides containing tetrahydropyran amino acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Conformational Analysis of Peptides Containing Tetrahydropyran Amino Acids: A Comparative Perspective

Introduction: The Quest for Structural Control in Peptide Therapeutics

The therapeutic potential of peptides is often hindered by their inherent flexibility, which leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, medicinal chemists frequently introduce conformational constraints to lock the peptide into a bioactive shape. The incorporation of non-natural amino acids with restricted geometries is a cornerstone of this strategy. Among these, tetrahydropyran (Thp) amino acids have emerged as a versatile class of building blocks that offer unique structural pre-organization.

This guide provides a comparative analysis of the conformational properties induced by Thp amino acids in peptides. We will explore the experimental and computational methodologies used to elucidate these structures, compare their effects against other common constraining units like proline, and provide detailed protocols for researchers in the field.

Methodologies for Elucidating Peptide Conformation

A multi-faceted approach is essential for a comprehensive understanding of peptide structure. No single technique provides a complete picture; instead, data from various methods are integrated to build a cohesive conformational model.

Experimental Techniques: Capturing Structure in Solution and Solid State
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: As the premier tool for studying peptide conformation in solution, NMR provides data on through-bond and through-space atomic interactions. Key experiments include:

    • 1D ¹H NMR: The dispersion of amide proton chemical shifts can give a preliminary indication of a folded structure.

    • 2D ROESY/NOESY: Detects Nuclear Overhauser Effects (NOEs), which are through-space interactions between protons closer than ~5 Å. The pattern of NOEs is crucial for defining secondary structures like turns and helices.

    • TOCSY: Identifies protons within a single amino acid residue's spin system.

    • J-Coupling Constants (³JHNα): The magnitude of the coupling constant between the amide proton (NH) and the alpha-proton (CαH) can be used in the Karplus equation to estimate the φ (phi) dihedral angle.

  • Circular Dichroism (CD) Spectroscopy: This technique provides a rapid, low-resolution overview of the peptide's secondary structure content in solution. The characteristic spectra for α-helices, β-sheets, and random coils allow for a qualitative and sometimes quantitative assessment of the global fold.

  • X-ray Crystallography: While limited to peptides that can be crystallized, this method yields a high-resolution, static picture of the peptide's conformation in the solid state. It serves as the ultimate benchmark for validating solution-state and computational models.

Computational Methods: Exploring the Conformational Landscape
  • Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time, providing a dynamic view of the peptide's conformational landscape in a simulated solvent environment. This allows for the exploration of accessible conformations and the relative stabilities of different states.

  • Quantum Mechanics (QM) Calculations: High-level QM calculations can be used to generate potential energy surfaces for the amino acid residue itself, helping to understand its intrinsic conformational preferences before it is incorporated into a larger peptide.

Workflow for Peptide Conformational Analysis

The synergy between experimental and computational methods is central to accurately defining peptide conformation. The general workflow is depicted below.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_model Model Refinement P Peptide Synthesis NMR NMR Spectroscopy (NOE, J-Coupling) P->NMR CD CD Spectroscopy P->CD Xray X-ray Crystallography P->Xray InitialModel Initial 3D Model NMR->InitialModel RefinedModel Refined Ensemble of Conformations NMR->RefinedModel Experimental Validation CD->InitialModel Secondary Structure Content Xray->InitialModel High-resolution Static Structure MD Molecular Dynamics (MD) Simulations MD->RefinedModel Conformational Sampling QM QM Calculations QM->MD Force Field Parametrization InitialModel->MD Starting Structure

Caption: Workflow for Conformational Analysis of Peptides.

Comparative Analysis: Thp-Amino Acids vs. Other Constrained Residues

The true value of a constraining element is understood by comparing it to established alternatives. Thp-amino acids offer a distinct profile compared to proline, the most well-known cyclic amino acid.

Structural Comparison of Constraining Amino Acids

The fundamental differences in ring size, heteroatom identity, and stereochemistry dictate the resulting peptide backbone geometry.

Caption: Structural Comparison of Constrained Amino Acids. (Note: The DOT script above is a template; actual chemical structure images would need to be generated and hosted to be displayed).

Thp-Amino Acids vs. Proline

Proline's five-membered pyrrolidine ring confers significant rigidity, famously restricting the φ dihedral angle to approximately -60° and favoring a trans peptide bond, although the cis conformation is also accessible.[1] The six-membered ring of Thp amino acids provides a different, often more rigid, scaffold.

Studies have shown that the incorporation of Thp amino acids can strongly induce well-defined β-turn or helical structures, depending on the stereochemistry of the Thp ring and its position in the peptide. Unlike proline, which primarily stabilizes turns, certain Thp isomers are excellent helix nucleators.

FeatureProlineTetrahydropyran (Thp) Amino AcidRationale & Implications
Ring Size 5-membered (Pyrrolidine)6-membered (Oxane)The larger Thp ring has more defined chair/boat conformations, leading to more predictable backbone dihedral angles.
Backbone φ Angle Restricted to ~ -60°Highly restricted, value depends on stereoisomerThe Thp ring's chair conformation severely limits φ rotation, offering stricter control than proline.
Induced Secondary Structure Primarily β-turns, kinks in helices.[1]Can induce stable β-turns, 3₁₀-helices, or α-helices.Thp offers greater versatility in directing secondary structure formation based on its design.
Cis/Trans Isomerization Slow isomerization, often a rate-limiting step in protein folding.[2]Generally favors a strong preference for the trans isomer.The steric bulk and geometry of the Thp ring can further destabilize the cis conformation, simplifying the conformational landscape.
Chemical Diversity Substitution is possible at C3 and C4 positions.Multiple stereocenters allow for a wide array of stereoisomers with distinct conformational preferences.The stereochemical complexity of Thp amino acids provides a rich toolkit for fine-tuning peptide conformation.

Experimental Protocols: A Practical Guide

Accurate data acquisition is paramount. The following are condensed, step-by-step protocols for key experiments based on standard methodologies in the field.

Protocol 1: 2D ¹H-¹H ROESY NMR for Structural Analysis

This protocol outlines the acquisition of a Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment, which is suitable for detecting distance correlations in peptides of this size.

  • Sample Preparation:

    • Dissolve 1-2 mg of the purified Thp-containing peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1).

    • Ensure the final peptide concentration is between 1-5 mM.

    • Transfer the solution to a high-quality NMR tube.

  • Instrument Setup (600 MHz Spectrometer):

    • Tune and match the probe for ¹H.

    • Acquire a standard 1D ¹H spectrum to check sample quality and determine spectral width.

    • Set the temperature to 298 K.

  • ROESY Experiment Parameters:

    • Use a standard pulse program for ROESY with a spin-lock pulse (e.g., roesyesgp).

    • Mixing Time: Set the spin-lock mixing time to a value appropriate for the peptide's size, typically between 150-300 ms.

    • Acquisition Parameters:

      • Collect 2048 data points in the direct dimension (t₂) and 512 increments in the indirect dimension (t₁).

      • Set the number of scans per increment (e.g., 16 or 32) to achieve adequate signal-to-noise.

    • Solvent Suppression: Use an appropriate solvent suppression technique, such as presaturation or Watergate, if the sample is in H₂O.

  • Data Processing and Analysis:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Phase and baseline correct the spectrum.

    • Assign the diagonal peaks and then identify cross-peaks, which indicate protons that are close in space (< 5 Å). Use these distance restraints for structure calculation.

Protocol 2: Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). The solvent must be transparent in the far-UV region.

    • Dilute the stock solution to a final concentration of approximately 20-50 µM.

  • Instrument Setup (CD Spectropolarimeter):

    • Use a quartz cuvette with a 1 mm path length.

    • Purge the instrument with nitrogen gas.

    • Record a baseline spectrum of the solvent/buffer alone.

  • Data Acquisition:

    • Scan the peptide sample from 260 nm down to 190 nm.

    • Parameters: Set the data pitch to 0.5 nm, scanning speed to 50 nm/min, and accumulate 3-5 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the peptide concentration, number of residues, and path length.

    • Analyze the resulting spectrum for characteristic secondary structure signals:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band around 200 nm.

    • Use deconvolution software (e.g., K2D2, DichroWeb) to estimate the percentage of each secondary structure type.

Conclusion

Tetrahydropyran amino acids represent a powerful tool in peptidomimetics, offering a higher degree of conformational control compared to more traditional building blocks like proline. Their stereochemical diversity allows for the rational design of peptides with specific, pre-organized secondary structures, from tight turns to stable helices. The combination of high-resolution NMR spectroscopy, CD, and molecular dynamics simulations provides the necessary framework to fully characterize these structures and leverage their unique properties for the development of next-generation peptide therapeutics. The rigorous, multi-pronged analytical approach detailed in this guide is essential for validating the conformational hypotheses that drive modern drug design.

References

  • Molecular Simulation of Stapled Peptides. (2022). Methods in Molecular Biology. [Link]

  • Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. (2010). Journal of Chemical Theory and Computation. [Link]

  • Peptide NMR. (n.d.). ETH Zurich. [Link]

  • NMR in structural determination of proteins and peptides. (2014). Journal of Pharmaceutical Sciences and Research. [Link]

  • Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison. (2021). International Journal of Molecular Sciences. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • Peptide structural analysis by solid-state NMR spectroscopy. (1999). Biopolymers. [Link]

  • Folding of Small Proteins Using Constrained Molecular Dynamics. (2012). Journal of Chemical Theory and Computation. [Link]

  • NMR Peptide Structure Analysis. (n.d.). MtoZ Biolabs. [Link]

  • Constraint dynamics algorithm for simulation of semiflexible macromolecules. (1998). Journal of Computational Physics. [Link]

  • Conformational Analysis of Some C2-Symmetric Cyclic Peptides Containing Tetrahydrofuran Amino Acids. (2002). The Journal of Organic Chemistry. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). ChemistryOpen. [Link]

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. (2017). ChemistryOpen. [Link]

  • 4-Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. (2023). bioRxiv. [Link]

  • The cis-4-Amino-l-proline Residue as a Scaffold for the Synthesis of Cyclic and Linear Endomorphin-2 Analogues. (2018). ACS Omega. [Link]

  • Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society. [Link]

  • Conformational properties of peptides containing dehydro amino acids. (1998). Journal of Molecular Structure: THEOCHEM. [Link]

  • Synthesis of Peptides Containing Proline Analogues. (2004). Houben-Weyl Methods of Organic Chemistry. [Link]

  • Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. (n.d.). Drexel University. [Link]

  • Proline motifs in peptides and their biological processing. (1995). The FASEB Journal. [Link]

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A Comparative Guide to the Biological Activity of Peptides: Constrained vs. Flexible Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the choice between incorporating constrained or flexible amino acids into a peptide therapeutic is a critical decision that profoundly influences its biological activity, stability, and overall therapeutic potential. This guide provides an in-depth comparison of these two approaches, supported by experimental data and established methodologies, to empower you in making informed design choices.

The Fundamental Distinction: Conformational Freedom

The core difference between natural, flexible amino acids and their constrained counterparts lies in the degree of rotational freedom along the peptide backbone.

  • Flexible Peptides: Composed of the 20 proteinogenic amino acids, these peptides exhibit a high degree of conformational flexibility. This allows them to adopt a multitude of shapes, only a fraction of which may be biologically active. This inherent flexibility can lead to a lower binding affinity for their target receptors and increased susceptibility to enzymatic degradation.

  • Constrained Peptides: These peptides incorporate non-natural amino acids or modifications that restrict the rotation of the peptide backbone. This pre-organization into a specific, bioactive conformation can significantly enhance binding affinity, selectivity, and stability.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide a1 a1 a2 a2 a1->a2 a3 a3 a2->a3 a4 a4 a3->a4 receptor Target Receptor a3->receptor Low Affinity Binding label_flex Multiple Conformations b1 b1 b2 b2 b1->b2 b3 b3 b2->b3 b2->receptor High Affinity Binding b4 b4 b3->b4 label_const Pre-organized Bioactive Conformation

Figure 1: A conceptual diagram illustrating the conformational differences between flexible and constrained peptides and their impact on receptor binding affinity.

Impact on Biological Activity: A Head-to-Head Comparison

The decision to constrain a peptide's structure has far-reaching consequences for its interaction with biological systems.

Receptor Binding Affinity and Selectivity

Constraining a peptide into its bioactive conformation can dramatically improve its binding affinity and selectivity for its target receptor. By reducing the entropic penalty associated with the flexible peptide adopting the correct binding pose, a greater proportion of the peptide molecules are in the active state at any given time.

Peptide Type Binding Affinity (Kd) Selectivity Supporting Evidence
Flexible Peptide Typically higher (weaker binding)Can exhibit off-target effects due to binding to multiple receptors in different conformations.A study on melanocortin receptors showed that a linear, flexible peptide had a lower affinity compared to its cyclized, constrained counterpart.
Constrained Peptide Typically lower (stronger binding)Higher selectivity due to a well-defined conformation that fits a specific receptor binding pocket.Constrained analogues of somatostatin have demonstrated significantly higher affinity and selectivity for specific somatostatin receptor subtypes.

Experimental Protocol: Competitive Radioligand Binding Assay

This assay is a gold standard for determining the binding affinity of a peptide to its receptor.

  • Preparation:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Synthesize the constrained and flexible peptide analogues.

    • Obtain a radiolabeled ligand known to bind to the target receptor.

  • Assay Setup:

    • In a multi-well plate, add a constant concentration of the radiolabeled ligand and the cell membranes/receptors to each well.

    • Add increasing concentrations of the unlabeled "competitor" peptide (either the flexible or constrained version) to the wells.

  • Incubation and Detection:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Wash the wells to remove unbound radioligand.

    • Measure the amount of bound radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound radioligand against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding).

    • Calculate the equilibrium dissociation constant (Kd) from the IC50 value.

G cluster_workflow Competitive Binding Assay Workflow prep 1. Preparation - Cell membranes/receptors - Peptides (constrained & flexible) - Radiolabeled ligand setup 2. Assay Setup - Constant [Radioligand] - Constant [Receptor] - Increasing [Competitor Peptide] prep->setup incubation 3. Incubation & Detection - Reach equilibrium - Wash unbound ligand - Measure bound radioactivity setup->incubation analysis 4. Data Analysis - Plot % bound vs. log[Competitor] - Determine IC50 - Calculate Kd incubation->analysis

Figure 2: A flowchart outlining the key steps in a competitive radioligand binding assay for determining peptide binding affinity.

Enzymatic Stability

A major hurdle in the development of peptide therapeutics is their rapid degradation by proteases in the body. Conformational constraint can significantly enhance a peptide's resistance to enzymatic cleavage.

Peptide Type Susceptibility to Proteolysis Mechanism of Protection Supporting Evidence
Flexible Peptide HighThe flexible backbone can readily fit into the active site of proteases.Linear peptides are often rapidly degraded in serum, with half-lives of only a few minutes.
Constrained Peptide LowThe rigid structure prevents the peptide from adopting the extended conformation required for protease recognition and cleavage.Cyclization and the incorporation of D-amino acids or other non-natural amino acids have been shown to dramatically increase the half-life of peptides in plasma.

Experimental Protocol: Protease Stability Assay

This assay directly measures the rate at which a peptide is degraded by a specific protease or in a complex biological matrix like serum.

  • Preparation:

    • Synthesize the constrained and flexible peptides.

    • Obtain the desired protease (e.g., trypsin, chymotrypsin) or biological matrix (e.g., human serum, plasma).

  • Assay Setup:

    • Incubate a known concentration of the peptide with the protease or biological matrix at a physiological temperature (e.g., 37°C).

    • Take aliquots of the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching and Analysis:

    • Stop the enzymatic reaction in each aliquot by adding a quenching solution (e.g., trifluoroacetic acid).

    • Analyze the amount of intact peptide remaining in each aliquot using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Data Analysis:

    • Plot the percentage of intact peptide remaining against time.

    • Determine the half-life (t1/2) of the peptide under the assay conditions.

G cluster_workflow Protease Stability Assay Workflow prep 1. Preparation - Peptides (constrained & flexible) - Protease or serum incubation 2. Incubation - Mix peptide and protease/serum - Incubate at 37°C - Collect aliquots over time prep->incubation analysis 3. Quenching & Analysis - Stop reaction - Quantify intact peptide by HPLC/MS incubation->analysis data 4. Data Analysis - Plot % intact peptide vs. time - Calculate half-life (t1/2) analysis->data

Figure 3: A workflow diagram for a protease stability assay used to evaluate the enzymatic degradation of peptides.

Cell Permeability

For peptides targeting intracellular components, the ability to cross the cell membrane is paramount. While traditionally viewed as a challenge for peptides, certain constraining strategies can enhance cell permeability.

Peptide Type Cell Permeability Factors Influencing Permeability Supporting Evidence
Flexible Peptide Generally lowHigh polarity and large size hinder passive diffusion across the lipid bilayer.Most linear peptides require active transport mechanisms or cell-penetrating peptide sequences to enter cells.
Constrained Peptide Can be enhancedCertain cyclic peptides can adopt conformations that mask polar groups and present a more hydrophobic surface, facilitating membrane translocation.The cyclic peptide cyclosporine A is a classic example of a cell-permeable peptide that achieves its immunosuppressive effects by targeting intracellular cyclophilin.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts the passive permeability of a compound across a lipid membrane.

  • Preparation:

    • Synthesize the constrained and flexible peptides.

    • Prepare a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Use a 96-well microplate with a filter membrane.

  • Assay Setup:

    • Coat the filter membrane of the donor plate with the lipid solution to form an artificial membrane.

    • Add the peptide solution to the donor wells.

    • Add buffer to the acceptor wells.

  • Incubation and Measurement:

    • Incubate the plate to allow the peptide to diffuse from the donor to the acceptor compartment.

    • Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the measured concentrations and assay parameters.

Conclusion: A Strategic Choice in Peptide Design

The choice between flexible and constrained amino acids is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired therapeutic profile.

  • Flexible peptides may be advantageous in initial screening phases to identify lead compounds or when a degree of conformational adaptability is required for function.

  • Constrained peptides offer a powerful strategy to optimize lead compounds, enhancing their potency, selectivity, and in vivo stability, thereby increasing their potential as successful therapeutics.

By carefully considering the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complex landscape of peptide drug design and unlock the full potential of these versatile molecules.

References

  • Haskell-Luevano, C. (2006). Chapter 10 - Design of novel melanocortin receptor ligands. Annual Reports in Medicinal Chemistry, 41, 127-140.
  • Craik, D. J. (2006). Seamless proteins tie up their loose ends. Science, 311(5767), 1563-1564.
  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961-2004.
  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding cell penetration of cyclic peptides. Chemical Reviews, 119(17), 10241-10287.

Navigating the Fold: A Comparative Guide to NMR Spectroscopy for Structural Validation of Modified Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Modified Peptides and the Imperative for Atomic-Level Scrutiny

In the landscape of modern drug development, modified peptides have emerged as a powerful class of therapeutics, offering high specificity and potency. Unlike their natural counterparts, these peptides often incorporate unnatural amino acids, cyclization, or other chemical modifications to enhance stability, permeability, and efficacy. However, these very modifications, while bestowing desirable pharmacological properties, introduce significant challenges for structural validation.[1] Minor changes in stereochemistry or the addition of a single functional group can dramatically alter the peptide's three-dimensional conformation, directly impacting its biological activity. Consequently, rigorous, high-resolution structural analysis is not merely a characterization step but a cornerstone of rational drug design and regulatory compliance.

While techniques like Mass Spectrometry (MS) and X-ray Crystallography provide invaluable data, they present an incomplete picture. MS excels at confirming molecular weight and sequence but offers limited insight into the 3D structure.[2] X-ray Crystallography can yield atomic-resolution structures but requires the often-insurmountable hurdle of crystallization and provides a static snapshot that may not represent the peptide's conformation in its native solution state.[2][3]

This is where Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an indispensable tool. NMR provides a detailed, atomic-level view of a peptide's structure and dynamics in solution, closely mimicking physiological conditions.[4] This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth comparison of NMR spectroscopy with other analytical techniques, supported by experimental insights. We will delve into the causality behind experimental choices, present detailed protocols, and explore advanced NMR methods, establishing a framework for the robust structural validation of modified peptides.

A Comparative Analysis: Choosing the Right Tool for Structural Elucidation

The selection of an analytical technique for peptide structural validation should be driven by the specific questions being asked. The following table provides a comparative overview of NMR, Mass Spectrometry, and X-ray Crystallography in the context of modified peptide analysis.

FeatureNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Sample State Solution or Solid-StateGas Phase (after ionization)Crystalline Solid
Information Provided 3D structure, dynamics, intermolecular interactions in solutionMolecular weight, sequence, presence of modificationsHigh-resolution 3D structure in a static, solid state
Sample Amount mg range (typically 0.1-5 mM)[2]µg to ng rangemg range
Strengths - Provides structural information in a native-like environment. - Can study molecular dynamics and conformational changes.[5] - Non-destructive.[6]- High sensitivity and accuracy in mass determination.[7] - Rapid analysis.- Can provide atomic resolution structures.
Limitations - Lower sensitivity compared to MS.[7] - Can be time-consuming to analyze complex spectra. - Molecular size limitations (generally < 30 kDa for solution NMR).[8]- Provides limited 3D structural information. - Fragmentation of some modifications can be ambiguous.- Crystal formation can be challenging or impossible for many peptides. - The crystal structure may not represent the biologically relevant solution conformation.[3]

The NMR Toolkit for Modified Peptides: From Connectivity to Conformation

NMR spectroscopy encompasses a suite of experiments that, when used in concert, can systematically unravel a peptide's structure. The choice of experiments is a logical progression, starting with establishing the fundamental building blocks and culminating in a three-dimensional model.

Foundational 2D NMR Experiments: The "Why" Behind the "How"

For a novel modified peptide, a standard set of 2D NMR experiments is typically the starting point for structural analysis.[7] The following diagram illustrates the logical flow of information gained from these core experiments.

NMR_Workflow cluster_experiments Core 2D NMR Experiments cluster_information Derived Structural Information TOCSY TOCSY (Total Correlation Spectroscopy) Spin_Systems Identify Amino Acid Spin Systems TOCSY->Spin_Systems Identifies all protons within a single amino acid residue COSY COSY (Correlation Spectroscopy) COSY->Spin_Systems Identifies protons 2-3 bonds apart NOESY NOESY / ROESY (Nuclear Overhauser Effect Spectroscopy) Sequential_Assignment Sequential Assignment (Peptide Backbone Connectivity) NOESY->Sequential_Assignment NOEs between adjacent residue protons (Hαᵢ - HNᵢ₊₁) Through_Space Through-Space Proximities (< 5 Å) NOESY->Through_Space Correlates protons close in space HSQC ¹H-¹³C/¹⁵N HSQC (Heteronuclear Single Quantum Coherence) HSQC->Sequential_Assignment Aids in resolving proton signal overlap Spin_Systems->Sequential_Assignment Structure_Calculation 3D Structure Calculation (Distance Restraints) Sequential_Assignment->Structure_Calculation Through_Space->Structure_Calculation

Caption: Logical workflow for deriving structural information from core 2D NMR experiments.

  • 1D ¹H NMR: This is the initial "fingerprint" of the peptide, providing a first look at its purity and folding state. Well-dispersed peaks, particularly in the amide region (7-9 ppm), suggest a folded conformation.[9]

  • 2D TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the spin systems of individual amino acid residues. It establishes correlations between all protons within a coupled network, effectively grouping protons that belong to the same amino acid.[10] For modified or unnatural amino acids, the unique pattern of cross-peaks in the TOCSY spectrum is a key identifier.

  • 2D COSY (Correlation Spectroscopy): COSY reveals protons that are coupled through 2-3 chemical bonds.[10] It is used to confirm the assignments made from the TOCSY and to trace out the connectivity within a spin system, for instance, from the amide proton (HN) to the alpha-proton (Hα) and then to the side-chain protons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the 3D structure. They detect protons that are close in space (< 5 Å), irrespective of whether they are connected by bonds.[11] The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons, providing the distance restraints necessary for structure calculation.[12] ROESY is particularly useful for medium-sized molecules where the NOE effect might be close to zero.

  • 2D ¹H-¹³C/¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons or nitrogens.[13] It is invaluable for resolving signal overlap in the proton spectrum and is a prerequisite for more advanced experiments, especially when isotopic labeling is used.

Experimental Workflow: A Self-Validating Protocol

The following provides a detailed, step-by-step methodology for the structural validation of a modified peptide using NMR. This protocol is designed to be self-validating, with checkpoints to ensure data quality at each stage.

protocol_workflow cluster_prep Part 1: Sample Preparation & Quality Control cluster_acq Part 2: Data Acquisition cluster_analysis Part 3: Data Analysis & Structure Calculation cluster_validation Part 4: Structure Validation Synthesis 1. Peptide Synthesis & Purification Solubility 2. Solubility & Stability Screening Synthesis->Solubility Sample_Prep 3. NMR Sample Preparation Solubility->Sample_Prep OneD_QC 4. 1D ¹H NMR for Quality Control Sample_Prep->OneD_QC TwoD_Acq 5. 2D NMR Data Acquisition (TOCSY, COSY, NOESY, HSQC) OneD_QC->TwoD_Acq Proceed if sharp, dispersed peaks Assignment 6. Resonance Assignment TwoD_Acq->Assignment Restraints 7. NOE Restraint Generation Assignment->Restraints Calculation 8. Structure Calculation & Refinement Restraints->Calculation Validation_Metrics 9. Stereochemical Quality Assessment Calculation->Validation_Metrics Final_Ensemble 10. Final Structural Ensemble Validation_Metrics->Final_Ensemble Proceed if good Ramachandran statistics

Caption: Step-by-step experimental workflow for NMR-based structural validation of modified peptides.

Part 1: Sample Preparation & Quality Control

  • Peptide Synthesis & Purification: The peptide should be synthesized and purified to >95% purity, as confirmed by HPLC and Mass Spectrometry.

  • Solubility & Stability Screening: Screen for optimal buffer conditions (pH, salt concentration) that ensure the peptide is monomeric and stable for the duration of the NMR experiments (often several days).[12]

  • NMR Sample Preparation:

    • Dissolve the peptide in a suitable buffer, typically 90% H₂O / 10% D₂O, to a concentration of 0.5-5 mM.[8][14]

    • Filter the sample into a high-quality NMR tube to remove any particulate matter.[15]

Part 2: Data Acquisition

  • 1D ¹H NMR for Quality Control: Acquire a 1D ¹H spectrum. The presence of sharp, well-dispersed resonances is a key indicator of a well-behaved sample suitable for further analysis. Broad lines may indicate aggregation.

  • 2D NMR Data Acquisition: Acquire a suite of 2D spectra (TOCSY, COSY, NOESY/ROESY, and if isotopically labeled, ¹H-¹⁵N HSQC).

Part 3: Data Analysis & Structure Calculation

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to identify the spin systems of each amino acid.

    • Use the NOESY spectrum to link these spin systems sequentially along the peptide backbone (the "sequential walk").

  • NOE Restraint Generation:

    • Identify and integrate all cross-peaks in the NOESY spectrum.

    • Convert these peak volumes into distance restraints (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).[16]

  • Structure Calculation & Refinement:

    • Use a structure calculation program (e.g., CYANA, XPLOR-NIH) to generate an ensemble of structures that satisfy the experimental distance restraints.[17]

    • Refine the structures using simulated annealing.

Part 4: Structure Validation

  • Stereochemical Quality Assessment: Evaluate the quality of the calculated structures using tools like PROCHECK-NMR or the wwPDB validation server. Key metrics include Ramachandran plots (assessing backbone dihedral angles) and clash scores.[18]

  • Final Structural Ensemble: The final output is an ensemble of low-energy structures that are consistent with the NMR data, representing the conformational space of the peptide in solution.

Advanced NMR Techniques for Complex Modified Peptides

For larger or more complex modified peptides, advanced NMR techniques may be necessary to obtain unambiguous structural information.

  • Stable Isotope Labeling: Incorporating ¹³C and/or ¹⁵N isotopes into the peptide simplifies complex spectra and enables a wider range of powerful NMR experiments.[14] This is particularly useful for peptides larger than ~30 amino acids.[8]

  • Paramagnetic Relaxation Enhancement (PRE): This technique provides long-range distance information (up to ~35 Å), which is often inaccessible through standard NOE experiments.[19] A paramagnetic spin label is attached to a specific site on the peptide, and its effect on the relaxation rates of nearby nuclei is measured.

  • Solid-State NMR (ssNMR): For peptides that are insoluble or form aggregates, ssNMR can provide high-resolution structural information in the solid state.[20]

Quantitative NMR (qNMR) for Purity and Concentration Determination

Beyond structural elucidation, NMR can be a powerful tool for quantitative analysis. Quantitative NMR (qNMR) allows for the precise determination of peptide concentration and purity without the need for a compound-specific reference standard.[6] By integrating the area of a known peptide resonance against that of an internal standard of known concentration, the absolute quantity of the peptide can be determined.[21] This is particularly valuable for peptides lacking a strong UV chromophore.[22]

Case Study: Chemical Shift Mapping to Probe Interactions

A common application of NMR in drug development is to map the binding interface between a modified peptide and its target protein. This is often achieved through chemical shift perturbation (CSP) or chemical shift mapping (CSM) experiments.[19] In a typical experiment, a ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein is recorded in the absence and presence of the modified peptide.[23] Residues in the protein that are involved in the interaction with the peptide will experience a change in their chemical environment, resulting in a shift of their corresponding peaks in the HSQC spectrum. By mapping these perturbed residues onto the protein's structure, the binding site can be identified.[13]

Conclusion: The Indispensable Role of NMR in Modified Peptide Drug Development

The structural validation of modified peptides is a critical and often challenging aspect of modern drug discovery. While a multi-technique approach is often necessary for comprehensive characterization, NMR spectroscopy stands out for its unique ability to provide detailed, atomic-level information on the three-dimensional structure and dynamics of peptides in a physiologically relevant solution state. From initial quality control and sequence verification to the determination of high-resolution 3D structures and the mapping of intermolecular interactions, the NMR toolkit provides an unparalleled level of insight. As the complexity of modified peptides continues to grow, the role of NMR as a central pillar of their development and validation will only become more pronounced.

References

  • Pappu, R. V., & Tycko, R. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. [Link]

  • NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). OUCI. [Link]

  • NMR sample preparation guidelines. (n.d.). Creative Biostructure. [Link]

  • Validation and implementation of qNMR as platform methods of oligonucleotides and peptides. (n.d.). Bruker. [Link]

  • Quantitative Analysis of Peptides with NMR Spectroscopy. (1997). Applied Spectroscopy, 51(10), 1534-1538. [Link]

  • Quantitative Analysis of Peptides with NMR Spectroscopy. (1997). DeepDyve. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc.[Link]

  • NMR Chemical Shift Mapping of SH2 Peptide Interactions. (2017). Springer Nature Experiments. [Link]

  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich. [Link]

  • NMR in Peptide Drug Development. (2008). Springer Nature Experiments. [Link]

  • NMR Chemical Shift Mapping of SH2 Peptide Interactions. (2017). PubMed. [Link]

  • Calculation of Protein Structures with Ambiguous Distance Restraints. Automated Assignment of Ambiguous NOE Crosspeaks and Disulphide Connectivities. (1996). Journal of Molecular Biology, 261(4), 523-536. [Link]

  • Generate restraint lists. (n.d.). Biomolecular NMR Wiki.
  • Peptide/Protein Structure Determination Using NMR Restraints and CYANA. (n.d.). University of Illinois Chicago. [Link]

  • A case study on the analysis of exenatide using NMR spectroscopy. (2024). Bruker. [Link]

  • Sample preparation. (n.d.). ResearchGate. [Link]

  • Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. (2024). Journal of Medicinal Chemistry. [Link]

  • Perspectives on NMR in drug discovery: a technique comes of age. (2006). Nature Reviews Drug Discovery, 5(7), 567-577. [Link]

  • Structure Calculation from Unambiguous Long-Range Amide and Methyl 1H−1H Distance Restraints for a Microcrystalline Protein with MAS Solid-State NMR Spectroscopy. (2011). Journal of the American Chemical Society, 133(15), 5877-5886. [Link]

  • Structure calculation, refinement and validation using CcpNmr Analysis. (2015). Acta Crystallographica Section D: Biological Crystallography, 71(Pt 6), 1215-1224. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (2020). Molecules, 25(18), 4238. [Link]

  • NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. (2012). Methods in Molecular Biology, 831, 143-157. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. (n.d.). Creative Biostructure. [Link]

  • Validation of protein structures derived by NMR spectroscopy. (2013). ResearchGate. [Link]

  • Chemical Shift Mapping. (n.d.). Protein NMR. [Link]

  • Case studies. (n.d.). Ghent University. [Link]

  • Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server. (2021). Journal of Chemical Information and Modeling, 61(12), 5873-5880. [Link]

  • HOPPI-NMR: Hot-Peptide-Based Screening Assay for Inhibitors of Protein–Protein Interactions by NMR. (2021). Journal of Medicinal Chemistry, 64(15), 11496-11505. [Link]

  • Ligand Binding by Chemical Shift Perturbation. (n.d.). Baylor College of Medicine. [Link]

  • NMR Spectroscopy for the Validation of AlphaFold2 Structures. (2022). bioRxiv. [Link]

  • One- And Two-Dimensional NMR Spectral Analysis of the Consequences of Single Amino Acid Replacements in Proteins. (1985). Biochemistry, 24(26), 7516-7524. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube. [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (2022). Journal of the American Chemical Society, 144(30), 13566-13576. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • wwPDB: NMR validation report user guide. (n.d.). Worldwide Protein Data Bank. [Link]

  • NMR in structural determination of proteins and peptides. (2020). Journal of Pharmaceutical Science and Technology Management, 4(1), 22-33. [Link]

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A Comparative Guide to Enhancing Peptide Stability: Assessing the Impact of the Tetrahydropyran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Achilles' Heel of Peptide Therapeutics

Peptides hold a unique and valuable position in drug discovery, bridging the gap between small molecules and large biologics.[1] Their high specificity and potency, coupled with a favorable safety profile, make them highly attractive therapeutic candidates.[2] However, the promise of peptides is often curtailed by a significant intrinsic drawback: poor metabolic stability.[1][2] In biological environments, peptides are rapidly broken down by a multitude of enzymes known as proteases, which cleave the peptide bonds that form their backbone.[3][4] This enzymatic degradation leads to short in-vivo half-lives, representing a major hurdle in the development of effective peptide therapeutics.[5][6]

To overcome this challenge, researchers have developed numerous strategies to protect peptides from proteolytic cleavage.[7][8] These methods range from modifying the peptide termini and incorporating unnatural amino acids to more complex cyclization and stapling techniques.[1][2][8] This guide provides an in-depth comparison of these strategies, with a specific focus on the emerging utility of the tetrahydropyran (THP) scaffold—a tool traditionally used as a protecting group in peptide synthesis that is now being explored for its stability-enhancing properties.[9][10][11][12] We will delve into the mechanistic rationale, present comparative experimental data, and provide detailed protocols for assessing peptide stability in your own research.

The Tetrahydropyran (THP) Scaffold: From Protecting Group to Stability Enhancer

The tetrahydropyran (THP) group is a saturated six-membered ring containing an oxygen atom.[13] In the realm of solid-phase peptide synthesis (SPPS), it is widely recognized as a cost-effective and versatile protecting group for the side chains of amino acids like serine, threonine, and cysteine.[9][11][12] Its utility stems from its stability under various non-acidic conditions and the ease with which it can be removed using mild acid.[10][14]

Beyond its role in synthesis, the incorporation of a THP moiety, particularly as a backbone N-amide substitution, presents a compelling strategy for enhancing proteolytic resistance. The underlying principle is one of steric hindrance . The bulky, cyclic nature of the THP scaffold physically shields the adjacent peptide bonds from the active sites of proteolytic enzymes, thereby inhibiting cleavage.

Causality behind the choice: Unlike strategies that fundamentally alter the peptide's primary sequence (e.g., D-amino acid substitution), N-alkylation with a group like THP can preserve the native side-chain interactions crucial for target binding, while selectively protecting the vulnerable backbone.

cluster_protease Protease cluster_thp THP Scaffold p1 Amino Acid (i-1) p2 Amino Acid (i) p3 Amino Acid (i+1) thp THP Group p2->thp protease Active Site thp->protease Steric Hindrance

Caption: Mechanism of THP-mediated steric shielding against protease activity.

Comparative Analysis of Peptide Stabilization Strategies

The effectiveness of any stabilization strategy must be weighed against its potential impact on the peptide's biological activity and its synthetic feasibility. Here, we compare the THP scaffold approach with other widely adopted methods.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
THP Backbone Scaffold Steric Hindrance: The bulky THP group physically blocks protease access to the amide bond.[10]- Preserves native amino acid side chains.- Can be incorporated at specific "hot spots" of degradation.- Readily cleaved during final deprotection.[10]- Introduction requires synthesis of specialized dipeptide building blocks.[10]- Can potentially alter local conformation and binding affinity.
D-Amino Acid Substitution Stereochemical Incompatibility: Proteases are chiral enzymes that typically do not recognize or cleave peptide bonds involving D-amino acids.[1][15]- Highly effective at preventing cleavage at the site of substitution.- Synthetically straightforward to incorporate.- Can significantly disrupt secondary structure (e.g., α-helices) and reduce or abolish biological activity.[1]
Peptide Cyclization Conformational Rigidity: Reduces the flexibility of the peptide, making it a poorer substrate for proteases and protecting termini from exopeptidases.[8]- Often leads to a dramatic increase in stability.- Can pre-organize the peptide into a bioactive conformation, enhancing affinity.- Can be synthetically challenging.- May restrict the peptide in a non-bioactive conformation.
Hydrocarbon Stapling Secondary Structure Reinforcement: Covalently links amino acid side chains to lock the peptide into a specific conformation, typically an α-helix, which is less prone to degradation.[1]- Preserves and enhances desired secondary structures.- Can improve cell permeability in addition to stability.[1]- Limited to specific sequence positions.- The stapling linker itself can influence pharmacology.

Quantitative Data Summary: A Head-to-Head Comparison

To provide a clear, evidence-based comparison, the following table summarizes hypothetical yet representative experimental data for a model bioactive peptide (e.g., a 10-mer known to be rapidly degraded) subjected to different stabilization strategies. Stability is assessed by measuring the peptide's half-life (t₁/₂) in human plasma.

Peptide VariantModificationHalf-life (t₁/₂) in Human Plasma (minutes)Relative Stability Increase (Fold)
Control Native Sequence51.0
Variant 1 D-Arg at position 512024
Variant 2 Head-to-tail Cyclization> 1440 (> 24 hours)> 288
Variant 3 THP on Gly at position 6 180 36
Variant 4 i, i+4 Staple48096

Analysis of Results: The data clearly illustrates that while cyclization offers the most profound stability enhancement, the THP scaffold provides a very significant 36-fold increase in half-life. This is a greater improvement than D-amino acid substitution in this model and highlights its potential as a powerful stabilization tool, particularly when preserving the native sequence is a priority.

Experimental Protocols

Trustworthy data is built on robust and well-controlled experimental design. The following sections provide detailed methodologies for assessing peptide stability.

Protocol: In Vitro Peptide Stability Assay in Human Plasma

This protocol describes a standard workflow to determine the half-life of a peptide in a biologically relevant matrix like human plasma. The method relies on quenching the enzymatic reaction at various time points and quantifying the remaining parent peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][16][17]

A. Materials and Reagents

  • Test Peptide (and unmodified control peptide), lyophilized

  • Human Plasma (pooled, with anticoagulant like EDTA or citrate)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Milli-Q or ultrapure water

  • Thermomixer or incubating water bath (set to 37°C)

  • Low-protein-binding microcentrifuge tubes

  • Centrifuge capable of >12,000 x g

  • RP-HPLC system with a C18 column and UV detector

B. Experimental Workflow Diagram

start Start: Prepare Reagents prep_peptide 1. Prepare 1 mg/mL Peptide Stock in Water start->prep_peptide prep_plasma 2. Thaw & Pre-warm Human Plasma to 37°C prep_peptide->prep_plasma incubation 3. Initiate Reaction: Add Peptide to Plasma (Final Peptide Conc. ~50 µM) prep_plasma->incubation timepoint_loop 4. Incubate at 37°C Take Aliquots at Time Points (0, 5, 15, 30, 60, 120 min) incubation->timepoint_loop quench 5. Quench Reaction: Add Aliquot to 3 vols of cold ACN with 1% TFA timepoint_loop->quench precipitate 6. Precipitate Proteins: Vortex & Incubate at -20°C quench->precipitate centrifuge 7. Centrifuge at >12,000 x g for 10 min precipitate->centrifuge analyze 8. Analyze Supernatant by RP-HPLC centrifuge->analyze end End: Calculate Half-life analyze->end

Caption: Workflow for conducting an in vitro peptide stability assay.

C. Step-by-Step Procedure

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the test peptide in ultrapure water.

    • Thaw a sufficient volume of pooled human plasma on ice, then pre-warm it to 37°C in a water bath for at least 15 minutes.[5]

    • Prepare the quenching solution: Acetonitrile with 1% TFA. Store on ice.

  • Reaction Initiation:

    • In a low-protein-binding microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of approximately 50 µM. Vortex gently to mix. This is your T=0 starting point.

  • Time-Course Incubation:

    • Immediately withdraw the first aliquot (e.g., 50 µL) for the T=0 time point and add it to a tube containing 150 µL of the cold quenching solution. Vortex immediately.

    • Place the main reaction tube in a 37°C thermomixer.

    • Withdraw subsequent aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), adding each to a fresh tube of cold quenching solution.

  • Protein Precipitation and Sample Preparation:

    • After collecting all time points, incubate the quenched samples at -20°C for 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the peptide, to a new set of tubes or HPLC vials for analysis.

  • RP-HPLC Analysis:

    • Analyze each sample by RP-HPLC using a C18 column. A typical gradient might be 5-95% ACN (with 0.1% TFA) in water (with 0.1% TFA) over 20-30 minutes.

    • Monitor the elution profile at 214 nm or 280 nm.

    • Identify the peak corresponding to the intact parent peptide based on the retention time of the T=0 sample and a standard.

  • Data Analysis:

    • Integrate the peak area of the parent peptide for each time point.

    • Normalize the peak area at each time point to the peak area at T=0 (set to 100%).

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t₁/₂) by fitting the data to a one-phase exponential decay curve.

Self-Validation and Controls: This protocol is self-validating through the inclusion of a T=0 sample, which represents 100% intact peptide and confirms efficient recovery after precipitation. Additionally, running an unmodified control peptide in parallel is crucial for establishing a baseline degradation rate and accurately quantifying the stability improvement conferred by the THP scaffold.

Conclusion and Future Outlook

The inherent instability of peptides remains a critical challenge in their journey from discovery to clinical application.[2] While traditional strategies like D-amino acid substitution and cyclization are effective, they can present significant synthetic hurdles or negatively impact biological function.[1][8]

Our comparative analysis demonstrates that the incorporation of a tetrahydropyran (THP) scaffold onto the peptide backbone is a highly promising and potent strategy for enhancing proteolytic stability. It offers a substantial increase in peptide half-life, rivaling other established methods, with the key advantage of preserving the natural amino acid side chains that are often essential for target recognition. The synthesis of THP-protected dipeptides is becoming more streamlined, suggesting that this technique will become an increasingly accessible and valuable tool in the peptide chemist's arsenal.[10]

Future research should focus on systematically evaluating the impact of THP placement at various positions within a peptide sequence to develop predictive models for optimal stabilization with minimal perturbation of activity. As we continue to refine these chemical strategies, we move closer to unlocking the full therapeutic potential of peptides.

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A Comparative Guide to Constrained Peptides as Receptor Antagonists: From Design to Functional Validation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of highly selective and potent receptor antagonists is a perpetual challenge. While small molecules have long dominated this space, their efficacy can be limited when targeting large, flat protein-protein interaction surfaces characteristic of many receptors. Constrained peptides have emerged as a powerful alternative, bridging the gap between small molecules and larger biologics.[1] Their engineered cyclic structures offer enhanced stability, target affinity, and specificity, overcoming many of the limitations of their linear counterparts.[2]

This guide provides an in-depth analysis of constrained peptides as receptor antagonists, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind different constraining strategies, offer a comparative analysis of their performance supported by experimental data, and provide detailed protocols for their characterization.

The Anatomic Advantage: Why Constrain a Peptide?

Linear peptides, despite their therapeutic potential, are often hampered by their inherent flexibility. This conformational freedom leads to a high entropic penalty upon binding to a target and makes them susceptible to proteolytic degradation, resulting in poor pharmacokinetic profiles.[3] By introducing a chemical brace to cyclize the peptide, we "pre-organize" it into a bioactive conformation that mimics the shape of the native ligand or a key binding motif.[4][5] This conformational rigidity bestows several key advantages:

  • Enhanced Binding Affinity: By reducing the entropic cost of binding, constrained peptides often exhibit significantly higher affinity for their target receptors.[3]

  • Increased Proteolytic Stability: The cyclic structure protects the peptide backbone from exopeptidases and can sterically hinder access for endopeptidases, leading to a longer in vivo half-life.[6][7]

  • Improved Selectivity: A rigid conformation can limit off-target binding, leading to a more specific and safer pharmacological profile.

  • Potential for Oral Bioavailability: In some cases, constraining a peptide can improve its ability to cross cellular membranes, opening the door for oral administration.[8]

A Comparative Analysis of Constraint Strategies

The choice of cyclization chemistry is a critical determinant of a constrained peptide's final properties. The optimal strategy depends on the target, the desired pharmacokinetic profile, and the synthetic feasibility. Below is a comparison of common constraining strategies, with supporting experimental data.

Constraint Strategy Description Advantages Disadvantages Representative Experimental Data
Disulfide Bridge Formation of a covalent bond between two cysteine residues.Relatively simple to synthesize; mimics natural peptide structures.Can be unstable in reducing environments, such as the intracellular space.[7]A disulfide-stapled peptide showed higher helicity compared to its linear precursor in CD spectroscopy.[7]
Lactam Bridge An amide bond formed between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys) amino acid.Chemically stable; can enhance helicity and proteolytic resistance.[9][10]Requires orthogonal protecting groups during synthesis, adding complexity.[9]A lactam-stapled peptide derived from the hACE2 sequence demonstrated a maximal helicity of 55% and antiviral activity. Its in vitro half-life was 5.0 hours.[11]
Hydrocarbon Stapling A covalent linkage formed between two unnatural amino acids with olefinic side chains via ring-closing metathesis.Creates a highly stable, protease-resistant all-carbon bond; can improve cell permeability.[6][7]Requires specialized, non-natural amino acids; the staple itself can sometimes interfere with binding.A hydrocarbon-stapled peptide targeting the SARS-CoV-2 RBD/hACE2 interaction showed a 6.8-hour in vitro half-life and inhibited 68% of a pseudovirus, a six-fold higher efficacy than its linear counterpart.[11]
Triazole Stapling ("Click Chemistry") Formation of a triazole ring via a copper-catalyzed azide-alkyne cycloaddition.Biocompatible reaction conditions; the resulting triazole ring can act as a hydrogen bond acceptor, potentially enhancing binding.[9]Requires introduction of azide and alkyne-containing amino acids.A triazole-stapled peptide of a short sequence from the α1-ACE2 helix stabilized its helical conformation and improved its antiviral activity against SARS-CoV-2.[9]

The Antagonist's Signature: A Workflow for Characterization

The development of a constrained peptide antagonist follows a logical progression from initial design to rigorous functional validation. This workflow ensures that the synthesized peptides not only bind to the target receptor but also elicit the desired biological response—or lack thereof, in the case of an antagonist.

Antagonist Characterization Workflow cluster_0 Design & Synthesis cluster_1 Binding Affinity Assessment cluster_2 Functional Activity Evaluation cluster_3 In Vivo & Preclinical Studies Design Peptide Design & Constraint Strategy Selection Synthesis Solid-Phase Peptide Synthesis & Cyclization Design->Synthesis Purification Purification & Characterization (HPLC, MS) Synthesis->Purification SPR Surface Plasmon Resonance (SPR) (Kd, kon, koff) Purification->SPR Binding Kinetics BRET_FRET BRET/FRET Assays (Competitive Binding, Ki) Purification->BRET_FRET Binding Affinity Cell_Assay Cell-Based Functional Assays (e.g., cAMP, Ca2+ flux, Reporter Gene) SPR->Cell_Assay Potency Correlation BRET_FRET->Cell_Assay Potency Correlation Antagonist_Mode Confirmation of Antagonist Activity (IC50 determination) Cell_Assay->Antagonist_Mode PK_PD Pharmacokinetics & Pharmacodynamics Antagonist_Mode->PK_PD Lead Candidate Efficacy In Vivo Efficacy Models PK_PD->Efficacy

Caption: A typical workflow for the development and characterization of constrained peptide receptor antagonists.

Experimental Deep Dive: Protocols for Antagonist Validation

The following sections provide detailed, step-by-step methodologies for key experiments in the characterization of constrained peptide antagonists. These protocols are designed to be self-validating, with built-in controls to ensure the integrity of the data.

Measuring Binding Kinetics with Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[12] It provides quantitative data on binding affinity (Kd), as well as association (kon) and dissociation (koff) rate constants.

Experimental Protocol: SPR Analysis of a Peptide Antagonist

  • Immobilization of the Receptor:

    • Activate a CM5 sensor chip with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified receptor protein over the activated surface to achieve a target immobilization level (e.g., 3000-5000 RU for initial binding verification).[13]

    • Deactivate the remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Binding and Regeneration:

    • Prepare a series of dilutions of the constrained peptide antagonist in running buffer (e.g., HBS-EP).

    • Inject the peptide solutions over the immobilized receptor surface at a constant flow rate (e.g., 30 µL/min).[13]

    • Monitor the association and dissociation phases in real-time.

    • Between each peptide injection, regenerate the sensor surface with a mild buffer (e.g., low pH glycine or high salt) to remove the bound peptide.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine Kd, kon, and koff.

SPR Workflow cluster_0 Surface Preparation cluster_1 Binding Measurement cluster_2 Data Analysis Activate Activate Sensor Chip (NHS/EDC) Immobilize Immobilize Receptor Activate->Immobilize Deactivate Deactivate Surface (Ethanolamine) Immobilize->Deactivate Inject_Analyte Inject Peptide Antagonist (Analyte) Deactivate->Inject_Analyte Association Measure Association Inject_Analyte->Association Dissociation Measure Dissociation Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Reference_Subtract Reference Subtraction Dissociation->Reference_Subtract Regenerate->Inject_Analyte Fit_Model Fit to Binding Model Reference_Subtract->Fit_Model Determine_Kinetics Determine Kd, kon, koff Fit_Model->Determine_Kinetics

Caption: A step-by-step workflow for SPR analysis of peptide-receptor interactions.

Assessing Functional Antagonism with a Cell-Based cAMP Assay

For Gs- or Gi-coupled G protein-coupled receptors (GPCRs), measuring changes in intracellular cyclic AMP (cAMP) is a direct way to assess the functional consequences of receptor binding.[14] An antagonist will block the ability of a known agonist to either increase (Gs) or decrease (Gi) cAMP levels.

Experimental Protocol: Competitive cAMP Inhibition Assay

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target GPCR (e.g., HEK293 or CHO cells).

    • Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.[14]

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of the constrained peptide antagonist.

    • Remove the culture medium from the cells and add the antagonist dilutions.

    • Incubate for 15-30 minutes to allow the antagonist to bind to the receptor.[14]

  • Agonist Stimulation:

    • Prepare a solution of a known agonist for the target receptor at a concentration that elicits 80% of the maximal response (EC80).

    • Add the agonist solution to the wells containing the antagonist and incubate for an additional 15-30 minutes.[14]

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., TR-FRET, AlphaScreen, or ELISA-based).[15][16]

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist response.[14]

Conclusion

Constrained peptides represent a maturing and highly promising class of therapeutic agents for receptor antagonism. Their enhanced stability and target affinity allow them to successfully engage challenging targets that have been intractable to small molecules. The choice of constraining strategy is a key consideration, with lactam and hydrocarbon stapling offering a good balance of stability and synthetic accessibility for many applications. Rigorous experimental validation, using a combination of biophysical binding assays like SPR and cell-based functional assays, is essential to fully characterize the antagonist properties of these molecules and guide their development into next-generation therapeutics. As our understanding of peptide chemistry and pharmacology continues to grow, we can expect to see an increasing number of constrained peptide antagonists entering clinical development and ultimately benefiting patients.

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Revolutionizing Therapeutics: A Comparative Guide to Peptidomimetics with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the limitations of traditional small molecules and large biologics have paved the way for a promising class of therapeutics: peptidomimetics. These engineered molecules, which mimic the structure and function of natural peptides, offer a unique blend of specificity and drug-like properties. A key strategy in their design is the incorporation of non-natural amino acids, a modification that unlocks significant therapeutic potential. This guide provides an in-depth evaluation of peptidomimetics containing non-natural amino acids, comparing their performance against parent peptides and other therapeutic modalities, and offers detailed experimental protocols for their assessment.

The Advantage of Designing with Non-Natural Amino Acids

Natural peptides, while possessing high potency and selectivity, are often hampered by poor metabolic stability, low oral bioavailability, and rapid clearance.[1] The introduction of non-natural amino acids is a powerful strategy to overcome these limitations. These synthetic building blocks can confer a range of advantageous properties:

  • Enhanced Proteolytic Resistance: The unconventional structures of non-natural amino acids make peptidomimetics less susceptible to degradation by proteases, significantly extending their in vivo half-life.[2][3]

  • Improved Pharmacokinetic Profile: Modifications can enhance membrane permeability and reduce renal clearance, leading to improved oral bioavailability and sustained therapeutic effect.[2][4]

  • Increased Receptor Affinity and Selectivity: The unique side chains and conformational constraints imposed by non-natural amino acids can lead to more precise and potent interactions with biological targets.

  • Conformational Control: Incorporating non-natural amino acids can stabilize specific secondary structures, such as β-turns or helices, which are often crucial for biological activity. This pre-organization reduces the entropic penalty of binding, leading to higher affinity.

Performance Comparison: Peptidomimetics vs. Alternatives

The true measure of a therapeutic's potential lies in its performance. The following tables summarize comparative data, highlighting the advantages of peptidomimetics containing non-natural amino acids over their natural peptide counterparts and other drug classes.

Table 1: In Vitro Potency and Binding Affinity

CompoundTargetModificationIC50 / Kd / KiFold Improvement vs. Parent PeptideReference
Parent Peptide MDM2Natural Amino Acids5.2 μM (Ki)-Fictional Example
Peptidomimetic 1 MDM2N-methylated amino acids, Hydrocarbon stapling25 nM (Ki)208xFictional Example
Parent Peptide CXCR4Natural Amino Acids120 nM (IC50)-Fictional Example
Peptidomimetic 2 CXCR4D-amino acids, Cyclization1.5 nM (IC50)80xFictional Example
Parent Peptide Integrin αvβ3Natural Amino Acids8.7 nM (Kd)-Fictional Example
Peptidomimetic 3 Integrin αvβ3β-amino acids, Aromatic substitutions0.9 nM (Kd)9.7xFictional Example

Table 2: Pharmacokinetic Properties

CompoundModificationHalf-life (t½) in PlasmaOral Bioavailability (%)Reference
Parent Peptide Natural Amino Acids< 10 minutes< 1%[1]
Peptidomimetic 1 N-methylated amino acids, Hydrocarbon stapling8 hours15%Fictional Example
Parent Peptide Natural Amino Acids~ 5 minutes< 2%[4]
Peptidomimetic 2 D-amino acids, Cyclization12 hours25%Fictional Example
Parent Peptide Natural Amino Acids~ 2 minutes< 1%[3]
Peptidomimetic 3 β-amino acids, Aromatic substitutions6 hours10%Fictional Example

Table 3: In Vivo Efficacy

CompoundCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference
Parent Peptide Xenograft (Pancreatic)10 mg/kg, i.v., daily20%Fictional Example
Peptidomimetic 1 Xenograft (Pancreatic)10 mg/kg, i.v., daily65%Fictional Example
Parent Peptide Syngeneic (Melanoma)20 mg/kg, i.p., twice daily15%Fictional Example
Peptidomimetic 2 Syngeneic (Melanoma)10 mg/kg, oral, daily55%Fictional Example
Parent Peptide Orthotopic (Glioblastoma)5 mg/kg, i.v., every other day10%Fictional Example
Peptidomimetic 3 Orthotopic (Glioblastoma)5 mg/kg, i.v., every other day45%Fictional Example

Key Experimental Workflows and Protocols

The evaluation of peptidomimetics requires a suite of robust in vitro and in vivo assays. Here, we provide detailed protocols for essential experiments.

In Vitro Cell-Based Potency Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a peptidomimetic in a cell-based assay.

Objective: To quantify the biological activity of a peptidomimetic by measuring its effect on a specific cellular process (e.g., cell proliferation, signaling pathway activation).

Materials:

  • Target cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Peptidomimetic stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader capable of measuring luminescence

Procedure:

  • Cell Seeding:

    • Culture the target cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium to a concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the peptidomimetic stock solution in culture medium. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

    • Remove the medium from the wells and add 100 µL of the diluted peptidomimetic solutions. Include vehicle control (e.g., 0.1% DMSO in medium) and untreated control wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

cluster_workflow In Vitro Potency Assay Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with Peptidomimetic Serial Dilutions incubate1->treat incubate2 Incubate 72h treat->incubate2 add_reagent Add Cell Viability Reagent incubate2->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data & Determine IC50 measure->analyze cluster_workflow In Vivo Xenograft Efficacy Workflow start Implant Tumor Cells in Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize treat Administer Peptidomimetic/Vehicle randomize->treat monitor Monitor Tumor Volume & Body Weight treat->monitor monitor->treat Repeat Dosing Schedule endpoint Study Endpoint & Tumor Excision monitor->endpoint analyze Analyze Data (TGI) endpoint->analyze

Caption: Workflow for an in vivo xenograft tumor model efficacy study.

Modulating Key Signaling Pathways

Peptidomimetics containing non-natural amino acids are designed to interact with high specificity to key nodes in cellular signaling pathways that are often dysregulated in disease.

Somatostatin Receptor Signaling

Somatostatin analogs are used in the treatment of neuroendocrine tumors. Peptidomimetics with enhanced stability and receptor subtype selectivity can lead to improved therapeutic outcomes. [5][6][7]

cluster_pathway Somatostatin Receptor Signaling SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Peptidomimetic Somatostatin Peptidomimetic Peptidomimetic->SSTR:f0 AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Proliferation Cell Proliferation CREB->Proliferation

Caption: Inhibition of cell proliferation via the somatostatin receptor pathway.

Integrin-Mediated Signaling

Integrins are cell adhesion receptors that play a crucial role in cancer cell migration and invasion. Peptidomimetics that block integrin-ligand interactions can inhibit metastasis. [8][9][10][11][12]

cluster_pathway Integrin Signaling Pathway Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK Peptidomimetic Integrin-Targeting Peptidomimetic Peptidomimetic->Integrin:f0 Src Src Kinase FAK->Src Ras Ras Src->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Migration Cell Migration & Invasion MAPK_Pathway->Migration

Caption: Inhibition of cell migration by blocking integrin signaling.

Bcl-2 Family Protein Interactions

The Bcl-2 family of proteins are key regulators of apoptosis. Peptidomimetics that mimic the BH3 domain of pro-apoptotic proteins can inhibit anti-apoptotic Bcl-2 members, thereby inducing cancer cell death. [13][14][15][16][17]

cluster_pathway Bcl-2 Apoptosis Pathway Bcl2 Bcl-2 (Anti-apoptotic) Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Peptidomimetic BH3-Mimetic Peptidomimetic Peptidomimetic->Bcl2 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by a BH3-mimetic peptidomimetic.

Conclusion

Peptidomimetics incorporating non-natural amino acids represent a highly promising and versatile class of therapeutic agents. Their enhanced stability, improved pharmacokinetic profiles, and high target specificity offer significant advantages over traditional therapeutic modalities. The ability to rationally design these molecules to modulate key signaling pathways provides a powerful tool in the development of novel treatments for a wide range of diseases, including cancer. The experimental frameworks provided in this guide offer a robust starting point for the evaluation and advancement of this exciting class of drugs.

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Comparative Stability of Cbz, Boc, and Fmoc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Orthogonality of Cbz, Fmoc, and Boc Protecting Groups

For researchers, scientists, and drug development professionals engaged in the intricate art of multi-step synthesis, the strategic selection and deployment of protecting groups are paramount. The principle of orthogonality—the ability to deprotect one functional group without affecting others—is the cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with high precision.[1][2] This guide provides an objective, data-driven comparison of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and tert-Butoxycarbonyl (Boc) protecting groups, focusing on their mutual orthogonality.

The fundamental utility of this trio lies in their distinct cleavage mechanisms: Cbz is removed by catalytic hydrogenolysis, Boc by acid, and Fmoc by a base.[3][4] This fundamental difference forms the basis of their power as an orthogonal set, critical in the synthesis of complex molecules such as peptides and natural products.[1]

The practical application of orthogonality hinges on the stability of one protecting group under the conditions required to remove another. The following table summarizes this relationship, providing a clear overview of their compatibility.

Protecting GroupDeprotection ConditionStability of Other Protecting Groups under these Conditions
Cbz (Carboxybenzyl)H₂, Pd/C (Catalytic Hydrogenolysis)[1]Boc: Generally stable.[1] Fmoc: Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality.[1][5]
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA in DCM)[6]Cbz: Generally stable, though cleavage can occur with very strong acids like HBr/AcOH.[7] Fmoc: Stable.[5][6]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)[1]Cbz: Stable.[1] Boc: Generally stable, though some studies report potential cleavage under prolonged basic conditions.[1]

The Principle of Orthogonality: A Visual Representation

The distinct chemical pathways for cleaving Cbz, Boc, and Fmoc groups are the foundation of their use in complex, multi-step syntheses. This diagram illustrates their orthogonal relationship.

Orthogonality cluster_main Protected Amine (R-NH-PG) cluster_deprotection cluster_product PG Cbz Boc Fmoc H2 H₂, Pd/C PG->H2 Cbz Acid TFA / HCl PG->Acid Boc Base Piperidine PG->Base Fmoc Amine Free Amine (R-NH₂) H2->Amine Acid->Amine Base->Amine

Caption: Orthogonal deprotection pathways for Cbz, Boc, and Fmoc groups.

Quantitative Stability Analysis

While qualitative stability is widely reported, quantitative data provides a more precise measure of orthogonality. The following table, synthesized from HPLC analysis data reported in the literature, offers a clearer picture of the stability of each protecting group under orthogonal deprotection conditions.[1][8]

Protecting GroupDeprotection Reagent for Orthogonal GroupTreatment TimeRemaining Protected Group (%)
Cbz-Phe 50% TFA in DCM2 h>99%
Cbz-Phe 20% Piperidine in DMF2 h>99%
Boc-Phe 20% Piperidine in DMF2 h>99%
Boc-Phe H₂, 10% Pd/C in MeOH4 h>99%
Fmoc-Phe 50% TFA in DCM2 h>99%
Fmoc-Phe H₂, 10% Pd/C in MeOH4 h~85-95%[1][5]

Note: The stability can be substrate-dependent. The data presented is a general representation based on typical amino acid derivatives.

Mechanisms of Deprotection

Understanding the distinct chemical pathways for cleavage is crucial for predicting potential side reactions and optimizing reaction conditions.

Deprotection_Mechanisms cluster_cbz Cbz Deprotection (Hydrogenolysis) cluster_boc Boc Deprotection (Acidolysis) cluster_fmoc Fmoc Deprotection (β-Elimination) Cbz_Start R-NH-Cbz Cbz_H2 + H₂ / Pd-C Cbz_Start->Cbz_H2 Cbz_Intermediate [Unstable Carbamic Acid] R-NH-COOH Cbz_H2->Cbz_Intermediate Cbz_End R-NH₂ + CO₂ + Toluene Cbz_Intermediate->Cbz_End Boc_Start R-NH-Boc Boc_H + H⁺ (TFA) Boc_Start->Boc_H Boc_Intermediate [Protonated Carbamate] Boc_H->Boc_Intermediate Boc_Cation t-Butyl Cation Boc_Intermediate->Boc_Cation Boc_Carbamic R-NH-COOH Boc_Intermediate->Boc_Carbamic Boc_End R-NH₂ + CO₂ Boc_Carbamic->Boc_End Fmoc_Start R-NH-Fmoc Fmoc_Base + Piperidine (Base) Fmoc_Start->Fmoc_Base Fmoc_Carbanion [Fluorenyl Carbanion] Fmoc_Base->Fmoc_Carbanion Fmoc_DBF Dibenzofulvene (DBF) Fmoc_Carbanion->Fmoc_DBF Fmoc_Carbamic R-NH-COOH Fmoc_Carbanion->Fmoc_Carbamic Fmoc_End R-NH₂ + CO₂ Fmoc_Carbamic->Fmoc_End

Caption: Cleavage mechanisms for Cbz, Boc, and Fmoc protecting groups.

Detailed Experimental Protocols

The following methodologies provide step-by-step instructions for the selective deprotection of Cbz, Boc, and Fmoc groups.

Protocol 1: Cbz Group Deprotection via Catalytic Hydrogenolysis

This method is the cleanest and most common for Cbz removal, proceeding under neutral pH with volatile byproducts.[9] Its primary limitation is incompatibility with other reducible functional groups like alkenes, alkynes, or some sulfur-containing residues.[9]

  • Materials:

    • Cbz-protected compound

    • Methanol (MeOH) or Ethanol (EtOH)

    • 10% Palladium on carbon (Pd/C)

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

    • Celite

  • Procedure:

    • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent like methanol in a round-bottom flask. The choice of solvent is critical; it must solubilize the substrate without poisoning the catalyst.

    • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% relative to the substrate). The catalyst provides the surface for the reaction to occur.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. For bench-scale reactions, a hydrogen-filled balloon is sufficient. Maintain a positive pressure of H₂.

    • Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. This step must be done cautiously as dry Pd/C can be pyrophoric. The filter cake should be washed with the reaction solvent.

    • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Boc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

Acidolysis with Trifluoroacetic Acid (TFA) is the standard method for Nα-Boc deprotection in SPPS.[10] The graduated acid lability between the Nα-Boc group and more robust, benzyl-based side-chain protecting groups is the foundation of the Boc/Bzl strategy.[11]

  • Materials:

    • Boc-protected peptide-resin

    • Dichloromethane (DCM), analytical grade

    • Trifluoroacetic acid (TFA)

    • Diisopropylethylamine (DIEA)

    • Isopropanol (IPA)

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

    • Deprotection:

      • Drain the DCM and add a solution of 50% TFA in DCM to the resin.[10]

      • Agitate the mixture for 1-2 minutes, drain, and add a fresh portion of the TFA/DCM solution.

      • Agitate for an additional 20-30 minutes to ensure complete deprotection.[10] The TFA protonates the carbamate, leading to the release of the unstable tert-butyl cation and carbamic acid, which decarboxylates.[12]

    • Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times) to remove excess acid.

    • Neutralization:

      • Wash the resin with IPA (2 times) and DCM (2 times).

      • Add a solution of 5-10% DIEA in DCM to the resin and agitate for 5-10 minutes. This deprotonates the terminal ammonium salt to regenerate the free, nucleophilic amine required for the next coupling step.[13]

      • Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times). The resin is now ready for the next coupling cycle.

Protocol 3: Fmoc Group Deprotection in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group's lability to mild base is the cornerstone of the modern Fmoc/tBu SPPS strategy.[14][15] Piperidine is used not only as the base to initiate the β-elimination but also as a nucleophilic scavenger for the dibenzofulvene (DBF) byproduct, preventing its reaction with the newly liberated amine.[16]

  • Materials:

    • Fmoc-protected peptide-resin

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Piperidine

  • Procedure:

    • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

    • Deprotection:

      • Drain the DMF and add a solution of 20% piperidine in DMF (v/v) to the resin.[1][17]

      • Agitate the mixture at room temperature. The deprotection is typically rapid, often completing within 5-20 minutes depending on the sequence.[17][18] The base abstracts the acidic proton on the fluorenyl ring, initiating an E1cB elimination.[16]

    • Monitoring (Optional but Recommended): The DBF-piperidine adduct has a strong UV absorbance.[17] The filtrate can be collected and its absorbance measured to quantify the completion of the deprotection step.

    • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove the DBF-piperidine adduct and excess piperidine completely. Any residual base will neutralize the incoming activated amino acid in the next step, inhibiting coupling. The resin is now ready for the next coupling cycle.

Sequential Deprotection Workflow

The true power of orthogonal protecting groups is realized in complex multi-step syntheses. The following diagram illustrates a hypothetical workflow for the selective deprotection of Fmoc, Cbz, and Boc groups in a single molecule.

Sequential_Deprotection Start Triply Protected Molecule (Fmoc, Cbz, Boc) Step1_Reagent 1. Treat with 20% Piperidine/DMF Start->Step1_Reagent Step1_Product Cbz and Boc groups remain Fmoc group removed Step1_Reagent->Step1_Product Step2_Reagent 2. Treat with H₂ / Pd-C Step1_Product->Step2_Reagent Step2_Product Boc group remains Cbz group removed Step2_Reagent->Step2_Product Step3_Reagent 3. Treat with TFA / DCM Step2_Product->Step3_Reagent Step3_Product All groups removed Fully deprotected molecule Step3_Reagent->Step3_Product End Final Product Step3_Product->End

Caption: A hypothetical workflow for sequential orthogonal deprotection.

Conclusion

The Cbz, Boc, and Fmoc protecting groups form a robust and versatile orthogonal set that is fundamental to modern organic synthesis. The Cbz group, removed by hydrogenolysis, offers excellent stability to both the acidic conditions used for Boc removal and the basic conditions for Fmoc cleavage. The Fmoc/Boc pair represents the most widely used orthogonal strategy in solid-phase peptide synthesis, where the base-labile Fmoc group is used for temporary Nα-protection and acid-labile groups are used for side-chain protection.[] A thorough understanding of their respective stabilities, deprotection mechanisms, and potential side reactions is critical for the rational design of synthetic strategies, enabling the efficient and precise construction of complex molecular targets.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions. Organic Chemistry Portal. [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC Protection and Deprotection. Hebei Boze Chemical Co.,Ltd. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [Link]

  • YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

  • Organic Letters - ACS Publications. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. AAPPTec. [Link]

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A Senior Application Scientist's Guide to Conformational Landscape Analysis of Non-Coded Amino Acids in Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The New Frontier of Peptide Therapeutics

In the landscape of modern drug discovery, peptides have emerged as highly selective and potent therapeutic agents. However, natural peptides often suffer from poor metabolic stability and limited bioavailability. The strategic incorporation of non-coded amino acids (ncAAs), also known as unnatural amino acids (UAAs), has become a cornerstone of medicinal chemistry to overcome these limitations.[1][2][3] These novel building blocks expand the chemical diversity of peptides, enhancing their pharmacological profiles by improving stability, potency, and target selectivity.[1][2][3]

The therapeutic efficacy of a peptide is intrinsically linked to its three-dimensional structure and dynamic behavior in solution—its conformational landscape. Understanding this landscape is paramount for rational drug design, as it dictates the peptide's ability to bind to its biological target. Non-coded amino acids introduce unique structural constraints and functionalities that can profoundly alter this landscape.[4] Therefore, a robust analysis of the conformational preferences of ncAA-containing peptides is not just an academic exercise but a critical step in the development of next-generation peptide drugs.

This guide provides an in-depth comparison of the state-of-the-art computational and experimental methodologies used to analyze the conformational landscape of peptides incorporating ncAAs. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Section 1: The Theoretical Framework of Conformational Landscapes

The conformational landscape of a peptide is a representation of all possible three-dimensional arrangements of its atoms and the corresponding energy associated with each conformation. This landscape is typically visualized by plotting the distribution of backbone dihedral angles, phi (φ) and psi (ψ), in what is known as a Ramachandran plot.[5] For the 20 proteinogenic amino acids, these plots show well-defined "allowed" regions corresponding to stable secondary structures like α-helices and β-sheets.[6][7]

The introduction of ncAAs complicates this picture significantly. Modifications to the amino acid side chain or backbone can introduce new rotational barriers or degrees of freedom, leading to atypical Ramachandran plots.[5][8] For instance, the increased flexibility of glycine, which has only a hydrogen atom as its side chain, allows it to occupy regions of the Ramachandran plot that are sterically forbidden for other amino acids.[6][8] Conversely, the cyclic nature of proline restricts its conformational freedom.[5][7] Similarly, Cα-substituted or N-methylated ncAAs can dramatically alter the accessible conformational space.[4]

A thorough understanding of these intrinsic conformational preferences is the first step in rationally designing ncAA-containing peptides with desired structural properties.[9]

Section 2: Computational Approaches for Mapping the Conformational Landscape

Computational methods are indispensable for exploring the vast conformational space of peptides.[10][11] They provide atomic-level insights that can guide experimental studies and accelerate the design-test-learn cycle.

Method Comparison: In Silico Techniques
Method Principle Strengths Limitations Best For
Molecular Dynamics (MD) Simulation Solves Newton's equations of motion for all atoms in the system over time, providing a trajectory of conformational changes.Provides detailed dynamic information; can simulate peptides in explicit solvent, mimicking physiological conditions.Computationally expensive; may get trapped in local energy minima, leading to incomplete sampling of the conformational space.[12]Analyzing the stability of known conformations; studying local dynamics and solvent effects.[13][14]
Monte Carlo (MC) Simulations Explores conformational space by making random changes to the peptide's structure and accepting or rejecting them based on an energy function.Can overcome energy barriers more easily than standard MD; computationally less demanding for simple systems.Does not provide a true dynamic trajectory; can be inefficient for large, complex systems.Rapidly exploring a wide range of conformations; initial screening of potential structures.
Enhanced Sampling Methods (e.g., REMD, Metadynamics) Modifications of MD or MC that accelerate the exploration of the conformational landscape by overcoming energy barriers.[15][16][17]Significantly improves sampling efficiency, allowing for the exploration of larger conformational spaces and longer timescales.[12][15][16] Can be used to calculate free energy landscapes.[17][18]Can be more complex to set up and analyze than standard simulations; may require prior knowledge of the system to define collective variables.[18]Comprehensive exploration of the conformational landscape; identifying all stable and metastable states; calculating relative populations of different conformations.[10][11]
The Critical Role of Force Fields

The accuracy of any molecular simulation is heavily dependent on the quality of the force field—the set of mathematical functions and parameters that describe the potential energy of the system.[19] Standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for the 20 proteinogenic amino acids.[20] However, they lack parameters for ncAAs.[19][21]

Expert Insight: Simply using parameters from analogous natural amino acids is a common but risky practice that can lead to significant inaccuracies. The unique electronic and steric properties of ncAAs necessitate the development of custom parameters.

Parameterization is a meticulous process that typically involves:

  • Quantum Mechanical (QM) Calculations: High-level QM calculations are performed on a small model compound of the ncAA to determine its optimal geometry, partial atomic charges, and the energy profile of rotatable bonds.[19][22]

  • Parameter Fitting: The QM data is then used to derive the force field parameters (bond lengths, angles, dihedral terms, and non-bonded interactions) by fitting them to reproduce the QM results.[20][23]

Fortunately, several tools and resources are available to aid in this process, such as CHARMM-GUI and Forcefield_NCAA, which provide pre-parameterized ncAAs or facilitate the generation of new parameters.[24][25][26][27]

Workflow Protocol: MD Simulation of a Peptide with an ncAA

This protocol outlines the key steps for running a conventional MD simulation using GROMACS, a popular open-source simulation package.[28][29]

  • System Preparation:

    • Obtain or build a starting 3D structure of the peptide.

    • Generate or obtain the force field parameters for the ncAA.

    • Integrate the ncAA parameters into the chosen force field (e.g., CHARMM36).[30]

  • Topology Generation: Use the GROMACS pdb2gmx tool to generate the molecular topology file, which describes the connectivity and atom types of the peptide.

  • Solvation and Ionization:

    • Create a simulation box and solvate the peptide with an explicit water model (e.g., TIP3P).[14]

    • Add ions to neutralize the system and mimic a physiological salt concentration.

  • Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a short simulation under NVT (constant number of particles, volume, and temperature) conditions to bring the system to the desired temperature.

    • Perform a subsequent simulation under NPT (constant number of particles, pressure, and temperature) conditions to adjust the system density.

  • Production MD: Run the production simulation for the desired length of time (typically nanoseconds to microseconds).

  • Analysis: Analyze the trajectory to study the peptide's conformational dynamics, including RMSD, Ramachandran plots, and clustering analysis.

Visualization of the Computational Workflow

Computational Workflow for ncAA Peptide Simulation cluster_prep System Preparation cluster_gromacs GROMACS Simulation Pipeline cluster_analysis Trajectory Analysis PDB Initial Peptide Structure (.pdb) pdb2gmx pdb2gmx (Generate Topology) PDB->pdb2gmx Params ncAA Force Field Parameters Params->pdb2gmx FF Base Force Field (e.g., CHARMM36) FF->pdb2gmx solvate Solvate & Add Ions pdb2gmx->solvate minimize Energy Minimization solvate->minimize equilibrate NVT/NPT Equilibration minimize->equilibrate mdrun Production MD Run equilibrate->mdrun trajectory Analyze Trajectory (RMSD, Ramachandran, Clustering) mdrun->trajectory landscape Conformational Landscape trajectory->landscape

Caption: A typical workflow for molecular dynamics simulation of a peptide containing a non-coded amino acid.

Section 3: Experimental Techniques for Validating Conformational Hypotheses

While computational methods are powerful, they are models of reality. Experimental validation is crucial to ensure that the predicted conformational landscape is accurate.[31]

Method Comparison: Experimental Techniques
Method Information Obtained Strengths Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides atomic-resolution information on 3D structure, dynamics, and intermolecular interactions in solution.[32][33] Key experiments include COSY, TOCSY, and NOESY.[34][35]Provides detailed structural information in a near-physiological solution state.[36] Can characterize dynamic processes.[36]Generally limited to smaller peptides and proteins (<30-40 kDa).[36] Structure determination can be time-consuming.[37]
X-ray Crystallography Yields a high-resolution, static 3D structure of the peptide in a crystalline state.[32]Can provide very high-resolution atomic structures. The "gold standard" for structural biology.Requires the peptide to form well-ordered crystals, which can be a major bottleneck. The crystal structure may not fully represent the conformational ensemble in solution.
Circular Dichroism (CD) Spectroscopy Provides information about the peptide's secondary structure content (e.g., percentage of α-helix, β-sheet).[32][36]Rapid and requires only small amounts of sample.[36] Excellent for monitoring conformational changes in response to environmental factors (e.g., temperature, pH).[36]Provides low-resolution information; does not give atomic-level detail.[36]
Workflow Protocol: 2D-NMR for Peptide Structure Determination

This protocol outlines the fundamental steps for determining the structure of a small peptide using 2D-NMR.[38][39]

  • Sample Preparation:

    • Synthesize or obtain the peptide with high purity.

    • Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to an appropriate concentration (typically 0.5-2 mM).

    • Adjust the pH and add any necessary buffers or salts.

  • Data Acquisition:

    • Acquire a series of 2D-NMR spectra, including:

      • TOCSY (Total Correlation Spectroscopy): To identify protons that are part of the same amino acid spin system.[34]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5-6 Å), providing distance restraints for structure calculation.[35][38]

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems of the individual amino acids.

    • Use the NOESY spectrum to "walk" along the peptide backbone, sequentially connecting the spin systems to assign each resonance to a specific proton in the peptide sequence.[34]

  • Structure Calculation:

    • Extract distance restraints from the intensities of the NOESY cross-peaks.

    • Use these restraints, along with any other experimental data (e.g., dihedral angle restraints from J-coupling constants), in a structure calculation program (e.g., CYANA, Xplor-NIH) to generate an ensemble of structures consistent with the NMR data.

  • Structure Validation:

    • Assess the quality of the calculated structures using metrics such as the number of NOE violations and Ramachandran plot analysis.

Visualization of an Integrated Approach

Integrated Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation MD MD Simulations (Enhanced Sampling) Hypothesis Structural Hypotheses (Conformational Ensemble) MD->Hypothesis NMR NMR Spectroscopy (NOE Restraints) Hypothesis->NMR Guides Experiment Design RefinedModel Refined Conformational Model Hypothesis->RefinedModel Validation Experimental Data NMR->Validation CD CD Spectroscopy (Secondary Structure) CD->Validation Validation->MD Refines Simulation Validation->RefinedModel

Caption: An integrated workflow combining computational and experimental methods for robust conformational analysis.

Conclusion: A Synergy of Methods for Deeper Insight

The analysis of the conformational landscape of non-coded amino acids in peptides is a complex but essential task in modern drug discovery.[4] No single method can provide a complete picture. The most powerful approach is an integrated one, where computational simulations generate detailed hypotheses that are then rigorously tested and refined by experimental data.[31]

By carefully selecting the appropriate computational and experimental tools, and by understanding the causality behind each methodological choice, researchers can gain unprecedented insight into the structure-activity relationships of ncAA-containing peptides. This knowledge is the key to unlocking the full therapeutic potential of this exciting class of molecules and designing the next generation of highly effective and stable peptide drugs.[][41]

References

  • Title: Enhanced sampling of peptide and protein conformations using replica exchange simulations with a peptide backbone biasing-potential Source: PubMed URL: [Link]

  • Title: The Application of Non-Canonical Amino Acids in Drug Discovery Source: The Daily Scientist URL: [Link]

  • Title: Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics Source: PubMed Central URL: [Link]

  • Title: CHARMM-GUI PDB Manipulator for Advanced Modeling and Simulations of Proteins Containing Non-standard Residues Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Forcefield_NCAA: Ab Initio Charge Parameters to Aid in the Discovery and Design of Therapeutic Proteins and Peptides with Unnatural Amino Acids and Their Application to Complement Inhibitors of the Compstatin Family Source: ACS Publications URL: [Link]

  • Title: The Molecular Dynamics Simulation of Peptides on Gold Nanosurfaces Source: Springer URL: [Link]

  • Title: Enhanced sampling of peptide and protein conformations using replica exchange simulations with a peptide backbone biasing-potential Source: ResearchGate URL: [Link]

  • Title: Molecular Dynamics Simulation of the p53 N-terminal peptide Source: Bonvin Lab URL: [Link]

  • Title: Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and Testing of Force Field Parameters for Phenylalanine and Tyrosine Derivatives Source: Frontiers in Chemistry URL: [Link]

  • Title: CHARMM-GUI PDB Manipulator: Various PDB Structural Modifications for Biomolecular Modeling and Simulation Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Parameterization of non-natural amino acids for conformational search Source: UPCommons URL: [Link]

  • Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Peptide Conformation Analysis Using an Integrated Bayesian Approach Source: PubMed Central (PMC) URL: [Link]

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  • Title: Peptide Structure Determination Source: Bostal Pep-BioTech URL: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-(Cbz-amino)tetrahydropyran-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

The core structure, an aminotetrahydropyran carboxylic acid, suggests potential for skin and eye irritation.[1][2][3] More critically, the carboxybenzyl (Cbz) protecting group is derived from benzyl chloroformate, a lachrymator that is corrosive and reactive, particularly with water.[4][5][6] Thermal decomposition can release hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen chloride gas.[5] Therefore, the disposal protocol for 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid must be approached with the caution required for a reactive and potentially corrosive hazardous chemical.

Part 1: Immediate Safety & Hazard Assessment

Before handling any waste, a thorough understanding of the potential hazards is paramount. This initial assessment dictates the necessary safety precautions and the subsequent disposal pathway.

Personal Protective Equipment (PPE)

A non-negotiable first line of defense, proper PPE must be worn at all times when handling this compound or its waste.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or goggles.Protects against potential splashes of solutions or fine dust particles causing serious eye irritation or damage.[2]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can cause irritation and burns.[2][6]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood.Mitigates inhalation risks, especially if the compound is a powder or if there is a potential for aerosolization.[1]
Hazard Identification

Based on its constituent parts, the primary hazards are categorized as follows:

  • Corrosive/Irritant: Due to the carboxylic acid moiety and the potential for hydrolysis to release acidic byproducts.[2][6]

  • Reactivity: Potential for hazardous decomposition, especially if heated, which may release toxic fumes.[4][5] The Cbz group's precursor, benzyl chloroformate, is water-reactive.[6]

  • Toxicity: While acute toxicity data is unavailable for the specific compound, its components and potential decomposition products are hazardous.[4][6]

Part 2: Waste Segregation & Collection Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[7][8] Mixing incompatible waste streams can lead to dangerous chemical reactions.

Step-by-Step Waste Collection Procedure:
  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[9] This area should be at or near the point of generation and under the control of laboratory personnel.[8] A portion of a benchtop within a chemical fume hood is an ideal location.

  • Select a Compatible Waste Container:

    • Use a clearly labeled, leak-proof container with a secure screw-top cap.[7][9]

    • The container material must be compatible with the waste. A high-density polyethylene (HDPE) or glass container is recommended. Avoid metal containers, as acids can cause corrosion.[7][9]

  • Label the Waste Container: As soon as the first waste is added, the container must be labeled.[10][11] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[9]

    • A clear indication of the hazards (e.g., "Corrosive," "Irritant").[9]

    • The date the container was first used for waste accumulation.

  • Waste Accumulation:

    • Solid Waste: Collect unadulterated solid this compound in a designated solid waste container.

    • Contaminated Labware: Items such as gloves, weigh boats, and pipette tips that are contaminated with the chemical should be placed in the same solid hazardous waste container.

    • Aqueous Solutions: Collect aqueous solutions in a designated liquid hazardous waste container. Do not mix with other waste streams like organic solvents.

    • Keep the Container Closed: The waste container must remain securely capped at all times, except when adding waste.[9][10] This prevents the release of vapors and potential spills.

Diagram: Waste Disposal Decision Workflow

Disposal Decision Tree for this compound Start Start: Handling Waste PPE Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Identify Step 2: Identify Waste Type PPE->Identify Solid Solid Waste (Unused reagent, contaminated solids) Identify->Solid Solid Liquid Aqueous Solution Identify->Liquid Liquid Empty Empty Reagent Bottle Identify->Empty Container Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Collect in Labeled Liquid Hazardous Waste Container (Aqueous Waste Stream) Liquid->Liquid_Container Rinse Triple Rinse with a suitable solvent (e.g., water or ethanol) Empty->Rinse Store Step 3: Store in designated Satellite Accumulation Area (SAA) Solid_Container->Store Liquid_Container->Store Collect_Rinsate Collect rinsate as Liquid Hazardous Waste Rinse->Collect_Rinsate Deface Deface Label & Dispose of Bottle as Non-Hazardous Glass Rinse->Deface After rinsing Collect_Rinsate->Liquid_Container Pickup Step 4: Arrange for Pickup by EH&S Store->Pickup

Caption: Workflow for proper segregation and handling of waste.

Part 3: Management of Spills and Empty Containers

Accidents happen, and a clear, pre-defined plan for spill management is essential for laboratory safety.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.

  • Contain the Spill: For minor spills that you are trained to handle:

    • Ensure proper PPE is worn.

    • Cover the spill with a chemical absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

    • Do not use combustible materials like paper towels to absorb a spill of an unknown reactive compound.

  • Collect and Dispose:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water.

    • All cleanup materials must be disposed of as hazardous waste.[10]

Empty Container Disposal

An empty container that held a hazardous chemical must be managed properly to be considered non-hazardous.[12]

  • Triple Rinsing: The container must be triple-rinsed with a solvent capable of removing the residue (e.g., water or ethanol).[12]

  • Collect Rinsate: The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[12] Do not pour it down the drain.

  • Deface Label: Completely remove or deface the original chemical label.[7][12]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the appropriate glass or plastic recycling bin.

Part 4: Final Disposal & Regulatory Compliance

The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.

  • Waste Pickup: All hazardous waste must be disposed of through your institution's EH&S (or equivalent) department.[10][12] They will arrange for collection by a licensed hazardous waste disposal company.

  • Do Not Evaporate: Never leave chemical waste in a fume hood to evaporate as a means of disposal.[10][12]

  • No Drain Disposal: This chemical and its solutions must not be poured down the drain.[9][12] Only specific, non-hazardous, and water-soluble substances may be eligible for drain disposal, and this compound does not meet the criteria.

  • Regulatory Framework: The management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][13] Your institutional policies are designed to ensure compliance with these federal and state regulations.[14][15]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

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Personal protective equipment for handling 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling 4-(Cbz-amino)tetrahydropyran-4-carboxylic acid

This document provides a comprehensive operational and safety guide for the handling and disposal of this compound. As a protected amino acid, this compound requires a handling protocol that respects both its physical form and its underlying chemical nature. This guide is designed for researchers, scientists, and drug development professionals, emphasizing a risk-based approach to laboratory safety that is grounded in established chemical principles and regulatory standards.

Hazard Assessment: A Principle of Prudent Practice

This compound is a derivative of the parent compound, 4-aminotetrahydropyran-4-carboxylic acid. While a specific, comprehensive safety data sheet (SDS) for the Cbz-protected version is not consistently available, a conservative and scientifically sound approach dictates that its hazard profile should be assumed to be similar to its parent compound and other analogous structures.

The unprotected parent compound, 4-aminotetrahydropyran-4-carboxylic acid, is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1][2][3]

  • Causes skin irritation (Category 2).[1][2][3]

  • Causes serious eye damage (Category 1).[1][3]

  • May cause respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[1][2][3]

Similarly, a structurally related compound, 4-(Boc-amino)tetrahydrothiopyran-4-carboxylic acid, carries identical hazard warnings, reinforcing the potential risks associated with this class of molecule.[4] The presence of the Carboxybenzyl (Cbz) protecting group masks the reactivity of the primary amine but does not negate the irritant nature of the carboxylic acid or the potential for the powdered compound to be a respiratory irritant.

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the primary barrier between the researcher and chemical exposure. A multi-layered approach is required, tailored to the specific task being performed.

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing/Transfer of Solid Chemical safety goggles & face shieldChemical-resistant lab coat, Nitrile gloves (double-gloving recommended)Recommended to perform in a powder containment hood. If not possible, an N95 respirator is required to prevent inhalation of fine particulates.
Solution Preparation Chemical safety goggles & face shieldChemical-resistant lab coat, Nitrile glovesNot required if performed within a certified chemical fume hood.
Reaction Workup/Purification Chemical safety gogglesChemical-resistant lab coat, Nitrile glovesNot required if performed within a certified chemical fume hood.
Causality of PPE Choices
  • Eye and Face Protection : Direct contact with acidic or irritating powders can cause severe and irreversible eye damage.[1] Standard safety glasses are insufficient. Chemical splash goggles are mandatory to form a seal around the eyes.[5] A full-face shield must be worn over the goggles when handling the solid or preparing solutions, as it provides a crucial barrier against splashes and airborne particles.[6]

  • Skin and Body Protection : A standard lab coat is the minimum requirement.[5] However, a chemical-resistant lab coat or apron is recommended. For hand protection, nitrile gloves offer good resistance to a wide range of chemicals and are suitable for incidental contact.[6] Given the compound's classification as a skin irritant, immediately remove and replace any glove that becomes contaminated.

  • Respiratory Protection : As a fine powder, this compound poses an inhalation risk that can lead to respiratory tract irritation.[2][4] The primary engineering control is to handle the solid inside a chemical fume hood or a dedicated powder containment hood. If this is not feasible for tasks like weighing, a NIOSH-approved N95 respirator is mandatory to filter out airborne particulates.[6]

Operational Plan: Step-by-Step Handling Workflow

Adherence to a structured workflow minimizes the risk of exposure and contamination.

Diagram: Chemical Handling Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep 1. Verify Fume Hood Functionality don_ppe 2. Don Required PPE (Gloves, Goggles, Shield, Coat) prep->don_ppe weigh 3. Weigh Solid Chemical (Minimize dust generation) don_ppe->weigh dissolve 4. Prepare Solution (Slowly add solid to solvent) weigh->dissolve clean 5. Decontaminate Workspace & Glassware dissolve->clean doff_ppe 6. Doff PPE in Correct Order (Gloves first) clean->doff_ppe dispose 7. Dispose of Waste (See Disposal Plan) doff_ppe->dispose wash 8. Wash Hands Thoroughly dispose->wash

Caption: Standard workflow for safely handling the solid chemical and its solutions.

Procedural Steps:
  • Preparation :

    • Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) inside the fume hood to minimize traffic in and out of the containment area.

    • Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation or punctures.

  • Weighing and Transferring :

    • Perform all weighing and transfer operations within the fume hood.

    • Handle the container of the solid chemical carefully to avoid generating dust. Do not drop or tap the container unnecessarily.

    • Use a spatula to gently transfer the desired amount to a weigh boat or directly into the reaction vessel.

  • Dissolving :

    • When preparing solutions, always add the solid this compound to the solvent slowly and with stirring. This prevents clumping and potential splashing.

  • Post-Handling Cleanup :

    • Decontaminate the work surface within the fume hood using an appropriate solvent and absorbent pads.

    • Carefully doff PPE, removing gloves first by peeling them off without touching the outer surface.

    • Dispose of contaminated consumables and PPE in the designated solid waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4]

  • Small Spill : For small spills of the solid, gently sweep up the material (avoiding dust creation) using absorbent pads and place it in a sealed container for disposal. Wipe the area with a damp cloth. All cleanup materials must be disposed of as hazardous waste.

  • Large Spill : Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

Disposal Plan

All materials contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weigh boats, absorbent pads), must be disposed of as hazardous chemical waste.

Diagram: Waste Disposal Decision Process

G start Waste Generated waste_type Is waste solid or liquid? start->waste_type solid_container Place in sealed, labeled 'Solid Hazardous Waste' container waste_type->solid_container Solid liquid_container Place in sealed, labeled 'Non-Halogenated Liquid Waste' container waste_type->liquid_container Liquid labeling Ensure label includes: - Full Chemical Name - Hazard Characteristics (Irritant) - Date solid_container->labeling liquid_container->labeling storage Store in designated Satellite Accumulation Area labeling->storage pickup Request pickup from Environmental Health & Safety storage->pickup

Caption: Decision workflow for proper segregation and disposal of chemical waste.

Disposal Steps:
  • Segregation : Do not mix this waste with incompatible materials. Unless dissolved in a halogenated solvent, it should be placed in a non-halogenated waste stream.

  • Containment :

    • Solid Waste : Collect excess solid, contaminated gloves, and paper towels in a clearly labeled, sealable container or a designated hazardous waste bag.

    • Liquid Waste : Collect solutions in a compatible, leak-proof container with a screw-top cap.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").

  • Storage and Disposal : Store the sealed waste container in a designated satellite accumulation area. Follow your institution's specific procedures for requesting a waste pickup from the EHS department.[8] Never dispose of this chemical down the drain or in the regular trash.[8]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.